molecular formula C29H22F4N4O3S B8726431 Dazucorilant CAS No. 1496508-34-9

Dazucorilant

Número de catálogo: B8726431
Número CAS: 1496508-34-9
Peso molecular: 582.6 g/mol
Clave InChI: VXOBXKQLNWYQPQ-NDEPHWFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DAZUCORILANT is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a glucocorticoid receptor modulator;  structure in first source

Propiedades

Número CAS

1496508-34-9

Fórmula molecular

C29H22F4N4O3S

Peso molecular

582.6 g/mol

Nombre IUPAC

[(4aR)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[5,4-g]isoquinolin-4a-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C29H22F4N4O3S/c30-22-6-8-23(9-7-22)37-26-15-21-12-14-36(41(39,40)24-10-4-20(5-11-24)29(31,32)33)18-28(21,16-19(26)17-35-37)27(38)25-3-1-2-13-34-25/h1-11,13,15,17H,12,14,16,18H2/t28-/m0/s1

Clave InChI

VXOBXKQLNWYQPQ-NDEPHWFRSA-N

SMILES isomérico

C1CN(C[C@@]2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

SMILES canónico

C1CN(CC2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

Dazucorilant: A Technical Guide to its Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (also known as CORT113176) is a selective, high-affinity, non-steroidal glucocorticoid receptor (GR) modulator being investigated for its therapeutic potential in neurodegenerative disorders.[1] Chronically elevated levels of glucocorticoids, such as cortisol, are associated with neurotoxicity, inflammation, and the progression of pathologies in conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD).[2][3] this compound acts as a competitive antagonist at the GR, blocking the downstream signaling cascades initiated by endogenous glucocorticoids.[4][5] This guide provides a detailed overview of the molecular mechanism of this compound, summarizing its binding characteristics, its impact on neuronal signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action: Glucocorticoid Receptor Antagonism

The primary mechanism of action of this compound is the selective and competitive antagonism of the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily that, upon binding to its ligand (e.g., cortisol), acts as a ligand-dependent transcription factor to regulate the expression of a wide array of genes.

Under normal physiological conditions, cortisol binding to the GR in the cytoplasm induces a conformational change. This leads to the dissociation of a multi-protein chaperone complex, including heat shock protein 90 (Hsp90), and exposure of the receptor's nuclear localization signals. The activated GR-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

This compound, by occupying the ligand-binding site of the GR, prevents cortisol from binding and initiating this signaling cascade. This blockade mitigates the detrimental effects of excessive GR activation in neurons, which include:

  • Reduced Neuroinflammation: In animal models, this compound has been shown to down-regulate proinflammatory mediators.

  • Prevention of Nerve Cell Damage: By blocking excess cortisol signaling, this compound is thought to protect against glucocorticoid-induced neurotoxicity.

  • Amelioration of Neuropathology: In preclinical models of Alzheimer's disease, this compound treatment led to a reduction in tau hyperphosphorylation and amyloid-β production and aggregation.

This compound is noted for its selectivity, binding with high affinity to the GR while having low or no affinity for other steroid hormone receptors. This specificity is crucial for minimizing off-target effects. The molecule is also capable of crossing the blood-brain barrier, allowing it to act directly on GRs within the central nervous system.

Quantitative Data: Binding Affinity and Preclinical Efficacy

The interaction of this compound with its molecular target has been quantified, and its efficacy has been evaluated in various models.

ParameterReceptorValueAssay/ModelSource
Binding Affinity (Ki) Glucocorticoid Receptor (GR)< 1 nMIn vitro competitive binding assay

Ki (Inhibition constant) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

ModelKey FindingsSource
Alzheimer's Disease Mouse Models (J20 & 5xFAD) Improved working and long-term spatial memory; Reduction in tau hyperphosphorylation; Reduction in amyloid production and aggregation.
ALS Mouse Model (Wobbler Mice) Reversed abnormalities of motoneurons; Down-regulated proinflammatory mediators and glial reactivity; Improved motor performance; Reduced muscular atrophy.
Chronic Stress Mouse Model Reduced microgliosis and astrogliosis; Decreased expression of proinflammatory factors (HMGB1, TLR4, NFkB).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex Inactive GR-Hsp90 Complex Cortisol->GR_complex Binds This compound This compound This compound->GR_complex Binds & Blocks GR_active Active GR-Cortisol Complex GR_complex->GR_active Activation & Hsp90 Dissociation GR_active_n Active GR-Cortisol GR_active->GR_active_n Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Gene_Trans Gene Transcription (Pro-inflammatory & Neurotoxic Genes) GRE->Gene_Trans Modulates GR_active_n->GRE Binds

Caption: this compound's antagonistic action on the GR signaling pathway.

Experimental Protocols

The binding affinity of this compound for the glucocorticoid receptor is typically determined using a competitive binding assay. The following is a representative protocol based on fluorescence polarization, a common method for this type of analysis.

Representative Protocol: Competitive GR Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor by measuring its ability to displace a fluorescently labeled GR ligand.

Materials:

  • Recombinant human Glucocorticoid Receptor (GR) protein.

  • Fluorescently labeled GR ligand (e.g., Fluormone™ GS1).

  • This compound (test compound).

  • Known GR ligand (e.g., dexamethasone) for positive control.

  • Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • 384-well, non-binding surface, black microplates.

  • Fluorescence polarization plate reader.

Methodology:

  • Compound Dilution:

    • Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude (e.g., from 1 pM to 10 µM) to generate a complete competition curve.

    • Prepare a similar dilution series for the positive control (dexamethasone).

  • Reagent Preparation:

    • Dilute the fluorescent GR ligand in assay buffer to a final concentration at or below its dissociation constant (Kd) for the GR.

    • Dilute the recombinant GR protein in assay buffer to a concentration optimized for a stable fluorescence polarization signal.

  • Assay Procedure:

    • To the wells of the 384-well plate, add the serially diluted this compound, positive control, or assay buffer (for 'no competitor' and 'maximum binding' controls).

    • Add the diluted fluorescent GR ligand to all wells.

    • Initiate the binding reaction by adding the diluted GR protein solution to all wells.

    • Mix the plate gently (e.g., on a plate shaker for 1 minute).

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) in the dark to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The data are plotted as fluorescence polarization (mP) versus the log concentration of the competitor (this compound).

    • The resulting sigmoidal curve is fitted to a four-parameter logistic model to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand).

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent ligand.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of this compound D Add this compound dilutions to 384-well plate A->D B Prepare Fluorescent Ligand Solution E Add Fluorescent Ligand to all wells B->E C Prepare GR Protein Solution F Add GR Protein to initiate binding C->F D->E E->F G Incubate plate (e.g., 2-4 hours, RT) F->G H Read Fluorescence Polarization (mP) G->H I Plot mP vs. [this compound] H->I J Calculate IC50 from curve fit I->J K Convert IC50 to Ki (Cheng-Prusoff) J->K

Caption: General experimental workflow for a competitive binding assay.

Conclusion

This compound is a selective glucocorticoid receptor antagonist that effectively blocks the action of cortisol in the central nervous system. Its high binding affinity and selectivity for the GR allow it to inhibit the downstream genomic signaling that, under conditions of chronic stress or disease, contributes to neuroinflammation and neurodegeneration. Preclinical evidence strongly supports its potential as a disease-modifying agent in neurodegenerative disorders such as ALS and Alzheimer's disease. The mechanism of GR antagonism provides a clear rationale for its continued investigation in clinical settings.

References

Dazucorilant's Effect on Cortisol Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown potential in preclinical models of neurodegenerative diseases and has been investigated in clinical trials for amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cortisol signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to facilitate a deeper understanding of its therapeutic potential.

Introduction: The Role of Cortisol and the Glucocorticoid Receptor in Neurodegeneration

Cortisol, the primary glucocorticoid in humans, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1] Its actions are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] Chronic stress and elevated cortisol levels have been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[3][4] In these conditions, dysregulated cortisol signaling is thought to contribute to neuroinflammation, neuronal damage, and cognitive decline.[3]

This compound is a novel, orally bioavailable, selective GR modulator that competitively and reversibly binds to the GR with high affinity. It has been shown to penetrate the brain in animal models. Unlike broad-spectrum GR antagonists, selective modulators like this compound aim to differentially regulate GR-mediated gene transcription, potentially preserving some of the beneficial effects of glucocorticoids while antagonizing their detrimental actions.

Mechanism of Action: Modulation of the Glucocorticoid Receptor Signaling Pathway

This compound's primary mechanism of action is the modulation of the glucocorticoid receptor. It does not bind to other hormone receptors, highlighting its selectivity. Upon binding to the GR, this compound influences the receptor's conformation, leading to altered recruitment of co-regulators and subsequent changes in the transcription of GR target genes.

The GR can influence gene expression through several mechanisms:

  • Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of gene expression. This process is often associated with some of the metabolic side effects of glucocorticoids.

  • Transrepression: The GR can repress the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This is a major mechanism for the anti-inflammatory effects of glucocorticoids.

This compound's profile as a selective GR modulator suggests it may preferentially favor transrepression over transactivation, thereby reducing neuroinflammation without causing the full spectrum of glucocorticoid-related side effects. Preclinical studies have indicated that this compound's modulation of the GR can lead to the downregulation of pro-inflammatory mediators.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR This compound This compound This compound->GR Competitively Binds HSP Heat Shock Proteins GR->HSP Bound in inactive state Cortisol_GR Cortisol-GR Complex Dazucorilant_GR This compound-GR Complex GRE Glucocorticoid Response Element (GRE) Cortisol_GR->GRE Transactivation Nucleus Nucleus Cortisol_GR->Nucleus Translocation NFkB NF-κB Dazucorilant_GR->NFkB Transrepression (Inhibition) Dazucorilant_GR->Nucleus Translocation Antiinflammatory_Genes Anti-inflammatory Genes GRE->Antiinflammatory_Genes Upregulation Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Upregulation

Caption: this compound's Mechanism of Action on the GR Pathway.

Preclinical Studies

This compound has been evaluated in several preclinical models of neurodegenerative diseases, demonstrating beneficial effects on key pathological hallmarks.

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease, the J20 and 5xFAD lines, chronic treatment with this compound has been shown to improve cognitive function.

Key Findings:

  • Improved Cognitive Performance: this compound treatment led to improvements in working and long-term spatial memory.

  • Reduced Amyloid Pathology: A reduction in amyloid production and aggregation was observed.

  • Reduced Tau Hyperphosphorylation: this compound treatment resulted in a decrease in tau hyperphosphorylation.

  • Neuroinflammation: The treatment appeared to restore physiological neuroinflammatory processes by mediating a specific re-localization of activated glial cells to amyloid plaques in J20 mice.

  • Normalization of Glucocorticoid Levels: The treatment normalized plasma glucocorticoid levels.

Table 1: Summary of Preclinical Findings in Alzheimer's Disease Models

ModelKey OutcomeEffect of this compoundReference
J20 & 5xFAD MiceCognitive FunctionImproved working and long-term spatial memory
J20 & 5xFAD MiceAmyloid PathologyReduction in amyloid production and aggregation
J20 & 5xFAD MiceTau PathologyReduction in tau hyperphosphorylation
J20 MiceNeuroinflammationRe-localization of activated glial cells to amyloid plaques
J20 & 5xFAD MiceHPA AxisNormalization of plasma glucocorticoid levels
Amyotrophic Lateral Sclerosis (ALS) Model

In the Wobbler mouse model of ALS, this compound has demonstrated neuroprotective effects.

Key Findings:

  • Reduced Neuroinflammation: this compound treatment reduced neuroinflammation.

  • Improved Motor Performance: The treatment led to better motor function.

  • Reduced Muscle Atrophy: A decrease in muscle wasting was observed.

Table 2: Summary of Preclinical Findings in the ALS Model

ModelKey OutcomeEffect of this compoundReference
Wobbler MiceNeuroinflammationReduced neuroinflammation
Wobbler MiceMotor FunctionImproved motor performance
Wobbler MiceMuscle HealthReduced muscular atrophy

Clinical Development: The DAZALS Phase 2 Trial

This compound was evaluated in a Phase 2 clinical trial, known as DAZALS (NCT05407324), for the treatment of ALS.

Study Design

The DAZALS trial was a randomized, double-blind, placebo-controlled study that enrolled 249 adult patients with sporadic or familial ALS. Participants were randomized to one of three groups:

  • This compound 150 mg daily

  • This compound 300 mg daily

  • Placebo daily

The treatment duration was 24 weeks.

Endpoints
  • Primary Endpoint: The primary endpoint was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score. The ALSFRS-R is a validated questionnaire that measures a patient's ability to perform daily activities.

  • Secondary Endpoints: Secondary endpoints included overall survival and quality of life.

Key Results

The DAZALS trial did not meet its primary endpoint, as this compound did not significantly slow the rate of functional decline as measured by the ALSFRS-R compared to placebo.

However, a key finding emerged from the analysis of the secondary endpoint of overall survival. At the 300 mg dose, this compound demonstrated a significant survival benefit.

Table 3: Key Efficacy Results from the DAZALS Phase 2 Trial

EndpointThis compound 150 mgThis compound 300 mgPlacebop-valueReference
Change in ALSFRS-R Score (Primary)Not significantly different from placeboNot significantly different from placebo-Not met
Mortality at 24 weeks2 deaths0 deaths5 deaths0.02 (300 mg vs Placebo)
Hazard Ratio for Death (vs. Placebo at 1 year)-0.16-0.0009

An exploratory analysis at one year showed a continued survival benefit for the 300 mg dose group.

Safety and Tolerability

This compound was generally well-tolerated. The most common adverse events were gastrointestinal issues, which were more frequently reported in the this compound groups compared to placebo, particularly at the beginning of treatment.

cluster_design DAZALS Trial Design cluster_endpoints Endpoints cluster_results Key Results Enrollment 249 ALS Patients Enrolled Randomization Randomization (1:1:1) Enrollment->Randomization Dazucorilant_150 This compound 150 mg Randomization->Dazucorilant_150 Dazucorilant_300 This compound 300 mg Randomization->Dazucorilant_300 Placebo Placebo Randomization->Placebo Treatment 24-week Treatment Period Dazucorilant_150->Treatment Dazucorilant_300->Treatment Placebo->Treatment Primary Primary: Change in ALSFRS-R Treatment->Primary Secondary Secondary: Overall Survival Treatment->Secondary Primary_Result Primary Endpoint Not Met Primary->Primary_Result Secondary_Result Significant Survival Benefit at 300 mg Secondary->Secondary_Result

Caption: Overview of the DAZALS Phase 2 Clinical Trial.

Experimental Protocols

Preclinical Animal Models
  • Alzheimer's Disease Models (J20 and 5xFAD mice):

    • Behavioral Analysis: Cognitive performance was assessed using standard behavioral tests for working and long-term spatial memory. The specific protocols for these tests were not detailed in the available literature.

    • Biochemical Analysis: Hippocampi were examined for glucocorticoid receptor system activity, neuroinflammation markers, amyloid burden, and tau phosphorylation. Standard immunohistochemistry and ELISA techniques were likely employed, though specific antibody details and concentrations were not provided in the reviewed sources.

  • ALS Model (Wobbler mice):

    • Motor Function Assessment: Motor performance was evaluated, likely using tests such as grip strength or rotarod, although the specific protocols were not detailed.

    • Histological Analysis: Muscle and nervous tissue were analyzed for signs of atrophy and neuroinflammation.

DAZALS Clinical Trial
  • ALSFRS-R Assessment: The ALSFRS-R was administered by trained personnel at baseline and various time points throughout the 24-week study to assess functional decline.

  • Survival Monitoring: Vital status of all participants was monitored throughout the study and in an open-label extension.

  • Safety Monitoring: Adverse events were recorded at each study visit and graded for severity and relationship to the study drug.

Discussion and Future Directions

This compound's mechanism as a selective GR modulator presents a novel therapeutic approach for neurodegenerative diseases where chronic stress and elevated cortisol levels are implicated. The preclinical data in both Alzheimer's and ALS models are encouraging, suggesting that modulation of the GR pathway can positively impact key pathological features of these diseases.

The results of the DAZALS Phase 2 trial in ALS are intriguing. While the lack of effect on the primary functional endpoint was disappointing, the significant survival benefit observed at the 300 mg dose is a compelling finding that warrants further investigation. This outcome suggests that this compound may have a disease-modifying effect that is not captured by the ALSFRS-R over a 24-week period. Future studies will be needed to confirm this survival benefit and to elucidate the underlying mechanisms.

For Alzheimer's disease, the robust preclinical data provide a strong rationale for clinical development. Investigating this compound's effects on biomarkers of amyloid and tau pathology, as well as cognitive and functional endpoints in early-stage AD patients, would be a logical next step.

Conclusion

This compound is a selective glucocorticoid receptor modulator with a well-defined mechanism of action. Preclinical studies have demonstrated its potential to mitigate key aspects of neurodegeneration in models of Alzheimer's disease and ALS. While the Phase 2 DAZALS trial in ALS did not meet its primary functional endpoint, the significant survival benefit observed with the 300 mg dose suggests a potential disease-modifying effect. Further clinical investigation is warranted to fully understand the therapeutic potential of this compound in these and potentially other neurological disorders.

References

Dazucorilant in Alzheimer's Disease Models: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown promise in preclinical studies for Alzheimer's disease (AD).[1][2] Chronic stress and elevated levels of glucocorticoids are associated with an increased risk and progression of AD.[3][4] this compound aims to counteract the pathological effects of excess glucocorticoid activity in the brain, which include promoting amyloid-beta (Aβ) production, tau hyperphosphorylation, and neuroinflammation.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound in established mouse models of Alzheimer's disease, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a selective GR modulator, meaning it specifically interacts with the glucocorticoid receptor to alter its activity. In the context of Alzheimer's disease, elevated glucocorticoid levels can lead to a cascade of detrimental effects. By modulating the GR, this compound is proposed to inhibit these pathogenic processes, thereby reducing Aβ production and aggregation, decreasing tau hyperphosphorylation, and mitigating neuroinflammation. This modulation is believed to restore a more physiological neuroinflammatory response and normalize the hypothalamic-pituitary-adrenal (HPA) axis.

Signaling Pathway

Dazucorilant_Mechanism_of_Action cluster_stress Chronic Stress / Elevated Glucocorticoids cluster_neuron Neuron cluster_glia Microglia / Astrocytes Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor Glucocorticoids->GR Pathogenic_Gene_Expression Pathogenic Gene Expression GR->Pathogenic_Gene_Expression This compound This compound This compound->GR APP_Processing ↑ APP Processing (↑ BACE1) Pathogenic_Gene_Expression->APP_Processing Tau_Hyperphosphorylation ↑ Tau Hyperphosphorylation Pathogenic_Gene_Expression->Tau_Hyperphosphorylation Neuroinflammation Neuroinflammation Pathogenic_Gene_Expression->Neuroinflammation Amyloid_Beta ↑ Amyloid-Beta Production & Aggregation APP_Processing->Amyloid_Beta Neurofibrillary_Tangles Neurofibrillary Tangles Tau_Hyperphosphorylation->Neurofibrillary_Tangles

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Preclinical Efficacy in Alzheimer's Disease Models

The efficacy of this compound has been evaluated in two distinct transgenic mouse models of amyloid pathology: the slowly progressing J20 model and the more aggressive 5xFAD model.

Data Presentation
Animal ModelTreatmentKey FindingsReference
J20 Chronic this compound- Improved working and long-term spatial memory.- Normalized plasma glucocorticoid levels.- Reduced tau hyperphosphorylation.- Decreased amyloid production and aggregation.- Re-localization of activated glial cells to amyloid plaques.
5xFAD Chronic this compound- Improved working and long-term spatial memory.- Inhibition of glucocorticoid receptor-dependent pathogenic processes.- Reduced tau hyperphosphorylation.- Decreased amyloid production and aggregation.
BiomarkerEffect of this compoundAnimal ModelStatistical SignificanceReference
Plasma Corticosterone NormalizationJ20F(1,33) = 5.44, p < 0.05 (for treatment)
BACE1 Expression ReductionJ20F(1,35) = 6.708, p < 0.05 (for treatment)
ADAM10 Expression IncreaseJ20F(1,35) = 6.708, p < 0.05 (for treatment)
ADAM17 Expression No Significant ChangeJ20F(1,34) = 1.010, ns (for treatment)
Nest Building Score ImprovementJ20F(1,44) = 4.53, p < 0.05 (for treatment)
Novel Object Recognition ImprovementJ20-

Note: Statistical values are presented as F-statistic (degrees of freedom) and p-value from two-way ANOVA. 'ns' indicates not significant.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Animal Models
  • J20 Mice: These transgenic mice overexpress human amyloid precursor protein (hAPP) with the Swedish (K670N/M671L) and Indiana (V717F) mutations, leading to age-dependent development of amyloid plaques and cognitive deficits.

  • 5xFAD Mice: This is a more aggressive model that co-expresses five familial Alzheimer's disease mutations in hAPP and presenilin-1 (PSEN1), resulting in rapid and robust amyloid pathology.

Experimental Workflow

Experimental_Workflow Start Start Animal_Models J20 & 5xFAD Mice Start->Animal_Models Treatment Chronic this compound Administration Animal_Models->Treatment Behavioral_Testing Behavioral Analysis (Memory, Anxiety, Welfare) Treatment->Behavioral_Testing Tissue_Collection Hippocampal Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (GR System, Neuroinflammation, Amyloid Burden, Tau Phosphorylation) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis End End Data_Analysis->End Logical_Relationship High_Glucocorticoids High Glucocorticoids (Stress) GR_Activation Pathological GR Activation High_Glucocorticoids->GR_Activation Downstream_Pathology ↑ Amyloid-Beta ↑ Tau Phosphorylation ↑ Neuroinflammation GR_Activation->Downstream_Pathology Dazucorilant_Intervention This compound Dazucorilant_Intervention->GR_Activation Therapeutic_Effect Improved Cognition Reduced Pathology Dazucorilant_Intervention->Therapeutic_Effect Cognitive_Decline Cognitive Decline Downstream_Pathology->Cognitive_Decline

References

The Neuroprotective Potential of Dazucorilant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its potential neuroprotective effects in various neurodegenerative disorders. Elevated levels of glucocorticoids, the end-products of the hypothalamic-pituitary-adrenal (HPA) axis, are associated with an increased risk and progression of conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[1][2] this compound's mechanism of action centers on modulating cortisol activity at the GR, thereby mitigating the downstream pathological effects of excessive glucocorticoid signaling.[3][4][5] This technical guide synthesizes the current preclinical and clinical evidence for the neuroprotective effects of this compound, providing a detailed examination of its mechanism of action, experimental validation, and clinical trial outcomes.

Mechanism of Action: Modulating the Glucocorticoid Receptor

Chronically elevated cortisol levels can exert neurotoxic effects, including the promotion of neuroinflammation, potentiation of excitotoxicity, and contribution to the pathological protein aggregation seen in neurodegenerative diseases. This compound selectively binds to the glucocorticoid receptor, acting as an antagonist to block the detrimental effects of excess cortisol. Unlike non-selective GR antagonists, this compound's modulatory action is thought to offer a more targeted therapeutic approach with a potentially favorable safety profile. Preclinical studies suggest that by inhibiting GR-dependent pathogenic processes, this compound can normalize plasma glucocorticoid levels and interfere with key aspects of neurodegenerative cascades.

cluster_stress Stress / HPA Axis Dysregulation cluster_cellular Cellular Mechanisms cluster_pathology Neurodegenerative Pathology Elevated Cortisol Elevated Cortisol Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Elevated Cortisol->Glucocorticoid Receptor (GR) binds to Pathogenic Gene Transcription Pathogenic Gene Transcription Glucocorticoid Receptor (GR)->Pathogenic Gene Transcription activates Neuroinflammation Neuroinflammation Pathogenic Gene Transcription->Neuroinflammation Synaptic Dysfunction Synaptic Dysfunction Pathogenic Gene Transcription->Synaptic Dysfunction Neuronal Death Neuronal Death Synaptic Dysfunction->Neuronal Death This compound This compound This compound->Glucocorticoid Receptor (GR) selectively modulates/blocks

This compound's mechanism of action.

Preclinical Evidence of Neuroprotection

This compound has been evaluated in multiple preclinical models of neurodegenerative diseases, demonstrating promising effects on key pathological hallmarks.

Alzheimer's Disease Models

Studies in transgenic mouse models of Alzheimer's disease have shown that this compound can mitigate both amyloid and tau pathologies.

Experimental Models:

  • J20 Mice: A model with slowly progressing amyloid pathology.

  • 5xFAD Mice: An aggressive model of amyloid pathology.

Key Findings:

  • Improved Cognitive Function: Chronic treatment with this compound improved both working and long-term spatial memory in both mouse models.

  • Reduced Amyloid Pathology: this compound treatment led to a reduction in amyloid production and aggregation. In J20 mice, there was a significant reduction in the size of amyloid plaques and a decrease in both soluble and insoluble Aβ1-42 levels in the hippocampus.

  • Reduced Tau Hyperphosphorylation: The treatment also resulted in a decrease in tau hyperphosphorylation.

  • Neuroinflammation Modulation: this compound appeared to restore physiological neuroinflammatory processes by mediating a specific re-localization of activated glial cells to amyloid plaques in J20 mice.

Preclinical Alzheimer's Disease Data Effect of this compound Mouse Model Reference
Cognitive Performance Improved working and long-term spatial memoryJ20, 5xFAD
Amyloid Plaque Size Significant reduction in mean plaque areaJ20
Soluble Aβ1-42 Levels Significant reduction in the hippocampusJ20
Insoluble Aβ1-42 Levels Significant reduction in the hippocampusJ20
Tau Pathology Reduction in hyperphosphorylationJ20, 5xFAD
Neuroinflammation Re-localization of activated glial cells to plaquesJ20

Experimental Protocols:

  • Animal Models and Treatment: J20 and 5xFAD transgenic mice received chronic treatment with this compound.

  • Behavioral Analysis: A battery of tests was conducted to evaluate cognitive performance and anxiety levels.

  • Biochemical Analysis: Hippocampi were examined for glucocorticoid receptor system activity, neuroinflammation, amyloid burden, and tau phosphorylation. Amyloid plaques were quantified using Thioflavin S staining, and Aβ1-42 levels were measured by ELISA.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcomes Outcomes AD Mouse Models (J20, 5xFAD) AD Mouse Models (J20, 5xFAD) Chronic this compound Treatment Chronic this compound Treatment AD Mouse Models (J20, 5xFAD)->Chronic this compound Treatment Behavioral Testing Behavioral Testing Chronic this compound Treatment->Behavioral Testing Biochemical Analysis (Hippocampus) Biochemical Analysis (Hippocampus) Chronic this compound Treatment->Biochemical Analysis (Hippocampus) Improved Cognition Improved Cognition Behavioral Testing->Improved Cognition Reduced Amyloid Pathology Reduced Amyloid Pathology Biochemical Analysis (Hippocampus)->Reduced Amyloid Pathology Reduced Tau Hyperphosphorylation Reduced Tau Hyperphosphorylation Biochemical Analysis (Hippocampus)->Reduced Tau Hyperphosphorylation

Preclinical AD study workflow.
Amyotrophic Lateral Sclerosis (ALS) Models

In preclinical models of ALS, this compound has demonstrated effects on motor performance, neuroinflammation, and muscle atrophy.

Experimental Model:

  • Wobbler Mice: A genetic model of ALS that exhibits motoneuron degeneration.

Key Findings:

  • Improved Motor Function: this compound treatment improved motor performance and reduced muscle wasting in Wobbler mice.

  • Reduced Neuroinflammation: The treatment led to a reduction in neuroinflammation in the spinal cord. Specifically, it decreased microgliosis and astrogliosis and lowered the levels of proinflammatory mediators such as HMGB1 and TLR4.

  • Neuroprotection: this compound reduced motoneuron vacuolation, a hallmark of degeneration in this model.

Preclinical ALS Data Effect of this compound Mouse Model Reference
Motor Performance ImprovedWobbler
Neuroinflammation Reduced microgliosis and astrogliosisWobbler
Proinflammatory Mediators Decreased HMGB1 and TLR4Wobbler
Motoneuron Degeneration Reduced vacuolationWobbler
Muscular Atrophy ReducedWobbler

Experimental Protocols:

  • Animal Model and Treatment: Wobbler mice were treated with this compound.

  • Immunohistochemistry: Spinal cord sections were stained to assess for microgliosis (Iba1+ cells) and astrogliosis.

  • Molecular Analysis: The expression of proinflammatory mediators was quantified.

  • Histopathology: Motoneuron pathology, such as vacuolation, was examined.

Clinical Development: The DAZALS Phase 2 Trial in ALS

The promising preclinical data led to the investigation of this compound in patients with ALS in the DAZALS clinical trial.

Study Design

The DAZALS study was a Phase 2, randomized, double-blind, placebo-controlled trial.

  • Participants: 249 adults with ALS were enrolled.

  • Treatment Arms: Patients were randomized to receive one of two doses of this compound (150 mg or 300 mg) or a placebo, administered orally once daily for 24 weeks.

  • Primary Endpoint: The primary goal was to assess the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.

  • Secondary Endpoints: A key secondary endpoint was overall survival.

cluster_treatment 24-Week Treatment Period cluster_endpoints Endpoints 249 ALS Patients 249 ALS Patients Randomization (1:1:1) Randomization (1:1:1) 249 ALS Patients->Randomization (1:1:1) This compound 150 mg This compound 150 mg Randomization (1:1:1)->this compound 150 mg This compound 300 mg This compound 300 mg Randomization (1:1:1)->this compound 300 mg Placebo Placebo Randomization (1:1:1)->Placebo Open-Label Extension (300 mg) Open-Label Extension (300 mg) This compound 150 mg->Open-Label Extension (300 mg) Primary: ALSFRS-R Change Primary: ALSFRS-R Change This compound 150 mg->Primary: ALSFRS-R Change Secondary: Overall Survival Secondary: Overall Survival This compound 150 mg->Secondary: Overall Survival This compound 300 mg->Open-Label Extension (300 mg) This compound 300 mg->Primary: ALSFRS-R Change This compound 300 mg->Secondary: Overall Survival Placebo->Open-Label Extension (300 mg) Placebo->Primary: ALSFRS-R Change Placebo->Secondary: Overall Survival

DAZALS Phase 2 trial design.
Clinical Trial Results

The DAZALS trial did not meet its primary endpoint of slowing disease progression as measured by the ALSFRS-R score. However, a significant and clinically meaningful effect on survival was observed.

  • Primary Endpoint: There was no significant difference in the change in ALSFRS-R scores between the this compound and placebo groups.

  • Survival Benefit: At the 24-week mark, no deaths had occurred in the 83 patients receiving the 300 mg dose of this compound, compared to five deaths in the 82-patient placebo group (p=0.02). An exploratory analysis at one year showed a continued and pronounced survival benefit, with a hazard ratio of 0.16 (p=0.0009) for patients on the 300 mg dose compared to those who only received a placebo. After a follow-up of up to approximately two years, 17% of patients continuously on the 300 mg dose had died, compared to 39% in the placebo group, representing an 84% lower risk of death.

  • Safety and Tolerability: this compound was generally well-tolerated, with the most common adverse events being mild to moderate, dose-related, transient abdominal pain.

DAZALS Phase 2 Trial Data (ALS) This compound 300 mg Placebo p-value Reference
Number of Patients 8382N/A
Deaths at 24 Weeks 050.02
Hazard Ratio for Death at 1 Year 0.161.00.0009
Primary Endpoint (ALSFRS-R) Not MetNot MetN/A

Future Directions and Conclusion

While this compound did not demonstrate an effect on functional decline in ALS in the DAZALS trial, the significant survival benefit observed is a compelling finding that warrants further investigation. The company is in discussions with regulatory authorities to determine the path forward for this experimental therapy. The preclinical data in Alzheimer's disease models also provide a strong rationale for its clinical evaluation in this patient population.

The neuroprotective effects of this compound, likely mediated through the modulation of the glucocorticoid receptor and the downstream reduction of neuroinflammation and other pathological processes, represent a novel therapeutic strategy for neurodegenerative diseases. Further research is needed to fully elucidate its mechanisms of action and to confirm its clinical utility. The data gathered to date underscore the potential of targeting the HPA axis in the treatment of these devastating disorders.

References

Dazucorilant (CORT113176): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (CORT113176) is a selective, orally bioavailable, and brain-penetrant glucocorticoid receptor (GR) modulator developed by Corcept Therapeutics. By antagonizing the effects of cortisol, a key mediator of the stress response, this compound is being investigated as a potential therapeutic for a range of neurological disorders. Elevated cortisol levels have been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical findings, and clinical trial results. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for the scientific community.

Discovery and Timeline

While the precise initial synthesis date is not publicly available, the development of this compound stems from Corcept Therapeutics' long-standing focus on cortisol modulation, a research endeavor spanning over 25 years. The company has discovered more than 1,000 proprietary selective cortisol modulators.[1] Patent filings related to heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators, which include this compound, indicate active development in the 2010s.

Key Development Milestones:

YearMilestone
2022Initiation of the Phase 2 DAZALS clinical trial for ALS.[2]
2024Announcement of full enrollment in the DAZALS trial.[3]
2024Top-line results of the DAZALS trial reported.
2025Presentation of detailed DAZALS trial results at the ENCALS meeting.

Mechanism of Action

This compound is a selective GR modulator. In conditions of excessive or prolonged stress, elevated levels of the glucocorticoid hormone cortisol can become neurotoxic. Cortisol binds to the glucocorticoid receptor, a nuclear hormone receptor, which then translocates to the nucleus and regulates the transcription of numerous genes. This can lead to increased inflammation, neuronal damage, and cell death, processes implicated in the progression of various neurodegenerative diseases.

This compound competitively binds to the GR, preventing cortisol from exerting its downstream effects. This modulation is intended to mitigate the detrimental consequences of excess cortisol signaling in the central nervous system.

Cortisol Elevated Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol This compound This compound (CORT113176) This compound->GR Blocks Binding Nucleus Nucleus GR_Cortisol->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory & Neurotoxic) Nucleus->Gene_Transcription Activates Inflammation Neuroinflammation Gene_Transcription->Inflammation Neuronal_Damage Neuronal Damage Gene_Transcription->Neuronal_Damage cluster_protocol Preclinical Alzheimer's Disease Experimental Workflow start Start animal_models Select Animal Models (J20 and 5xFAD mice) start->animal_models treatment Administer this compound animal_models->treatment behavioral Behavioral Analysis (Cognitive Function) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue analysis Biochemical & Histological Analysis (Aβ, Tau, Neuroinflammation) tissue->analysis end End analysis->end cluster_trial DAZALS Phase 2 Clinical Trial Design start Patient Recruitment (n=249) randomization Randomization (1:1:1) start->randomization arm1 This compound 150 mg randomization->arm1 arm2 This compound 300 mg randomization->arm2 arm3 Placebo randomization->arm3 treatment_period 24-Week Double-Blind Treatment arm1->treatment_period arm2->treatment_period arm3->treatment_period ole 132-Week Open-Label Extension (300 mg this compound) treatment_period->ole end Trial Conclusion ole->end

References

Dazucorilant (CORT113176): A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant, also known as CORT113176, is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). Elevated levels of cortisol, the endogenous ligand for the GR, are implicated in the pathophysiology of several neurological disorders, contributing to neuroinflammation and neuronal damage. This compound is designed to competitively antagonize the GR, thereby mitigating the detrimental effects of excess cortisol signaling in the central nervous system. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering a foundational resource for researchers in the field.

Mechanism of Action: Glucocorticoid Receptor Modulation

This compound is a non-steroidal, selective GR modulator that binds with high affinity to the glucocorticoid receptor. In doing so, it competitively blocks the binding of cortisol, preventing the translocation of the cortisol-GR complex to the nucleus and the subsequent transcription of GR-responsive genes. This antagonism is particularly relevant in pathological conditions characterized by hypercortisolism, where it is hypothesized to reduce neuroinflammation and protect against neuronal cell death.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound (CORT113176) This compound->GR Competitively Binds (Antagonist) Cortisol_GR Cortisol-GR Complex GR->Cortisol_GR Forms Complex Dazucorilant_GR This compound-GR Complex (Inactive) GR->Dazucorilant_GR Forms Inactive Complex GRE Glucocorticoid Response Element (GRE) Cortisol_GR->GRE Translocates & Binds Dazucorilant_GR->GRE Prevents Binding Gene_Transcription Gene Transcription (Pro-inflammatory & Neurotoxic Effects) GRE->Gene_Transcription Initiates No_Transcription Inhibition of Gene Transcription GRE->No_Transcription

Caption: this compound's mechanism of action as a competitive GR antagonist.

Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models remains limited in publicly available literature. The majority of published studies focus on pharmacodynamic outcomes. However, some key information has been reported.

General Characteristics:

  • Brain Penetration: Studies have confirmed that this compound crosses the blood-brain barrier in rats. However, specific brain-to-plasma concentration ratios are not yet publicly detailed.

While specific Cmax, Tmax, AUC, and bioavailability data from animal studies are not available in the reviewed literature, the consistent pharmacodynamic effects observed with daily administration suggest that therapeutically relevant concentrations are achieved and maintained in the central nervous system. Further research is needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound in preclinical species.

Pharmacodynamics in Animal Models

The pharmacodynamic effects of this compound have been investigated in several animal models of neurodegenerative diseases.

Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

The Wobbler mouse is a well-established model for sporadic ALS, exhibiting progressive motor neuron degeneration and neuroinflammation.

Key Findings:

  • Improved Motor Function: Chronic daily administration of this compound (30 mg/kg) has been shown to improve motor performance in Wobbler mice.

  • Reduced Neuroinflammation: Treatment with this compound leads to a reduction in markers of neuroinflammation in the spinal cord of Wobbler mice.

  • Neuroprotection: this compound has been observed to decrease motor neuron degeneration in this model.

Transgenic Mouse Models of Alzheimer's Disease (J20 and 5xFAD)

The J20 and 5xFAD mouse models are characterized by the overexpression of human amyloid precursor protein, leading to the formation of amyloid-β plaques and cognitive deficits.

Key Findings:

  • Reduced Amyloid and Tau Pathology: this compound treatment has been associated with a reduction in both amyloid plaque burden and tau hyperphosphorylation in these models.

  • Decreased Neuroinflammation: A reduction in glial activation, a hallmark of neuroinflammation in Alzheimer's disease, has been observed following this compound administration.

  • Improved Cognitive Function: Studies have reported that this compound can ameliorate cognitive deficits in these Alzheimer's disease models.

Summary of Preclinical Pharmacodynamic Data

Animal ModelDisease ModeledDose(s) StudiedKey Pharmacodynamic Effects
Wobbler Mouse Amyotrophic Lateral Sclerosis (ALS)30 mg/kg/day- Improved motor performance- Reduced neuroinflammation- Decreased motor neuron degeneration
J20 and 5xFAD Mice Alzheimer's DiseaseNot specified in all sources- Reduced amyloid plaque burden- Decreased tau hyperphosphorylation- Reduced neuroinflammation- Improved cognitive function
Rat Model of Preterm Birth Hypoxia-induced stressNot specified in all sources- Attenuated hypoxia-induced insulin resistance
R6/2 Mouse Huntington's DiseaseNot specified in all sources- Delayed progression of motor deficits

Experimental Protocols

Detailed experimental protocols are often found within the full-text publications of the cited studies. The following provides a generalized overview of the methodologies employed.

This compound Administration in Wobbler Mice

cluster_workflow Experimental Workflow: this compound in Wobbler Mice Animal_Selection Select Wobbler mice (and wild-type controls) Dosing Administer this compound (30 mg/kg/day) or vehicle subcutaneously Animal_Selection->Dosing Behavioral Behavioral Testing (e.g., Rotarod) Dosing->Behavioral During treatment period Tissue_Collection Collect spinal cord tissue Dosing->Tissue_Collection At study endpoint Analysis Histological and Molecular Analysis (e.g., Immunohistochemistry for neuroinflammation markers, neuron counts) Tissue_Collection->Analysis

Caption: Generalized experimental workflow for this compound studies in Wobbler mice.
  • Animals: Wobbler mice and age-matched wild-type controls are typically used.

  • Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., vegetable oil) and administered daily via subcutaneous or intraperitoneal injection at a dose of 30 mg/kg.

  • Behavioral Assessment: Motor function is often assessed using tests such as the rotarod, which measures balance and coordination.

This compound Administration in Alzheimer's Disease Mouse Models
  • Animals: Transgenic mouse models such as J20 and 5xFAD are utilized.

  • Drug Administration: The route and duration of administration can vary between studies, but daily treatment is common.

  • Cognitive Assessment: Cognitive function is evaluated using behavioral paradigms such as the Morris water maze or object recognition tests.

  • Pathological Analysis: Brain tissue is analyzed for amyloid plaque load (e.g., via immunohistochemistry with anti-amyloid-β antibodies) and levels of hyperphosphorylated tau. Markers of neuroinflammation are also assessed.

Conclusion

Preclinical studies in various animal models of neurodegenerative diseases have demonstrated that this compound effectively modulates the glucocorticoid receptor, leading to reduced neuroinflammation, neuroprotection, and improved functional outcomes. While the publicly available quantitative pharmacokinetic data in these models is currently limited, the consistent pharmacodynamic effects suggest that this compound achieves and maintains therapeutic concentrations in the central nervous system. The promising preclinical profile of this compound has provided a strong rationale for its ongoing clinical development for the treatment of ALS and other neurological disorders. Further publication of detailed preclinical ADME and pharmacokinetic-pharmacodynamic modeling studies will be invaluable to the research community.

The Role of Selective Cortisol Modulation in Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and resulting abnormalities in cortisol signaling are increasingly recognized as significant contributors to the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). Chronic exposure to elevated cortisol levels can exacerbate neuroinflammation, oxidative stress, synaptic dysfunction, and neuronal apoptosis, all hallmarks of neurodegeneration. This technical guide provides an in-depth exploration of the role of cortisol in neurodegeneration and the therapeutic potential of selective cortisol modulation. It details the mechanisms of action of selective glucocorticoid receptor modulators (SGRMs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, presents quantitative data on their efficacy in preclinical models, and provides detailed experimental protocols for their evaluation. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic strategy.

Introduction: Cortisol and the Central Nervous System

Cortisol, the primary glucocorticoid in humans, is a steroid hormone essential for regulating a wide range of physiological processes, including metabolism, immune function, and the stress response. In the central nervous system (CNS), cortisol readily crosses the blood-brain barrier and exerts its effects by binding to two types of intracellular receptors: the high-affinity mineralocorticoid receptor (MR) and the lower-affinity glucocorticoid receptor (GR).[1][2] The differential affinity of these receptors dictates their activation patterns; MRs are typically occupied under basal cortisol levels, while GRs are primarily activated during circadian peaks and in response to stress.[2]

The activation of MRs and GRs initiates a cascade of genomic and non-genomic signaling events that modulate neuronal function and survival. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it can either directly bind to glucocorticoid response elements (GREs) on DNA to activate gene transcription (transactivation) or interact with other transcription factors to repress gene expression (transrepression).[3][4]

Dysregulation of Cortisol in Neurodegeneration

A growing body of evidence links HPA axis dysfunction and aberrant cortisol levels to the progression of several neurodegenerative diseases.

  • Alzheimer's Disease (AD): Patients with AD often exhibit elevated cortisol levels, which are associated with cognitive decline and hippocampal atrophy. Chronic stress and high glucocorticoid levels have been shown to increase the production of amyloid-beta (Aβ) peptides and promote the hyperphosphorylation of tau protein, two key pathological hallmarks of AD.

  • Parkinson's Disease (PD): Dysregulation of the HPA axis is also observed in PD, with studies showing a correlation between elevated cortisol and the severity of motor and non-motor symptoms.

  • Amyotrophic Lateral Sclerosis (ALS): Preclinical models of ALS, such as the Wobbler mouse, display hypercorticosteronemia, and treatment with GR antagonists has been shown to ameliorate neurodegenerative pathology.

The detrimental effects of excess cortisol in the brain are multifaceted, contributing to:

  • Neuroinflammation: Glucocorticoids can paradoxically enhance neuroinflammatory processes in a chronically stressed or diseased brain.

  • Excitotoxicity: Cortisol can potentiate glutamate-induced neuronal damage.

  • Impaired Synaptic Plasticity: Chronic GR activation can disrupt synaptic function and impair learning and memory.

  • Neuronal Apoptosis: Elevated glucocorticoids can trigger programmed cell death in vulnerable neuronal populations.

Therapeutic Strategy: Selective Cortisol Modulation

Given the detrimental effects of excessive GR activation in the CNS, strategies to selectively modulate cortisol signaling have emerged as a promising therapeutic avenue for neurodegenerative diseases. The goal is to retain the beneficial anti-inflammatory effects mediated by transrepression while minimizing the adverse effects associated with transactivation. Two primary approaches are being actively investigated:

Selective Glucocorticoid Receptor Modulators (SGRMs)

SGRMs are a class of compounds that bind to the GR and induce a specific receptor conformation, leading to differential recruitment of co-regulators and a distinct downstream gene expression profile. This allows for the separation of the transactivating and transrepressive functions of the GR. Several SGRMs have shown promise in preclinical models of neurodegeneration.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid concentrations in tissues, including the brain. Inhibition of 11β-HSD1 reduces intracellular cortisol levels without affecting systemic circulation, offering a targeted approach to mitigate the detrimental effects of excessive glucocorticoid signaling in the CNS.

Quantitative Data on Selective Cortisol Modulators

The following tables summarize key quantitative data for several selective cortisol modulators investigated in the context of neurodegeneration.

Table 1: Binding Affinities and In Vitro Potency of Selective Glucocorticoid Receptor Modulators (SGRMs)

CompoundReceptorBinding Affinity (Ki)IC50Cell LineAssay TypeReference(s)
CORT108297 GR0.9 nM--Radioligand Binding-
GRM-01 GR12 nM3,700 nM-Radioligand Binding
PR>10,000 nM>10,000 nM-Radioligand Binding
MR---Radioligand Binding
Prednisolone GR-24.3 nM-Reporter Gene Assay

Table 2: In Vivo Efficacy of Selective Glucocorticoid Receptor Modulators (SGRMs) in Neurodegeneration Models

CompoundModelDoseKey FindingsReference(s)
CORT108297 Status Epilepticus (mouse)30 mg/kgReduced corticosterone hypersecretion, decreased ectopic granule cell density, and reduced microglial proliferation.
CORT113176 Huntington's Disease (R6/2 mouse)-Delayed loss of grip strength, hindlimb clasping, and gait abnormalities in male mice.
ALS (Wobbler mouse)30 mg/kg/day for 3 weeksReduced motoneuron vacuolation, decreased astro- and microgliosis, and lowered inflammatory mediators.
CORT125329 ALS (Wobbler mouse)30 mg/kg every other day for 21 daysDecreased motoneuron degeneration, astro- and microgliosis, and levels of pro-inflammatory factors. Improved motor performance.

Table 3: In Vivo Efficacy of 11β-HSD1 Inhibitors in Neurodegeneration Models

CompoundModelDoseKey FindingsReference(s)
UE2316 Alzheimer's Disease (Tg2576 mouse)-Prevented cognitive decline and decreased the number of β-amyloid plaques.
RL-118 Senescence-Accelerated Mouse (SAMP8)-Increased locomotor activity and cognitive performance. Reduced phosphorylated tau and inflammatory markers.

Table 4: Efficacy of Mineralocorticoid Receptor (MR) Antagonists in Neurodegeneration Models

CompoundModelDoseKey FindingsReference(s)
Spironolactone Alzheimer's Disease (Aβ-induced mouse)25 and 50 mg/kgAttenuated cognitive impairment and increased expression of BDNF.
Eplerenone Alzheimer's Disease (Aβ-induced mouse)50 and 100 mg/kgAttenuated cognitive impairment and increased expression of BDNF.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of selective cortisol modulators.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the glucocorticoid receptor.

Principle: This protocol describes a competitive binding assay using a radiolabeled glucocorticoid ligand. The ability of a test compound to displace the radioligand from the GR is measured, and the inhibition constant (Ki) is calculated.

Materials:

  • HEPES buffer (pH 7.6)

  • EDTA

  • NaCl

  • MgCl2

  • Glycerol

  • Sodium molybdate

  • DTT

  • Aprotinin

  • Leupeptin

  • Radiolabeled dexamethasone (e.g., [3H]dexamethasone)

  • Test compound

  • Recombinant human GR

  • Charcoal-dextran solution

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare assay buffer containing HEPES, EDTA, NaCl, MgCl2, glycerol, sodium molybdate, DTT, aprotinin, and leupeptin.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of radiolabeled dexamethasone to each well.

  • Add the serially diluted test compound to the respective wells. Include control wells with buffer only (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).

  • Add the recombinant human GR to each well to initiate the binding reaction.

  • Incubate the plate at 4°C overnight to reach equilibrium.

  • Add cold charcoal-dextran solution to each well to separate bound from free radioligand. The charcoal adsorbs the free radioligand.

  • Incubate for 10 minutes at 4°C.

  • Centrifuge the plate to pellet the charcoal.

  • Transfer the supernatant (containing the bound radioligand) to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Assessment of Neuroinflammation in a Mouse Model of Alzheimer's Disease

Objective: To quantify the effect of a test compound on microgliosis and astrogliosis in an AD mouse model.

Principle: This protocol utilizes immunohistochemistry to label specific markers for microglia (Iba1) and astrocytes (GFAP) in brain sections, followed by quantitative image analysis.

Materials:

  • AD mouse model (e.g., 5xFAD)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or microtome

  • Microscope slides

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies: anti-Iba1 and anti-GFAP

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope with image analysis software

Procedure:

  • Treat AD mice with the test compound or vehicle for the desired duration.

  • Anesthetize the mice and perform transcardial perfusion with PBS followed by 4% PFA.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

  • Freeze the brain and cut coronal sections (e.g., 30 µm thick) using a cryostat or microtome.

  • Mount the sections on microscope slides.

  • Wash the sections with PBS.

  • Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Incubate the sections with primary antibodies (anti-Iba1 and anti-GFAP) diluted in blocking solution overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

  • Wash the sections with PBS.

  • Counterstain with DAPI to visualize cell nuclei.

  • Wash the sections with PBS and mount with mounting medium.

  • Acquire images of the hippocampus and cortex using a fluorescence microscope.

  • Quantify the area of Iba1 and GFAP immunoreactivity using image analysis software (e.g., ImageJ).

Quantification of Neuronal Apoptosis

Objective: To measure the extent of apoptosis in neuronal cultures or brain tissue following treatment with a neurotoxic agent and/or a test compound.

Principle: This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Neuronal cell culture or brain sections

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI

  • Fluorescence microscope

Procedure:

  • Culture neurons or prepare brain sections as described previously.

  • Treat with the apoptotic stimulus and/or test compound.

  • Fix the cells or tissue sections with 4% PFA.

  • Wash with PBS.

  • Permeabilize the cells by incubating with permeabilization solution on ice.

  • Wash with PBS.

  • Perform the TUNEL reaction by incubating the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) in a humidified chamber at 37°C, according to the manufacturer's instructions.

  • Wash with PBS.

  • Counterstain with DAPI.

  • Mount the samples and visualize using a fluorescence microscope.

  • Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained cells to calculate the percentage of apoptotic cells.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A mouse that remembers a previously encountered object will spend more time interacting with a new object.

Materials:

  • Open field arena

  • Two identical objects (familiar objects)

  • One novel object, different in shape and texture from the familiar objects

  • Video tracking system and software

Procedure:

  • Habituation Phase: Place the mouse in the empty open field arena for 5-10 minutes to allow it to acclimate to the environment.

  • Training/Familiarization Phase: Place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes). Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

  • Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transactivation Transactivation cluster_transrepression Transrepression Cortisol Cortisol GR_complex GR-Hsp90 Complex Cortisol->GR_complex Binds GR_ligand Cortisol-GR Complex GR_complex->GR_ligand Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociates Dimer GR Dimer GR_ligand->Dimer Dimerizes Monomer GR Monomer GR_ligand->Monomer cluster_nucleus cluster_nucleus GR_ligand->cluster_nucleus Translocates to GRE GRE (Glucocorticoid Response Element) Transcription_TA Gene Transcription (e.g., anti-inflammatory proteins) GRE->Transcription_TA Dimer->GRE NFkB_AP1 NF-κB / AP-1 Monomer->NFkB_AP1 Interacts with Transcription_TR Repression of Pro-inflammatory Genes NFkB_AP1->Transcription_TR

Caption: Classical glucocorticoid receptor (GR) signaling pathways: transactivation and transrepression.

SGRM_Mechanism SGRM SGRM GR Glucocorticoid Receptor (GR) SGRM->GR SGRM_GR SGRM-GR Complex (Altered Conformation) GR->SGRM_GR Coactivators Co-activators for Transactivation SGRM_GR->Coactivators Reduced Recruitment Corepressors Co-repressors for Transrepression SGRM_GR->Corepressors Preferential Recruitment Transactivation Transactivation (Reduced) Coactivators->Transactivation Transrepression Transrepression (Maintained/Enhanced) Corepressors->Transrepression

Caption: Mechanism of action of Selective Glucocorticoid Receptor Modulators (SGRMs).

HSD1_Inhibitor_Mechanism Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR_Activation GR Activation Cortisol->GR_Activation HSD1->Cortisol HSD1_Inhibitor 11β-HSD1 Inhibitor HSD1_Inhibitor->HSD1 Inhibits Neurodegeneration Neurodegeneration GR_Activation->Neurodegeneration

Caption: Mechanism of action of 11β-HSD1 inhibitors in reducing active cortisol levels.

Experimental_Workflow start Start: Preclinical Evaluation of a Selective Cortisol Modulator in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Efficacy in Neurodegeneration Model start->in_vivo binding_assay Receptor Binding Assay (GR/MR affinity) in_vitro->binding_assay reporter_assay Reporter Gene Assay (Transactivation/Transrepression) in_vitro->reporter_assay cell_viability Neuronal Cell Viability Assay (Neuroprotection) in_vitro->cell_viability animal_model Select Animal Model (e.g., 5xFAD mice) in_vivo->animal_model data_analysis Data Analysis and Interpretation binding_assay->data_analysis reporter_assay->data_analysis cell_viability->data_analysis treatment Chronic Treatment with Test Compound animal_model->treatment behavioral Behavioral Testing (e.g., Novel Object Recognition) treatment->behavioral histology Post-mortem Brain Analysis treatment->histology behavioral->data_analysis neuroinflammation Immunohistochemistry (Iba1, GFAP) histology->neuroinflammation apoptosis TUNEL Assay histology->apoptosis biochemical Biochemical Analysis (Aβ, p-tau levels) histology->biochemical neuroinflammation->data_analysis apoptosis->data_analysis biochemical->data_analysis end Conclusion on Therapeutic Potential data_analysis->end

Caption: A representative experimental workflow for the preclinical evaluation of selective cortisol modulators.

Conclusion

The compelling body of evidence implicating cortisol dysregulation in the pathophysiology of neurodegenerative diseases has paved the way for the development of novel therapeutic strategies targeting this pathway. Selective cortisol modulation, through the use of SGRMs and 11β-HSD1 inhibitors, offers a promising approach to mitigate the detrimental effects of excessive glucocorticoid signaling in the brain while potentially preserving its beneficial actions. The preclinical data for several of these compounds are encouraging, demonstrating improvements in cognitive function, and reductions in key pathological markers of neurodegeneration. The detailed experimental protocols and methodologies provided in this guide are intended to facilitate further research and development in this critical area, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients suffering from these devastating diseases. Continued investigation into the nuanced mechanisms of selective cortisol modulation and rigorous preclinical and clinical evaluation will be paramount to realizing the full therapeutic potential of this approach.

References

Methodological & Application

Dazucorilant (CORT113176): Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown therapeutic potential in preclinical models of neurodegenerative diseases.[1] Unlike broad-acting glucocorticoid receptor antagonists, this compound's selective modulation of GR activity offers a promising approach to mitigate the pathological effects of excess cortisol signaling in the central nervous system, which has been implicated in conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[2][3] This document provides a summary of reported dosages and detailed protocols for the in vivo administration of this compound in mouse models of these diseases, intended to guide researchers in their study design.

Quantitative Data Summary

The following table summarizes the dosages of this compound used in published in vivo mouse studies. This information is intended to serve as a starting point for dose-ranging and efficacy studies.

Mouse ModelDisease PhenotypeDosageAdministration RouteDurationReference
J20 (hAPP-transgenic)Alzheimer's Disease20 mg/kg/daySubcutaneous (Alzet® osmotic micropump)4 weeks[4]
5xFAD (transgenic)Alzheimer's DiseaseNot specified in abstract, but studiedNot specified in abstract, but studiedNot specified in abstract, but studied[5]
Wobbler MouseAmyotrophic Lateral Sclerosis (ALS)30 mg/kg/daySubcutaneous21 days
NFR/NFR (Chronic Stress Model)NeuroinflammationNot specified in abstract, but studiedNot specified in abstract, but studied3 weeks

Signaling Pathway

This compound acts as a selective modulator of the glucocorticoid receptor. In pathological conditions associated with elevated cortisol levels, such as in certain neurodegenerative diseases, excessive activation of the GR can lead to detrimental downstream effects, including increased neuroinflammation and neuronal death. This compound binds to the GR, modulating its activity to reduce these harmful effects.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSP HSP90 GR->HSP Complexes with GR_active Activated GR (Cortisol-bound) GR->GR_active Translocates to Nucleus Dazucorilant_GR Modulated GR (this compound-bound) GR->Dazucorilant_GR Translocates to Nucleus This compound This compound This compound->GR Binds & Modulates GRE Glucocorticoid Response Elements (GREs) on DNA GR_active->GRE Dazucorilant_GR->GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Pro_inflammatory Pro-inflammatory Genes Gene_Transcription->Pro_inflammatory Anti_inflammatory Anti-inflammatory Genes Gene_Transcription->Anti_inflammatory

Caption: this compound's mechanism of action on the glucocorticoid receptor signaling pathway.

Experimental Protocols

Chronic Administration of this compound in a Mouse Model of Alzheimer's Disease (J20)

This protocol is based on the methodology used in studies with the J20 transgenic mouse model of Alzheimer's disease.

a. Materials:

  • This compound (CORT113176)

  • Vehicle solution (The specific vehicle used was not detailed in the provided search results, but a common vehicle for subcutaneous osmotic pumps is a mixture of polyethylene glycol (PEG) and saline. It is crucial to determine the appropriate vehicle for this compound based on its solubility and stability.)

  • Alzet® osmotic micropumps (e.g., Model 2004, capable of delivering for 4 weeks)

  • Surgical supplies for subcutaneous implantation (e.g., sterile instruments, sutures or wound clips, anesthetic)

  • J20 transgenic mice and wild-type littermates (8 months of age)

b. Experimental Workflow Diagram:

G T0 T0: 8 Months of Age Implantation Subcutaneous Implantation of Osmotic Micropump (this compound or Vehicle) T0->Implantation Treatment 4-Week Treatment Period Implantation->Treatment Behavioral Behavioral Testing (at 9 Months of Age) Treatment->Behavioral Analysis Biochemical and Histological Analysis Behavioral->Analysis

Caption: Experimental workflow for chronic this compound administration in J20 mice.

c. Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to achieve a final concentration that will deliver 20 mg/kg/day based on the pump's flow rate and the average weight of the mice.

    • Prepare a vehicle-only solution to serve as the control.

    • Sterile-filter the solutions before loading into the pumps.

  • Osmotic Pump Preparation and Implantation:

    • Following the manufacturer's instructions, fill the Alzet® osmotic micropumps with either the this compound solution or the vehicle solution.

    • Anesthetize the 8-month-old J20 and wild-type mice.

    • Make a small incision in the skin on the back, slightly posterior to the scapulae.

    • Using a hemostat, create a subcutaneous pocket.

    • Insert the filled osmotic pump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with sutures or wound clips.

    • Monitor the animals closely during recovery from anesthesia.

  • Treatment and Monitoring:

    • House the mice under standard laboratory conditions for the 4-week treatment period.

    • Monitor the animals regularly for any signs of distress or adverse reactions.

  • Behavioral Testing:

    • At the end of the 4-week treatment period (when the mice are 9 months old), conduct a battery of behavioral tests to assess cognitive function. Examples of relevant tests include the Morris water maze, Y-maze, and novel object recognition test.

  • Tissue Collection and Analysis:

    • Following the completion of behavioral testing, euthanize the mice and collect brain tissue for biochemical and histological analyses.

    • Potential analyses include measuring amyloid-beta levels, tau phosphorylation, and markers of neuroinflammation.

Subcutaneous Administration of this compound in a Mouse Model of ALS (Wobbler Mouse)

This protocol is based on the methodology described for the Wobbler mouse model of ALS.

a. Materials:

  • This compound (CORT113176)

  • Appropriate vehicle for subcutaneous injection

  • Syringes and needles for subcutaneous injection

  • Wobbler mice

b. Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to achieve a final concentration for a 30 mg/kg/day dosage. The injection volume should be appropriate for subcutaneous administration in mice (typically 5-10 ml/kg).

    • Prepare a vehicle-only solution for the control group.

  • Daily Administration:

    • Administer the this compound solution or vehicle solution subcutaneously once daily for 21 consecutive days.

    • Vary the injection site on the back to avoid irritation.

  • Monitoring and Outcome Measures:

    • Monitor the mice daily for changes in body weight, motor function, and overall health.

    • Assess motor performance using tests such as the rotarod test and grip strength measurements.

    • At the end of the 21-day treatment period, euthanize the mice and collect spinal cord tissue.

    • Analyze the tissue for markers of neurodegeneration, neuroinflammation, and gliosis.

Considerations for Use

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential local or systemic toxicity. Researchers should conduct preliminary studies to identify a suitable vehicle.

  • Route of Administration: While subcutaneous administration has been shown to be effective, other routes such as oral gavage may also be considered. The choice of administration route will depend on the specific experimental goals and the pharmacokinetic properties of this compound.

  • Dose-Response Studies: The dosages provided in this document are based on published studies. It is recommended that researchers conduct their own dose-response studies to determine the optimal dose for their specific mouse model and experimental paradigm.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC). Careful monitoring of the animals for any adverse effects is essential throughout the study.

Conclusion

This compound is a promising therapeutic candidate for neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies in mouse models to further investigate its efficacy and mechanism of action. Careful consideration of the experimental design, including the choice of mouse model, dosage, administration route, and outcome measures, will be crucial for obtaining robust and reproducible results.

References

Application Note: Protocol for Dissolving Dazucorilant for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dazucorilant (also known as CORT113176) is a selective, non-steroidal glucocorticoid receptor (GR) modulator.[1] It binds to the GR with high affinity, competitively inhibiting the binding of cortisol.[2] This modulation of the glucocorticoid signaling pathway is being investigated for its therapeutic potential in neurological disorders such as Amyotrophic Lateral Sclerosis (ALS), where elevated cortisol levels are thought to contribute to neuroinflammation and disease progression.[2][3] In preclinical studies, this compound has been shown to reduce neuroinflammation, muscular atrophy, and improve motor performance in animal models. Proper dissolution and handling of this compound are critical for accurate and reproducible results in in vitro and cell culture-based research. This document provides a detailed protocol for the solubilization of this compound for experimental use.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is provided in the table below. It is crucial to use a suitable solvent to prepare a concentrated stock solution that can be further diluted to working concentrations in cell culture media. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound.

PropertyValueSource
Molecular Formula C₂₉H₂₂F₄N₄O₃S
Molecular Weight 582.57 g/mol
Solubility in DMSO 100 mg/mL (171.65 mM)
Appearance Crystalline solid
Storage Temperature -20°C

Experimental Protocols

1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

  • Cell culture medium appropriate for the cell line being used

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the amounts as needed for your specific experimental requirements.

  • Calculate the required mass of this compound:

    • For 1 mL of a 100 mM stock solution, you will need:

      • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 582.57 g/mol * (1000 mg / 1 g) = 58.26 mg

  • Weigh this compound:

    • Carefully weigh out 58.26 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, gentle warming in a water bath at 37°C for 5-10 minutes can aid in complete solubilization. Ensure the tube is tightly capped.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for long-term storage and use, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

3. Preparation of Working Solutions

It is critical to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically below 0.5% and ideally at or below 0.1%.

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Perform serial dilutions:

    • It is recommended to perform an intermediate dilution of the 100 mM stock solution in cell culture medium before preparing the final working solution. This minimizes pipetting errors and reduces the amount of DMSO added directly to the cell culture.

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • Prepare an intermediate dilution: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to create a 100 µM solution.

      • Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be approximately 0.1%.

  • Vehicle Control:

    • Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples, but without this compound.

Visualizations

This compound Signaling Pathway

Dazucorilant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binding (Inhibited) This compound This compound This compound->GR Binds and Blocks Negative_Effects Neuroinflammation & Cellular Stress GR->Negative_Effects Inhibition of Downstream Signaling

Caption: this compound's mechanism of action, blocking cortisol binding to the GR.

Experimental Workflow for this compound Cell Treatment

Dazucorilant_Workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Stock 3. Create 100 mM Stock Solution Dissolve->Stock Store 4. Aliquot and Store at -20°C Stock->Store Dilute 5. Prepare Working Solution in Culture Medium Stock->Dilute Use Stock for Dilution Treat 6. Add to Cells (Include Vehicle Control) Dilute->Treat Incubate 7. Incubate for Desired Time Treat->Incubate Analyze 8. Perform Downstream Analysis Incubate->Analyze

Caption: Workflow for preparing this compound solutions and treating cell cultures.

References

Application Notes and Protocols for Dazucorilant Administration in Rodent Models of ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown therapeutic potential in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][2] By selectively modulating the GR, this compound aims to mitigate the detrimental effects of chronic stress and elevated cortisol levels, which are implicated in the pathology of ALS.[2][3][4] In animal models of ALS, daily administration of this compound has been shown to reduce inflammation, prevent nerve cell damage, improve motor function, and decrease muscle wasting. These application notes provide detailed protocols for the administration of this compound in rodent models of ALS, specifically focusing on the Wobbler mouse model.

Mechanism of Action

This compound is a small molecule that competitively and reversibly binds to the glucocorticoid receptor with high affinity. Unlike broad GR antagonists, it acts as a selective modulator, which may offer a better therapeutic window by retaining some of the beneficial effects of glucocorticoid signaling while blocking the detrimental ones. In the context of ALS, elevated cortisol levels are thought to contribute to neuroinflammation and neuronal cell death. This compound blocks the interaction between cortisol and the GR, thereby interrupting the downstream signaling cascade that promotes these pathological processes. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier.

This compound Signaling Pathway cluster_stress Stress Response cluster_cell Neuronal Cell Elevated Cortisol Elevated Cortisol GR Glucocorticoid Receptor (GR) Elevated Cortisol->GR Binds to GeneTranscription Pro-inflammatory Gene Transcription GR->GeneTranscription Activates This compound This compound This compound->GR Blocks Neuroinflammation Neuroinflammation & Neuronal Damage GeneTranscription->Neuroinflammation Leads to

This compound's mechanism of action.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in rodent models of neurodegenerative diseases.

Table 1: this compound Administration Parameters in Rodent Models

Rodent ModelDiseaseDosageRoute of AdministrationVehicleDurationReference
Wobbler MouseALS30 mg/kg/daySubcutaneous (s.c.) injectionSesame oil4 daysN/A
Wobbler MouseALS30 mg/kg/dayDailyN/A3 weeksN/A
J20 MouseAlzheimer's Disease20 mg/kg/daySubcutaneous (s.c.) osmotic micropumpN/A4 weeksN/A

Table 2: Effects of this compound in Wobbler Mouse Model of ALS

Outcome MeasureTreatment GroupResultSignificanceReference
Motor Neuron VacuolationThis compound (30 mg/kg/day for 3 weeks)ReducedN/AN/A
Astrogliosis and MicrogliosisThis compound (30 mg/kg/day for 3 weeks)DecreasedN/AN/A
Pro-inflammatory MediatorsThis compound (30 mg/kg/day for 3 weeks)LoweredN/AN/A
Motor Performance (Rota Rod)This compound (30 mg/kg/day for 3 weeks)Enhanced resistance to fatigueN/AN/A
Forelimb AtrophyThis compound (30 mg/kg/day for 3 weeks)Lowered at weeks 2-3N/AN/A

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

This protocol is based on studies conducted in the Wobbler mouse model of ALS.

Materials:

  • This compound (CORT113176) powder

  • Sterile sesame oil (vehicle)

  • Sterile 1 mL syringes

  • 25-27 gauge needles

  • Analytical balance

  • Vortex mixer

  • Wobbler mice (or other appropriate ALS rodent model)

Procedure:

  • Preparation of Dosing Solution (3 mg/mL for a 10 mL/kg injection volume):

    • On the day of dosing, weigh the required amount of this compound powder using an analytical balance.

    • In a sterile vial, add the appropriate volume of sterile sesame oil.

    • Gradually add the this compound powder to the sesame oil while vortexing to ensure complete dissolution. The solution should be clear and free of particulates.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise injection volume (e.g., for a 30g mouse, the injection volume would be 0.3 mL for a 10 mL/kg dose).

    • Restrain the mouse by gently grasping the loose skin over the shoulders and behind the ears (scruffing).

    • Identify the injection site in the scruff or flank.

    • Gently insert the needle under the skin with the bevel facing up.

    • Pull back the plunger slightly to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions for at least 15 minutes post-injection.

  • Dosing Schedule:

    • Administer this compound once daily for the duration of the study (e.g., 3 to 4 weeks).

Protocol 2: Oral Gavage of this compound

While subcutaneous administration has been documented in preclinical ALS models, oral administration is relevant to the clinical formulation. This protocol provides a general guideline for oral gavage. The choice of vehicle should be optimized for this compound's solubility and the specific experimental design.

Materials:

  • This compound (CORT113176) powder

  • Appropriate vehicle (e.g., sweetened condensed milk diluted with water for voluntary consumption, or a suitable suspension vehicle for gavage)

  • Sterile water

  • 1 mL syringes

  • 18-20 gauge, 1.5-inch flexible plastic or stainless steel gavage needles with a rounded tip

  • Analytical balance

  • Homogenizer or sonicator (if preparing a suspension)

  • Wobbler mice (or other appropriate ALS rodent model)

Procedure:

  • Preparation of Dosing Formulation:

    • For Voluntary Consumption: Mix this compound with a palatable vehicle like sweetened condensed milk diluted with water. The concentration should be adjusted based on the expected daily consumption of the vehicle by the mice to achieve the target dose.

    • For Gavage (Suspension):

      • Weigh the required amount of this compound powder.

      • Prepare a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

      • Levigate the this compound powder with a small amount of the vehicle to form a paste.

      • Gradually add the remaining vehicle while homogenizing or sonicating to create a uniform suspension.

  • Animal Handling and Dosing (Gavage):

    • Weigh each mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).

    • Restrain the mouse by scruffing, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Gently remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing, for at least 15 minutes post-gavage.

  • Dosing Schedule:

    • Administer this compound once daily for the specified duration of the study.

Mandatory Visualizations

Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation DrugPrep Prepare this compound Solution/Suspension Dosing Administer this compound (s.c. or Oral Gavage) DrugPrep->Dosing AnimalPrep Acclimate and Weigh Rodent Models AnimalPrep->Dosing Behavior Behavioral Testing (e.g., Rota Rod) Dosing->Behavior Histo Histological Analysis (e.g., Motor Neuron Count) Dosing->Histo Biochem Biochemical Analysis (e.g., Biomarkers) Dosing->Biochem

Experimental workflow for this compound administration.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that competitively and reversibly binds to the GR with high affinity.[1] It is under investigation for its therapeutic potential in neurological disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, where dysregulation of cortisol and GR signaling is implicated.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound as a GR antagonist.

The recommended assays progress from direct target engagement to cellular functional outcomes:

  • Glucocorticoid Receptor (GR) Binding Assay: To determine the binding affinity of this compound to the GR.

  • GR-Mediated Reporter Gene Assay: To quantify the functional antagonism of this compound on GR-mediated gene transcription.

  • Quantitative PCR (qPCR) Assay for GR Target Genes: To measure the effect of this compound on the expression of endogenous GR-regulated genes.

Glucocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its endogenous ligand cortisol (or synthetic agonists like dexamethasone), translocates to the nucleus and regulates the transcription of target genes. This compound acts as a competitive antagonist, binding to the GR and preventing the conformational changes required for receptor activation and subsequent downstream signaling.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol / Dexamethasone GR_inactive Inactive GR (with chaperones) Cortisol->GR_inactive Binds This compound This compound This compound->GR_inactive Competitively Binds (Antagonism) GR_active Active GR Dimer GR_inactive->GR_active Activation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription (e.g., FKBP5, GILZ) GRE->Transcription Regulates

Caption: this compound's antagonism of the GR signaling pathway.

Glucocorticoid Receptor Binding Assay

This assay directly measures the affinity of this compound for the glucocorticoid receptor. A competitive binding format is recommended, where the test compound competes with a radiolabeled or fluorescently-labeled GR ligand.

Data Presentation
CompoundKi (nM) for GRSelectivityReference
This compound (CORT113176)< 1No significant binding to mineralocorticoid, androgen, or estrogen receptors[4]
Dexamethasone (agonist)1 - 5--
Mifepristone (antagonist)0.5 - 2Also a progesterone receptor antagonist-
Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the human glucocorticoid receptor.

Materials:

  • Recombinant human glucocorticoid receptor

  • [³H]-Dexamethasone (Radioligand)

  • This compound

  • Unlabeled Dexamethasone (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA, and 10% glycerol)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and unlabeled Dexamethasone in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound (this compound at various concentrations) or vehicle.

    • For total binding wells, add vehicle.

    • For non-specific binding wells, add a high concentration of unlabeled Dexamethasone.

    • A fixed concentration of [³H]-Dexamethasone (typically at or below its Kd).

    • Recombinant human GR.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GR-Mediated Reporter Gene Assay

This functional assay measures the ability of this compound to inhibit the transcriptional activity of the GR induced by an agonist. Cells are engineered to express the GR and a reporter gene (e.g., luciferase) under the control of a GR-responsive promoter.

Data Presentation
CompoundIC50 (nM) in GR Reporter AssayCell LineAgonist Used
This compoundData not available, expected to be in the low nM rangeHEK293 or A549Dexamethasone
Mifepristone9.6HEK293F-GREDexamethasone (7 nM)[5]
Experimental Protocol: GR-Luciferase Reporter Assay

Objective: To determine the potency of this compound in antagonizing dexamethasone-induced GR activation.

Materials:

  • A suitable cell line (e.g., HEK293, A549) stably or transiently transfected with a GR expression vector and a GRE-luciferase reporter vector.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Dexamethasone (agonist).

  • This compound.

  • Luciferase assay reagent (e.g., Steady-Glo®).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Prepare a fixed concentration of Dexamethasone (typically the EC80, the concentration that gives 80% of the maximal response).

    • Pre-incubate the cells with the this compound dilutions or vehicle for 1-2 hours.

    • Add the fixed concentration of Dexamethasone to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow cell lysis and the luciferase reaction to stabilize.

  • Measurement: Read the luminescence signal using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the control wells (Dexamethasone alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

Quantitative PCR (qPCR) Assay for GR Target Genes

This assay confirms the antagonistic activity of this compound on endogenous GR target genes in a relevant cell type. The expression of well-established GR-regulated genes, such as FK506-binding protein 5 (FKBP5) and glucocorticoid-induced leucine zipper (GILZ), is measured.

Data Presentation
CompoundEffect on Gene ExpressionFold Change vs. Dexamethasone AloneCell Line
This compoundInhibition of Dexamethasone-induced FKBP5 expressionExpected to show dose-dependent reductione.g., A549 cells
This compoundInhibition of Dexamethasone-induced GILZ expressionExpected to show dose-dependent reductione.g., A549 cells
CORT125281 (another GR antagonist)Complete inhibition of corticosterone-induced Fkbp5 and Gilz in mouse liver-In vivo (mouse)
Experimental Protocol: qPCR for FKBP5 and GILZ

Objective: To measure the inhibition of dexamethasone-induced expression of FKBP5 and GILZ by this compound.

Materials:

  • A549 cells (or another GR-responsive cell line).

  • Cell culture medium.

  • Dexamethasone.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for FKBP5, GILZ, and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Plate A549 cells and grow to ~80% confluency.

    • Pre-treat cells with serial dilutions of this compound or vehicle for 1-2 hours.

    • Add Dexamethasone (e.g., 100 nM) to induce target gene expression.

    • Incubate for a suitable time (e.g., 4-6 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR:

    • Set up qPCR reactions with primers for the target genes (FKBP5, GILZ) and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

    • Plot the fold change against the this compound concentration to assess the dose-dependent inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a GR antagonist like this compound in vitro.

experimental_workflow cluster_primary_screen Primary Screen: Target Engagement cluster_secondary_screen Secondary Screen: Functional Antagonism cluster_tertiary_screen Tertiary Screen: Endogenous Target Modulation Binding_Assay GR Binding Assay (Radioligand or FP) Ki_Value Determine Ki value Binding_Assay->Ki_Value Reporter_Assay GR Reporter Gene Assay (Luciferase) Ki_Value->Reporter_Assay Confirm Functional Activity IC50_Value Determine IC50 value Reporter_Assay->IC50_Value qPCR_Assay qPCR for GR Target Genes (FKBP5, GILZ) IC50_Value->qPCR_Assay Validate on Endogenous Genes Gene_Expression Measure mRNA levels qPCR_Assay->Gene_Expression Further_Studies Further_Studies Gene_Expression->Further_Studies Proceed to In Vivo Models

Caption: In vitro assay cascade for this compound efficacy testing.

References

Dazucorilant Administration in Phase 2 Clinical Trials for ALS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the administration and key findings of Dazucorilant in the Phase 2 clinical trial for Amyotrophic Lateral Sclerosis (ALS), known as the DAZALS study. This compound is a selective cortisol modulator that acts on the glucocorticoid receptor.[1][2][3] The rationale for its use in ALS stems from evidence suggesting that elevated or abnormal cortisol levels may be associated with the disease, particularly in patients with rapid progression.[2][4] By modulating cortisol's effects, this compound was investigated for its potential to slow disease progression.

Mechanism of Action

This compound is an oral, selective cortisol modulator that binds to the glucocorticoid receptor (GR) without interacting with other hormone receptors. In the context of ALS, chronically elevated cortisol levels are hypothesized to contribute to neuroinflammation and nerve cell damage. By blocking the GR, this compound aims to mitigate these detrimental effects of excess cortisol signaling. Preclinical studies in animal models of ALS indicated that this compound could reduce neuroinflammation, prevent nerve cell damage, improve motor function, and lessen muscle wasting.

Below is a diagram illustrating the proposed signaling pathway of this compound.

cluster_stress Stress Response cluster_cell Neuron/Glial Cell Elevated Cortisol Elevated Cortisol GR Glucocorticoid Receptor (GR) Elevated Cortisol->GR Binds to Gene_Transcription Pro-inflammatory Gene Transcription GR->Gene_Transcription Activates This compound This compound This compound->GR Blocks GR_this compound GR-Dazucorilant Complex Neuroinflammation Neuroinflammation & Neuronal Damage Gene_Transcription->Neuroinflammation Leads to

This compound's proposed mechanism of action.

Phase 2 Clinical Trial (DAZALS) - Quantitative Data

The DAZALS study (NCT05407324) was a randomized, double-blind, placebo-controlled Phase 2 clinical trial that enrolled 249 adult patients with sporadic or familial ALS. Participants were randomized in a 1:1:1 ratio to receive one of two doses of this compound (150 mg or 300 mg) or a placebo once daily for 24 weeks.

Efficacy Data

The primary endpoint of the DAZALS trial was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score. The study did not meet its primary endpoint, as there was no significant difference in the change in ALSFRS-R scores between the this compound groups and the placebo group. Specific quantitative data for the change in ALSFRS-R scores for each treatment arm have not been publicly released.

A key secondary endpoint was overall survival. The trial demonstrated a statistically significant survival benefit in the high-dose this compound group.

Table 1: Overall Survival at 24 Weeks

Treatment GroupNumber of PatientsNumber of Deathsp-value (vs. Placebo)
This compound 300 mg8300.02
This compound 150 mgNot specified2Not specified
Placebo825N/A

Data sourced from Corcept Therapeutics press releases and news reports.

Following the 24-week double-blind period, patients had the option to enroll in an open-label extension (OLE) study, where all participants received 300 mg of this compound daily. An exploratory analysis at one year showed a continued survival benefit for patients who received the 300 mg dose.

Table 2: Overall Survival at 1 Year (Exploratory Analysis)

Treatment GroupNumber of PatientsNumber of DeathsPercentage of DeathsHazard Ratio (vs. Placebo)
This compound 300 mg831417%0.16
Placebo (no extension)18739%N/A

Data from an exploratory analysis presented at the European Network to Cure ALS (ENCALS) meeting.

Safety and Tolerability Data

This compound demonstrated an acceptable safety profile, with the majority of adverse events being mild to moderate. The most frequently reported side effect was gastrointestinal upset, which was more common in the this compound groups, particularly at the beginning of treatment.

Table 3: Overview of Safety Profile

Adverse Event CategoryThis compound 300 mgThis compound 150 mgPlacebo
Severe Treatment-Emergent Adverse Events (TEAEs)19%17%13%
Deaths due to TEAEs024
Most Common Adverse EventMild-to-moderate, transient abdominal painNot specifiedNot specified

92% of all adverse events were reported as mild to moderate in severity.

Experimental Protocols

Study Design and Workflow

The DAZALS study followed a randomized, double-blind, placebo-controlled design. Below is a diagram illustrating the experimental workflow.

cluster_workflow DAZALS Clinical Trial Workflow cluster_arms Treatment Arms Screening Screening (2-4 weeks) Randomization Randomization (n=249) Screening->Randomization Dazu300 This compound 300 mg/day Randomization->Dazu300 Dazu150 This compound 150 mg/day Randomization->Dazu150 Placebo Placebo/day Randomization->Placebo Treatment 24-Week Double-Blind Treatment OLE Open-Label Extension (132 weeks) Treatment->OLE Eligible patients FollowUp Follow-Up (if no OLE) Treatment->FollowUp Patients not entering OLE Dazu300->Treatment Dazu150->Treatment Placebo->Treatment

Experimental workflow of the DAZALS Phase 2 trial.
Patient Population and Eligibility Criteria

The study enrolled adult patients aged 18 and older with a diagnosis of sporadic or familial ALS.

Inclusion Criteria:

  • Diagnosis of sporadic or familial ALS.

  • If taking riluzole, edaravone, and/or sodium phenylbutyrate and taurursodiol, must be on a stable dose prior to screening.

Exclusion Criteria:

  • History of a clinically significant neurological disorder other than ALS.

  • Inability to swallow capsules.

  • Active, chronic, or HIV infection, or active hepatitis B or C.

  • Pregnancy, planning to become pregnant, or breastfeeding.

  • Use of non-invasive ventilation (NIV), mechanical ventilation via tracheostomy, or oxygen supplementation.

  • Current or anticipated need for a diaphragm pacing system (DPS).

  • Current or recent (within the last 12 months) regular use of systemic glucocorticoids.

Intervention Administration
  • This compound 300 mg group: Received 300 mg of this compound once daily.

  • This compound 150 mg group: Received 150 mg of this compound once daily.

  • Placebo group: Received a matching placebo once daily.

  • The study drug was administered orally in the form of softgel capsules.

Outcome Measures
  • Primary Endpoint: Change from baseline in the ALSFRS-R total score over the 24-week treatment period. The ALSFRS-R is a validated scale that measures the ability of patients to perform daily tasks.

  • Secondary Endpoints:

    • Overall survival.

    • Quality of life, as measured by the EuroQol-5 Dimensions-5 Levels questionnaire.

    • Changes in muscle strength and lung function (slow vital capacity).

Data Collection and Analysis
  • Efficacy and safety data were collected throughout the 24-week double-blind treatment period.

  • Patients who completed the double-blind phase were eligible to continue in a 132-week open-label extension study, receiving 300 mg of this compound daily.

  • Statistical analyses were performed to compare the treatment groups for the primary and secondary endpoints. The p-value for the survival benefit at 24 weeks was calculated to be 0.02. The hazard ratio for the one-year exploratory survival analysis was 0.16.

Conclusion

The Phase 2 DAZALS study of this compound in patients with ALS did not meet its primary endpoint of slowing functional decline as measured by the ALSFRS-R. However, the trial showed a statistically significant improvement in overall survival at 24 weeks for patients receiving the 300 mg dose, a finding that was supported by an exploratory analysis at one year. The treatment was generally well-tolerated, with gastrointestinal issues being the most common side effect. These findings suggest a potential neuroprotective effect of this compound and warrant further investigation into the role of cortisol modulation in ALS. Corcept Therapeutics is seeking guidance from regulatory authorities on the future development of this compound for ALS.

References

Techniques for Assessing Blood-Brain Barrier Penetration of Dazucorilant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of various neurological disorders, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2] For any centrally acting therapeutic agent, the ability to effectively cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).

Evidence from both preclinical and clinical studies confirms that this compound penetrates the BBB. Preclinical studies in rodent models of neurological disorders have demonstrated therapeutic effects that necessitate CNS target engagement.[2] Furthermore, a Phase 1 clinical trial in healthy volunteers showed that this compound was detectable in the cerebrospinal fluid (CSF) following oral administration, providing direct evidence of its ability to cross the human BBB.

This document provides detailed application notes and protocols for a multi-tiered approach to assessing the BBB penetration of this compound, encompassing in silico, in vitro, and in vivo methodologies.

This compound: Physicochemical Properties and Mechanism of Action

This compound is a small molecule designed to selectively modulate the glucocorticoid receptor, thereby mitigating the neurotoxic effects of excess cortisol activity in the CNS.[3] Its ability to cross the BBB is a key feature of its therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₂₂F₄N₄O₃S[4]
Molecular Weight582.57 g/mol

Signaling Pathway of this compound

This compound exerts its effect by modulating the glucocorticoid receptor signaling pathway. In conditions of chronic stress or disease, elevated cortisol levels can lead to neuronal damage. This compound, as a GR modulator, can antagonize these effects within the CNS.

Glucocorticoid Receptor Signaling Pathway and this compound's Point of Intervention cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex Glucocorticoid Receptor (GR) + Chaperone Proteins (e.g., HSP90) Cortisol->GR_complex Binds to Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Chaperone Dissociation This compound This compound This compound->GR_complex Binds to & Modulates Gene_Transcription Gene Transcription (Pro-inflammatory & Neurotoxic Genes) This compound->Gene_Transcription Inhibits Neuroprotection Neuroprotective Effects This compound->Neuroprotection Promotes GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates & Binds to GRE->Gene_Transcription Initiates Experimental Workflow for BBB Penetration Assessment InSilico In Silico Prediction (Physicochemical Properties) InVitro In Vitro Models (e.g., Transwell Assay) InSilico->InVitro Initial Screening InVivo_Preclinical In Vivo Preclinical Studies (Rodent Models) InVitro->InVivo_Preclinical Mechanistic Insights & Ranking Data_Analysis Data Analysis & Interpretation (Kp, Kp,uu, CSF/Plasma Ratio) InVitro->Data_Analysis InVivo_Clinical In Vivo Clinical Studies (Human CSF Sampling) InVivo_Preclinical->InVivo_Clinical Quantitative Assessment & PK/PD InVivo_Preclinical->Data_Analysis InVivo_Clinical->Data_Analysis Definitive Human Data

References

Application Notes and Protocols for In Vitro Testing of Dazucorilant's Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dazucorilant is an investigational selective glucocorticoid receptor (GR) modulator. It is hypothesized to exert anti-inflammatory effects by competitively binding to the glucocorticoid receptor, thereby antagonizing the effects of cortisol, a key hormone implicated in inflammatory responses.[1][2][3] Elevated cortisol levels can contribute to inflammation, and by blocking cortisol's interaction with its receptor, this compound may mitigate these pro-inflammatory signals.[1][3] Preclinical studies in animal models have suggested that this compound can reduce neuroinflammation.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound. The described methods will enable researchers to assess its ability to modulate key inflammatory pathways and quantify its impact on the production of pro-inflammatory mediators. The protocols focus on cell-based models that are widely used in inflammation research.

Key Signaling Pathways in Glucocorticoid Receptor-Mediated Anti-inflammatory Action

This compound's mechanism of action is centered on the glucocorticoid receptor (GR). The anti-inflammatory effects of GR modulation are primarily mediated through two mechanisms: transrepression and transactivation.

  • Transrepression: This is generally considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. The ligand-bound GR can interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

  • Transactivation: The GR can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes to activate their transcription. Some of the genes activated by this mechanism have anti-inflammatory properties, such as dual-specificity phosphatase 1 (DUSP1), which can inhibit MAP kinase pathways.

The following diagram illustrates the interplay between the GR and the NF-κB signaling pathways.

Start Seed Cells in 96-well plate Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform ELISA for TNF-α and IL-6 Collect->ELISA Analyze Analyze Data ELISA->Analyze

References

Application Notes and Protocols for Dazucorilant Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dazucorilant

This compound (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator.[1][2][3][4] It functions by competitively binding to the glucocorticoid receptor, thereby blocking the binding of cortisol.[4] Elevated cortisol levels are associated with increased neuroinflammation and cellular stress, which are implicated in the pathology of several neurodegenerative diseases. By modulating GR activity, this compound aims to mitigate the detrimental effects of excess cortisol signaling in the central nervous system.

Preclinical studies in animal models of Alzheimer's disease have indicated that this compound can improve memory, reduce tau hyperphosphorylation, and decrease the production and aggregation of amyloid-beta peptides. In models of amyotrophic lateral sclerosis (ALS), it has been shown to improve motor performance and reduce neuroinflammation and muscular atrophy. While a Phase 2 clinical trial in ALS patients did not meet its primary functional endpoint, a noteworthy finding was a reduction in mortality at higher doses, suggesting a potential neuroprotective effect.

These application notes provide detailed protocols for investigating the therapeutic potential of this compound in primary neuronal culture models, focusing on its effects on neuroprotection, amyloid-beta toxicity, tau phosphorylation, and neuroinflammation.

Key Experimental Designs and Protocols

Assessment of this compound's Neuroprotective Effects

This experiment aims to determine if this compound can protect primary neurons from excitotoxicity-induced cell death.

Experimental Protocol: Neuroprotection Assay

  • Primary Neuronal Culture Preparation:

    • Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.

    • Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.

    • Culture neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation and synapse formation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute this compound in pre-warmed culture medium to final concentrations ranging from 10 nM to 1000 nM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.

    • Pre-treat the mature neuronal cultures with this compound or vehicle for 24 hours.

  • Induction of Excitotoxicity:

    • Following this compound pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 24 hours. A control group should be maintained in this compound or vehicle without glutamate exposure.

  • Assessment of Neuronal Viability:

    • Quantify cell viability using a lactate dehydrogenase (LDH) assay, which measures membrane integrity, or an MTT assay, which measures metabolic activity.

    • Alternatively, live/dead cell staining with calcein-AM and ethidium homodimer-1 can be used for visualization and quantification by fluorescence microscopy.

Data Presentation: Neuroprotection Assay

Treatment GroupThis compound ConcentrationGlutamate (µM)Neuronal Viability (%)
Control00100
Vehicle + Glutamate0 (Vehicle)100Value
This compound + Glutamate10 nM100Value
This compound + Glutamate100 nM100Value
This compound + Glutamate1000 nM100Value
Evaluation of this compound's Effect on Amyloid-Beta (Aβ) Toxicity

This protocol investigates whether this compound can protect primary neurons from the toxic effects of aggregated amyloid-beta peptides.

Experimental Protocol: Aβ Toxicity Assay

  • Primary Neuronal Culture:

    • Prepare and culture primary cortical neurons as described in the neuroprotection assay protocol.

  • Preparation of Aβ Oligomers:

    • Prepare oligomeric Aβ42 by dissolving synthetic peptide in HFIP, drying, and resuspending in DMSO, followed by dilution in culture medium and incubation at 4°C for 24 hours.

  • This compound and Aβ Treatment:

    • Pre-treat mature neuronal cultures with varying concentrations of this compound (10 nM - 1000 nM) or vehicle for 24 hours.

    • Following pre-treatment, add prepared Aβ42 oligomers to the cultures at a final concentration known to induce toxicity (e.g., 1-10 µM) for an additional 48 hours.

  • Assessment of Neuronal Viability and Morphology:

    • Measure cell viability using an LDH or MTT assay.

    • Assess neuronal morphology and neurite integrity by immunocytochemistry for neuronal markers such as MAP2 or β-III tubulin. Quantify neurite length and branching.

Data Presentation: Aβ Toxicity Assay

Treatment GroupThis compound ConcentrationAβ42 (µM)Neuronal Viability (%)Neurite Length (µm)
Control00100Value
Vehicle + Aβ420 (Vehicle)5ValueValue
This compound + Aβ4210 nM5ValueValue
This compound + Aβ42100 nM5ValueValue
This compound + Aβ421000 nM5ValueValue
Analysis of this compound's Impact on Tau Phosphorylation

This experiment aims to determine if this compound can reduce the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.

Experimental Protocol: Tau Phosphorylation Assay

  • Primary Neuronal Culture:

    • Culture primary cortical neurons as previously described. To induce tau hyperphosphorylation, a stressor such as Aβ42 oligomers (1-5 µM) or okadaic acid (a phosphatase inhibitor, 10-20 nM) can be added to the culture medium for 24 hours.

  • This compound Treatment:

    • Treat mature neuronal cultures with this compound (10 nM - 1000 nM) or vehicle for 24 hours, either as a pre-treatment before the stressor or concurrently with the stressor.

  • Western Blot Analysis:

    • Lyse the neurons and collect protein extracts.

    • Determine total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated tau bands to the total tau band intensity.

Data Presentation: Tau Phosphorylation Assay

Treatment GroupThis compound ConcentrationStressorRatio of Phospho-Tau / Total Tau
Control0NoneValue
Vehicle + Stressor0 (Vehicle)Aβ42 (5 µM)Value
This compound + Stressor10 nMAβ42 (5 µM)Value
This compound + Stressor100 nMAβ42 (5 µM)Value
This compound + Stressor1000 nMAβ42 (5 µM)Value
Investigation of this compound's Anti-Neuroinflammatory Effects

This protocol assesses the ability of this compound to suppress the inflammatory response of microglia, the resident immune cells of the brain.

Experimental Protocol: Neuroinflammation Assay in Neuron-Microglia Co-culture

  • Primary Culture Preparation:

    • Isolate microglia from postnatal day 1-3 (P1-P3) rat or mouse pups.

    • Establish a neuron-microglia co-culture by adding microglia to mature primary neuronal cultures (prepared as described previously) at a ratio of approximately 1:10 (microglia to neurons). Allow the co-culture to stabilize for 24-48 hours.

  • This compound Treatment and Inflammatory Challenge:

    • Pre-treat the neuron-microglia co-cultures with this compound (10 nM - 1000 nM) or vehicle for 24 hours.

    • Induce an inflammatory response by treating the cultures with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an ELISA or a multiplex cytokine assay.

    • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide, in the culture supernatant using the Griess reagent.

    • Microglial Morphology: Fix the cells and perform immunocytochemistry for a microglial marker (e.g., Iba1) to observe changes in morphology from a ramified (resting) to an amoeboid (activated) state.

Data Presentation: Neuroinflammation Assay

Treatment GroupThis compound ConcentrationLPS (1 µg/mL)TNF-α (pg/mL)IL-1β (pg/mL)Nitrite (µM)
Control0NoValueValueValue
Vehicle + LPS0 (Vehicle)YesValueValueValue
This compound + LPS10 nMYesValueValueValue
This compound + LPS100 nMYesValueValueValue
This compound + LPS1000 nMYesValueValueValue

Visualizations

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Blocks HSP Heat Shock Proteins GR->HSP Associated with GR_Cortisol Activated GR (Cortisol-bound) GR->GR_Cortisol Activation GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Binds Gene_Transcription Gene Transcription (Pro-inflammatory) GRE->Gene_Transcription Regulates

Caption: this compound's Mechanism of Action.

cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis PNC Primary Neuronal Culture (7-10 DIV) PreTreat Pre-treatment: This compound (24h) PNC->PreTreat Stressor Stressor Application (e.g., Glutamate, Aβ, LPS) PreTreat->Stressor Viability Viability Assays (LDH, MTT) Stressor->Viability Morphology Morphology (Immunocytochemistry) Stressor->Morphology Western Western Blot (p-Tau/Total Tau) Stressor->Western Cytokines Cytokine/NO Analysis (ELISA, Griess Assay) Stressor->Cytokines

Caption: Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant, also known as CORT113176, is a selective, non-steroidal glucocorticoid receptor (GR) modulator.[1][2] In the central nervous system, chronic stress can lead to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and sustained high levels of glucocorticoids, such as cortisol. These elevated levels are associated with neuroinflammation, synaptic dysfunction, and increased risk for various neurological and psychiatric disorders. This compound competitively binds to the GR, thereby antagonizing the effects of elevated cortisol.[3] This mechanism presents a promising therapeutic strategy for conditions where GR-mediated signaling is pathological. Preclinical and clinical research is underway to evaluate its potential in disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, where stress and neuroinflammation are contributing factors.[4][5]

Mechanism of Action

This compound acts as a selective modulator of the glucocorticoid receptor, preventing or reducing the downstream signaling initiated by endogenous glucocorticoids like cortisol. In a healthy stress response, cortisol binds to GR in the cytoplasm. The ligand-bound receptor then translocates to the nucleus, where it acts as a transcription factor to regulate genes involved in inflammation, metabolism, and stress adaptation. However, under chronic stress, excessive GR activation can become maladaptive, contributing to neuronal damage and inflammation. This compound blocks this binding, thereby mitigating the neurotoxic effects of prolonged cortisol exposure. It has high affinity for the GR and low to no affinity for other steroid receptors, ensuring a targeted effect.

G cluster_stress Stress Response & HPA Axis cluster_cellular Cellular Action & this compound Intervention Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH Pituitary Pituitary Hypothalamus->Pituitary ACTH Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland Cortisol Cortisol Adrenal Gland->Cortisol Cortisol->Hypothalamus Negative Feedback GR Glucocorticoid Receptor (GR) Cortisol->GR binds Cortisol->GR Nucleus Nucleus GR->Nucleus translocates This compound This compound This compound->GR blocks Gene Gene Transcription (Inflammation, Apoptosis) Nucleus->Gene

Caption: HPA axis and this compound's mechanism of action.

Data Presentation

Table 1: In Vitro Binding Affinity & Activity
CompoundTarget ReceptorBinding Affinity (Ki)Functional ActivityCell LineReference
This compoundGlucocorticoid Receptor (GR)< 1 nMFull AntagonistHepG2
This compoundOther Steroid ReceptorsLow / No Affinity--
Table 2: Preclinical In Vivo Study Parameters
Animal ModelDisorderThis compound DosingRouteKey FindingsReference
Wobbler MouseALS30 mg/kg/days.c.Reduced motoneuron abnormalities, down-regulated proinflammatory mediators.
Transgenic Mouse (AD)Alzheimer's5, 10, or 20 mg/kgi.p.Reversed amyloid-β generation, neuroinflammation, and cognitive deficits.
NFR/NFR MouseChronic StressNot SpecifiedNot SpecifiedReduced microgliosis, astrogliosis, and proinflammatory markers.
Table 3: Clinical Trial Overview (DAZALS Study)
PhaseDisorderParticipantsDosingPrimary EndpointKey OutcomeReference
Phase 2ALS249150 mg & 300 mg dailyChange in ALSFRS-R scoreDid not meet primary endpoint.
Phase 2ALS249300 mg dailyOverall Survival (Secondary)Significant survival benefit (p=0.02 at 24 weeks, hazard ratio 0.16 at 1 year).

Experimental Protocols

Protocol 1: In Vitro Glucocorticoid Receptor Competitive Binding Assay

This protocol is adapted from standard fluorescence polarization (FP) methods used to determine the binding affinity of a test compound.

Objective: To determine the IC50 and Ki of this compound for the human glucocorticoid receptor.

Materials:

  • Human Glucocorticoid Receptor (GR) protein.

  • Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS Red).

  • This compound.

  • Assay Buffer (e.g., complete GR screening buffer).

  • 384-well, low-volume, black microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 1 pM to 10 µM).

  • Assay Plate Preparation: Add the serially diluted this compound to the wells of the 384-well plate. Include control wells:

    • Negative Control (0% competition): Assay buffer only.

    • Positive Control (100% competition): A saturating concentration of a known unlabeled GR ligand.

  • Reagent Addition:

    • Add the fluorescent GR tracer solution to all wells.

    • Initiate the binding reaction by adding the GR protein solution to all wells.

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 2-4 hours to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer).

    • Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the fluorescent tracer.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilution C Add Dilutions & Controls to 384-well Plate A->C B Prepare GR Protein & Fluorescent Tracer D Add Tracer, then GR Protein to all wells B->D C->D E Incubate Plate (2-4 hours, RT) D->E F Measure Fluorescence Polarization E->F G Plot FP vs [this compound] F->G H Calculate IC50 (Sigmoidal Fit) G->H I Calculate Ki (Cheng-Prusoff) H->I

Caption: Workflow for a GR competitive binding assay.
Protocol 2: Chronic Stress Animal Model

This protocol is based on the methodology used to evaluate this compound's effect on stress-induced neuroinflammation.

Objective: To induce a chronic stress phenotype in mice to study the therapeutic effects of this compound.

Materials:

  • Male NFR/NFR mice.

  • Restraint devices (e.g., 50 ml conical tubes with ventilation holes).

  • Rotating platform.

  • This compound (CORT113176).

  • Vehicle solution for control.

Procedure:

  • Animal Groups: Divide mice into three groups:

    • Control (no stress, vehicle administration).

    • Stress (stress protocol, vehicle administration).

    • Stress + this compound (stress protocol, this compound administration).

  • Stress Protocol (3 Weeks):

    • Subject mice in the stress groups to a restraining/rotation protocol daily.

    • Place each mouse in a restraint device.

    • Position the restrained mice on a rotating platform.

    • The duration and speed of rotation should be consistent daily (specific parameters to be optimized based on pilot studies, e.g., 1 hour of rotation).

  • Drug Administration: Administer this compound or vehicle to the respective groups for the same 3-week period as the stress protocol. The route of administration (e.g., subcutaneous, intraperitoneal) and dose should be based on prior pharmacokinetic studies.

  • Endpoint Analysis: After the 3-week protocol, collect tissues (e.g., spinal cord, brain) and serum for analysis.

    • Biochemical Analysis: Measure serum corticosterone and inflammatory cytokines (e.g., IL-1β) via ELISA.

    • Immunohistochemistry: Analyze brain and spinal cord tissue for markers of microgliosis (Iba1, CD11b) and astrogliosis (GFAP).

    • Gene Expression: Perform qPCR on tissue homogenates to quantify mRNA levels of proinflammatory factors (e.g., HMGB1, TLR4, NF-κB).

Protocol 3: Cued and Contextual Fear Conditioning

This is a general protocol to assess fear memory, a process often dysregulated in stress-related disorders. It can be adapted to test the efficacy of this compound.

Objective: To assess the effect of this compound on the acquisition, consolidation, or extinction of fear memory.

Materials:

  • Fear conditioning chambers equipped with a shock grid floor, a speaker for auditory cues, and a video camera.

  • A novel context chamber (different in shape, color, texture, and odor from the conditioning chamber).

  • Software for automated freezing detection.

  • 70% Ethanol or other cleaning solution.

Procedure:

  • Habituation (Day 0): Place mice in the conditioning chamber for 5-10 minutes without any stimuli to acclimate them to the environment.

  • Conditioning (Day 1):

    • Administer this compound or vehicle at a predetermined time before training (e.g., 30 minutes).

    • Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).

    • Co-terminate the CS with a mild foot shock (unconditioned stimulus, US), for example, 2 seconds at 0.5 mA.

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

    • Record freezing behavior throughout the session.

  • Contextual Fear Test (Day 2):

    • Place the mouse back into the same conditioning chamber (Context A) without presenting the tone or shock.

    • Record freezing behavior for a 5-minute session. Higher freezing indicates stronger memory of the aversive context.

  • Cued Fear Test (Day 3):

    • Place the mouse in a novel chamber (Context B) with different visual, tactile, and olfactory cues.

    • Allow a baseline period (e.g., 2-3 minutes) to assess generalized fear.

    • Present the auditory CS (the tone) for several minutes without the shock.

    • Measure freezing during the baseline and tone presentation periods. Increased freezing during the tone presentation indicates a specific memory of the cue.

G cluster_drug Drug Administration Day1 Day 1: Conditioning (Context A) CS (Tone) + US (Shock) Day2 Day 2: Context Test (Context A) Measure Freezing Day1->Day2 Day3 Day 3: Cued Test (Novel Context B) Present CS (Tone) only Measure Freezing Day2->Day3 Drug1 Administer this compound or Vehicle Drug1->Day1

Caption: Experimental workflow for fear conditioning.

References

Troubleshooting & Optimization

Technical Support Center: Dazucorilant and Poorly Soluble Glucocorticoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Dazucorilant and other glucocorticoid receptor (GR) modulators that exhibit poor aqueous solubility. The following information is intended to assist in overcoming common experimental challenges associated with low solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of this compound precipitating when diluted in aqueous buffer?

A1: This is a common issue for compounds with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the solubility of the compound can dramatically decrease, leading to precipitation. This can result in inaccurate compound concentrations in your experiments.

Q2: How can I increase the solubility of this compound in my cell-based assays?

A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds in aqueous media for in vitro assays:

  • Co-solvents: The use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO) in the final assay medium can help maintain solubility. However, it is crucial to include a vehicle control to account for any effects of the solvent on the cells.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form can be effective.

  • Use of Solubilizing Excipients: Incorporating excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80) can significantly improve solubility by forming inclusion complexes or micelles that encapsulate the drug molecule.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing high-concentration stock solutions of poorly water-soluble compounds like this compound, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic molecules.

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Precipitation of this compound upon dilution into the aqueous assay medium, leading to variable and lower-than-expected effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: After diluting the stock solution, visually inspect the medium for any signs of precipitation (cloudiness, particulates).

    • Solubility Assessment: Perform a kinetic solubility assay in the specific assay buffer to determine the concentration at which the compound starts to precipitate.

    • Formulation Adjustment: If precipitation is observed, consider the solubility enhancement strategies outlined in FAQ Q2.

Issue 2: Difficulty in Preparing a Concentrated Stock Solution
  • Possible Cause: The chosen solvent may not be optimal for this compound, or the compound may have a slow dissolution rate.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of this compound in a panel of organic solvents (e.g., DMSO, DMF, ethanol) to identify the most suitable one.

    • Gentle Heating and Sonication: To aid dissolution, gently warm the solution (e.g., to 37°C) and use a sonicator. Be cautious with temperature to avoid compound degradation.

Quantitative Data on Solubility

The following table summarizes the solubility of a model poorly soluble glucocorticoid receptor modulator in various solvents. This data is representative of the type of information needed when working with compounds like this compound.

Solvent/MediaSolubility (mg/mL)Temperature (°C)
Water< 0.0125
Phosphate Buffered Saline (pH 7.4)< 0.0125
DMSO> 5025
Ethanol~1025
10% HP-β-CD in Water~1.525

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution. If needed, briefly sonicate the vial in a water bath.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, cell culture medium) to each well.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly to achieve a starting concentration of 100 µM.

  • Perform a serial dilution down the plate to create a range of concentrations.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

G cluster_causes Common Causes of Poor Aqueous Solubility HighLogP High Lipophilicity (LogP) CrystalLattice Strong Crystal Lattice Energy PoorIonization Poor Ionization at Physiological pH HighMW High Molecular Weight This compound This compound (Poorly Soluble GR Modulator) This compound->HighLogP likely exhibits This compound->CrystalLattice may have This compound->PoorIonization may have This compound->HighMW may have

Caption: Factors contributing to the poor solubility of this compound.

G Start Start: Inconsistent Assay Results CheckPrecipitation Visually Inspect for Precipitation Start->CheckPrecipitation PrecipitationObserved Precipitation Observed? CheckPrecipitation->PrecipitationObserved MeasureSolubility Determine Kinetic Solubility Limit PrecipitationObserved->MeasureSolubility Yes OtherIssues Investigate Other Experimental Variables PrecipitationObserved->OtherIssues No ConcentrationTooHigh Is Assay [C] > Solubility Limit? MeasureSolubility->ConcentrationTooHigh LowerConcentration Lower Assay Concentration ConcentrationTooHigh->LowerConcentration Alternative EnhanceSolubility Implement Solubility Enhancement Strategy (e.g., Co-solvents, Cyclodextrins) ConcentrationTooHigh->EnhanceSolubility Yes ConcentrationTooHigh->OtherIssues No ReRunAssay Re-run Assay with Vehicle Control LowerConcentration->ReRunAssay EnhanceSolubility->ReRunAssay End End: Consistent Results ReRunAssay->End NoPrecipitation No Precipitation

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_complex Aqueous Solution This compound This compound (Hydrophobic) InclusionComplex This compound-Cyclodextrin Inclusion Complex (Soluble) This compound->InclusionComplex Encapsulated by Cyclodextrin Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->InclusionComplex Encapsulates Soluble Increased Apparent Aqueous Solubility InclusionComplex->Soluble Results in

Caption: Mechanism of solubility enhancement by cyclodextrins.

Managing gastrointestinal side effects of Dazucorilant in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential gastrointestinal (GI) side effects of Dazucorilant in animal studies. The information is presented in a question-and-answer format, with troubleshooting guides and FAQs to address specific issues that may be encountered during experiments.

Disclaimer: Publicly available preclinical data on the gastrointestinal side effects of this compound in animal models is limited. The following guidance is based on the known mechanism of action of this compound as a selective glucocorticoid receptor (GR) modulator, data from human clinical trials, and general principles of managing drug-induced GI side effects in laboratory animals. Researchers should meticulously observe and document all clinical signs in their specific animal models and study designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CORT113176) is a selective cortisol modulator that functions as an antagonist of the glucocorticoid receptor (GR).[1] By blocking the GR, this compound inhibits the downstream signaling pathways activated by cortisol and other glucocorticoids. In preclinical studies, it has shown potential in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Huntington's disease.[2][3][4]

Q2: What are the known gastrointestinal side effects of this compound?

Q3: Why might a glucocorticoid receptor antagonist like this compound cause gastrointestinal side effects?

A3: Glucocorticoid receptors are widely expressed throughout the gastrointestinal tract and play a crucial role in maintaining gut homeostasis, including regulating inflammation and maintaining the integrity of the epithelial barrier. By antagonizing these receptors, this compound may disrupt these normal functions, potentially leading to increased inflammation, altered gut motility, or other forms of gastrointestinal distress.

Troubleshooting Guides

Issue 1: Animal exhibiting signs of abdominal pain (e.g., writhing, hunched posture, sensitivity to touch).
  • Possible Cause: Direct drug effect on the gastrointestinal tract.

  • Troubleshooting Steps:

    • Observe and Record: Immediately document the severity and frequency of the clinical signs. Note the timing of onset in relation to this compound administration.

    • Dose Reduction: Consider a dose de-escalation study to determine if the side effect is dose-dependent.

    • Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the observed effects.

    • Supportive Care: Consult with the institutional veterinarian about providing appropriate supportive care, which may include analgesics.

    • Pathological Assessment: At the end of the study, or if humane endpoints are reached, perform a thorough gross and histopathological examination of the gastrointestinal tract.

Issue 2: Animal shows signs of diarrhea or loose stools.
  • Possible Cause: Altered fluid and electrolyte balance in the gut, or increased gut motility.

  • Troubleshooting Steps:

    • Monitor Hydration: Assess the animal for signs of dehydration (e.g., skin tenting, decreased urine output). Provide fluid and electrolyte support as recommended by a veterinarian.

    • Dietary Modification: Consider providing a more easily digestible or fiber-supplemented diet.

    • Fecal Scoring: Implement a standardized fecal scoring system to quantitatively assess the severity of diarrhea.

    • Microbiome Analysis: If the issue is persistent, consider collecting fecal samples for microbiome analysis to assess for dysbiosis.

Issue 3: Animal experiences loss of appetite and weight loss.
  • Possible Cause: Nausea, abdominal discomfort, or systemic effects of the drug.

  • Troubleshooting Steps:

    • Daily Monitoring: Weigh the animals daily to track the extent of weight loss.

    • Palatable Diet: Offer a highly palatable diet or dietary supplements to encourage food intake.

    • Nutritional Support: If anorexia is severe, consult with a veterinarian about providing nutritional support.

    • Blood Glucose Monitoring: Given the role of glucocorticoids in metabolism, monitor blood glucose levels to rule out hypoglycemia as a contributing factor to lethargy and inappetence.

Data Presentation

Table 1: Hypothetical Dose-Response of Gastrointestinal Side Effects of this compound in a Murine Model (Illustrative Example)

This compound Dose (mg/kg/day, p.o.)Incidence of Abdominal Pain (%)Mean Fecal Score (1-5 scale)Mean % Body Weight Change (Day 7)
Vehicle Control01.2 ± 0.3+2.5 ± 1.0
1051.5 ± 0.5+1.8 ± 1.2
30202.8 ± 0.8-1.5 ± 2.0
100504.1 ± 0.9-5.2 ± 3.5

Note: This table is for illustrative purposes only, as specific preclinical data for this compound's GI side effects are not publicly available. Researchers should generate their own data based on their specific animal models and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
  • Acclimatization: Acclimate animals to the experimental conditions for at least 7 days.

  • Fasting: Fast animals for 12-18 hours with free access to water before the experiment.

  • Drug Administration: Administer this compound or vehicle orally at the desired doses.

  • Charcoal Meal: After a set time post-drug administration (e.g., 60 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) orally.

  • Euthanasia and Measurement: At a predetermined time after the charcoal meal (e.g., 30 minutes), humanely euthanize the animals.

  • Data Collection: Carefully dissect the small intestine and measure the total length and the distance traveled by the charcoal meal.

  • Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Protocol 2: Monitoring and Scoring of Clinical Signs
  • Daily Observation: Observe each animal at least once daily for general health and clinical signs.

  • Scoring System: Implement a standardized clinical scoring system to assess the severity of gastrointestinal side effects. An example is provided below:

ScorePostureFecal ConsistencyAppetite
0NormalNormal, formed pelletsNormal
1Mildly hunchedSoft, but formed stoolsSlightly reduced
2Moderately hunchedLoose stoolsSignificantly reduced
3Severely hunched, immobileWatery diarrheaAnorexic
  • Intervention Plan: Establish clear humane endpoints and intervention plans based on the clinical scores (e.g., a cumulative score of 4 or a score of 3 in any category requires veterinary consultation and possible removal from the study).

Mandatory Visualizations

G cluster_0 Glucocorticoid Receptor Signaling in Intestinal Epithelial Cells cluster_1 Effect of this compound Cortisol Cortisol/Glucocorticoids GR Glucocorticoid Receptor (GR) (Cytoplasmic) Cortisol->GR Binds HSP Heat Shock Proteins Cortisol->HSP Dissociates GR->HSP Bound to GR->GR_active Translocates to Nucleus Blocked_Response Disruption of Normal Cellular Response (Potential for GI Side Effects) GRE Glucocorticoid Response Element (GRE) (on DNA) GR_active->GRE Binds to Gene_Transcription Gene Transcription GRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Proteins Proteins mRNA->Proteins Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, maintenance of barrier function) Proteins->Cellular_Response This compound This compound This compound->GR Antagonizes/Blocks G Start Animal Exhibits GI Side Effects Observe Observe and Quantify (Clinical Scoring) Start->Observe Consult Consult Veterinarian Observe->Consult Dose_Response Is the effect dose-related? Consult->Dose_Response Reduce_Dose Consider Dose Reduction Dose_Response->Reduce_Dose Yes Supportive_Care Provide Supportive Care (e.g., fluids, diet modification) Dose_Response->Supportive_Care No Continue_Monitoring Continue Monitoring Reduce_Dose->Continue_Monitoring Supportive_Care->Continue_Monitoring Humane_Endpoint Humane Endpoint Reached? Continue_Monitoring->Humane_Endpoint No_Improvement No Improvement Continue_Monitoring->No_Improvement Euthanize Euthanize and Perform Necropsy Humane_Endpoint->Euthanize Yes Improvement Improvement Humane_Endpoint->Improvement No No_Improvement->Humane_Endpoint Improvement->Observe

References

Dazucorilant Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of dazucorilant (also known as CORT113176) to minimize potential off-target effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective glucocorticoid receptor (GR) modulator.[1][2] It competitively and reversibly binds to the GR, thereby modulating the effects of cortisol.[3] This modulation is thought to reduce the neuroinflammatory and toxic effects associated with chronically elevated cortisol levels, which have been implicated in the progression of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[4]

Q2: What is the known selectivity profile of this compound?

A2: this compound is described as a selective GR modulator with no affinity for other hormone receptors.[3] Preclinical studies have shown that it is a selective GR antagonist that does not bind to the progesterone receptor.

Q3: What are the reported on-target and potential off-target effects of this compound in clinical studies?

A3: The primary on-target effect observed in clinical trials is the modulation of cortisol activity. In a Phase 2 study in ALS patients (DAZALS), this compound demonstrated a significant survival benefit at a 300 mg daily dose, although it did not meet its primary endpoint of slowing functional decline. The most common adverse event reported was mild to moderate, dose-related, transient abdominal pain. The rates of serious and severe adverse events were similar between the this compound and placebo groups.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in in-vitro assay results Inconsistent cell health or passage number.Ensure cells are healthy, within a consistent passage number range, and evenly seeded.
Variability in compound concentration.Prepare fresh dilutions of this compound for each experiment and verify concentrations.
Unexpected cellular toxicity Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration with maximal on-target activity and minimal toxicity. Consider performing off-target screening assays.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the threshold for cellular toxicity.
Discrepancy between in-vitro and in-vivo results Pharmacokinetic properties of this compound.Consider the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your experimental model. A study in healthy volunteers showed a positive food effect on its absorption.
Blood-brain barrier penetration.This compound has been shown to penetrate the brain in animal models and was detected in the cerebrospinal fluid of human subjects. Ensure your in-vivo model and dosing regimen are appropriate to achieve the desired CNS exposure.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics in Healthy Volunteers

Parameter Value/Observation
Dose Proportionality Greater than dose-proportional increase in exposure (AUC and Cmax) was observed with single ascending doses from 150 mg to 450 mg (fasted).
Food Effect A modest but statistically significant positive food effect was observed (1.3- to 1.7-fold increased exposure with food).
Accumulation Approximately 2-fold accumulation in plasma was observed after 14 days of once-daily dosing, with steady-state reached within one week.
Brain Penetration This compound was detectable in the cerebrospinal fluid (CSF) after one week of once-daily dosing.

Table 2: Key Efficacy and Safety Findings from the Phase 2 DAZALS Study in ALS Patients

Endpoint 150 mg this compound 300 mg this compound Placebo
Primary Endpoint (Change in ALSFRS-R at 24 weeks) Not metNot met-
Mortality at 24 weeks 2 deaths0 deaths5 deaths
Most Common Adverse Event Dose-related, transient abdominal painDose-related, transient abdominal pain-
Serious Adverse Events Similar frequency to placeboSimilar frequency to placebo-

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Transcriptional Activation Assay

This protocol is for quantifying the ability of this compound to modulate GR-mediated gene expression using a luciferase reporter assay.

Materials:

  • GR-responsive reporter cells (e.g., U2OS cells stably expressing human GR and a luciferase reporter gene)

  • Cell culture medium

  • This compound

  • Reference GR agonist (e.g., dexamethasone)

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the GR reporter cells in a 96-well plate at a predetermined density and incubate for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the appropriate cell culture medium.

  • Treatment:

    • Agonist mode: Add the this compound dilutions to the cells.

    • Antagonist mode: Co-treat the cells with a fixed concentration of the reference agonist and the this compound dilutions.

  • Incubation: Incubate the plate for the desired time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the dose-response curves and determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values.

Protocol 2: Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This protocol uses high-content imaging to visualize and quantify the translocation of GR from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • Cells stably expressing a fluorescently tagged GR (e.g., GFP-GR)

  • Cell culture medium

  • This compound

  • Reference GR agonist (e.g., dexamethasone)

  • Nuclear stain (e.g., Hoechst 33342)

  • Fixation and permeabilization buffers

  • High-content imaging system

Procedure:

  • Cell Plating: Seed the GFP-GR expressing cells in a 96-well imaging plate and incubate for 18-24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or the reference agonist for the desired time (e.g., 30-60 minutes).

  • Fixation and Staining:

    • Fix the cells with a suitable fixation buffer.

    • Permeabilize the cells (if required for the nuclear stain).

    • Stain the nuclei with a fluorescent nuclear stain.

  • Imaging: Acquire images of the cells using a high-content imaging system, capturing both the GFP-GR and nuclear stain channels.

  • Image Analysis: Use image analysis software to segment the cytoplasm and nucleus of each cell and quantify the fluorescence intensity of GFP-GR in each compartment.

  • Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each condition to determine the extent of GR translocation.

Mandatory Visualizations

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR_HSP Inactive GR-HSP Complex GR->GR_HSP Forms complex HSP Heat Shock Proteins (HSP) HSP->GR_HSP This compound This compound This compound->GR Binds (Antagonist) Activated_GR Activated GR GR_HSP->Activated_GR Ligand Binding (Cortisol) Translocation Nuclear Translocation Activated_GR->Translocation GRE Glucocorticoid Response Element (GRE) Translocation->GRE Binds Transcription Gene Transcription (Transactivation/ Transrepression) GRE->Transcription Regulates

Caption: this compound's mechanism of action on the GR signaling pathway.

Experimental_Workflow cluster_on_target On-Target Activity Assessment cluster_off_target Off-Target Effect Characterization cluster_optimization Dosage Optimization Reporter_Assay GR Reporter Gene Assay Dose_Response Dose-Response Analysis Reporter_Assay->Dose_Response Translocation_Assay GR Nuclear Translocation Assay Translocation_Assay->Dose_Response Kinase_Profiling Kinase Panel Screening PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Kinase_Profiling->PK_PD Receptor_Screening Receptor Binding Assays Receptor_Screening->PK_PD Cell_Microarray Cell Microarray Technology Cell_Microarray->PK_PD Dose_Response->Kinase_Profiling Dose_Response->Receptor_Screening Dose_Response->Cell_Microarray End End: Optimized Dosage PK_PD->End Start Start: this compound Experiment Start->Reporter_Assay Start->Translocation_Assay

Caption: Workflow for optimizing this compound dosage.

References

Overcoming challenges in long-term Dazucorilant administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dazucorilant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator.[1] It acts as a competitive antagonist, binding to the GR and thereby inhibiting the downstream signaling cascades initiated by endogenous glucocorticoids like cortisol.[2] This modulation of the GR is being investigated for its therapeutic potential in various neurological disorders, including Amyotrophic Lateral Sclerosis (ALS).[3]

Q2: What are the known side effects of this compound in clinical trials?

A2: In clinical studies, this compound has generally demonstrated an acceptable safety profile, with the majority of adverse events being mild to moderate. The most commonly reported side effect is mild to moderate, dose-related, transient abdominal pain. Patients in clinical trials also reported more gastrointestinal upset at the beginning of treatment compared to placebo.

Q3: What is the solubility and recommended storage for this compound?

A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C.

Q4: Are there any known drug interactions with this compound?

A4: Clinical trial information suggests that this compound may interact with the Cytochrome P450 3A (CYP3A) enzyme system. One study investigated the interaction with itraconazole, a known CYP3A4 inhibitor. Researchers should consider the potential for drug-drug interactions when co-administering this compound with other compounds that are metabolized by or inhibit/induce CYP3A enzymes in their experimental systems.

Troubleshooting Guides

In Vitro Experimentation

Q5: I am observing poor solubility of this compound in my aqueous cell culture medium. What can I do?

A5: This is a common challenge with hydrophobic compounds. Here are a few troubleshooting steps:

  • Prepare a high-concentration stock solution in DMSO: this compound is known to be soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

  • Minimize the final DMSO concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Serial dilutions: Perform serial dilutions of the DMSO stock in your cell culture medium to achieve the desired final concentrations.

  • Sonication: Gentle sonication of the diluted solution may help to improve dispersion.

  • Use of a surfactant: In some cases, a small, non-toxic amount of a surfactant like Pluronic F-68 can help to maintain solubility in aqueous solutions. However, this should be tested for its effect on your specific cell line and assay.

Q6: My in vitro assay is showing inconsistent or no effect of this compound. What are the potential causes and solutions?

A6: Inconsistent results can arise from several factors. Consider the following:

  • Cell line sensitivity: The expression level of the glucocorticoid receptor can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of GR for your assay.

  • Compound stability: Ensure that your this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. It is best practice to aliquot stock solutions into single-use vials.

  • Assay conditions:

    • Incubation time: The time required for this compound to exert its effect may vary depending on the assay and the cellular process being measured. Optimize the incubation time in your experimental setup.

    • Presence of endogenous glucocorticoids: The presence of glucocorticoids in your serum-containing cell culture medium can interfere with the antagonist activity of this compound. Consider using charcoal-stripped serum to remove endogenous steroids.

  • Plate edge effects: In multi-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to variability. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.

In Vivo Experimentation

Q7: I am planning an in vivo study with this compound. What is a good starting point for dose selection and formulation?

A7: Preclinical studies in mouse models of neurological disorders have used doses in the range of 5 to 30 mg/kg/day administered intraperitoneally (i.p.) or subcutaneously (s.c.). The optimal dose will depend on your specific animal model and experimental goals.

For formulation, this compound can be dissolved in a vehicle suitable for animal administration. A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. However, the exact formulation should be optimized for solubility and tolerability in your specific animal model. It is crucial to include a vehicle-only control group in your experiments.

Q8: My in vivo study is showing high variability in drug exposure or efficacy. What could be the reasons?

A8: High variability in in vivo studies can be multifactorial. Here are some points to consider:

  • Route of administration: The bioavailability of this compound may differ depending on the route of administration (e.g., i.p., s.c., oral gavage). Ensure consistent administration technique.

  • Animal handling and stress: Stress can elevate endogenous corticosterone levels, which may interfere with the action of this compound. Acclimatize animals to the experimental procedures and handle them consistently to minimize stress.

  • Metabolism and clearance: The rate of metabolism and clearance of this compound can vary between individual animals. Consider performing pharmacokinetic studies to determine the drug's half-life and optimal dosing frequency in your model.

  • Food effect: Pharmacokinetic studies in healthy volunteers have shown a positive food effect on this compound exposure. While not directly translatable to preclinical models, it is a factor to consider in the experimental design, such as timing of dosing relative to feeding.

Data Presentation

Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies

Study TypeModel/PopulationDoses AdministeredRoute of AdministrationKey FindingsReference(s)
PreclinicalMouse model of ALS30 mg/kg/daySubcutaneousReversed motoneuron abnormalities, reduced neuroinflammation.
PreclinicalMouse model of Alzheimer's Disease5, 10, or 20 mg/kgIntraperitonealImproved cognitive function, reduced amyloid-β generation.
Clinical (Phase 2)ALS Patients150 mg and 300 mg dailyOralDid not meet primary endpoint of slowing functional decline, but showed a survival benefit at 300 mg.
Clinical (Phase 1)Healthy VolunteersSingle doses up to 1000 mg, multiple doses up to 300 mg dailyOralGenerally safe and well-tolerated.

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol is adapted from standard fluorescence polarization (FP) based competitor assays and can be used to determine the binding affinity of this compound to the GR.

Materials:

  • Recombinant human Glucocorticoid Receptor (GR) protein

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound: In the assay buffer, prepare a serial dilution of this compound. The concentration range should span several orders of magnitude around the expected Ki value (e.g., from 1 pM to 10 µM).

  • Prepare fluorescent ligand solution: Prepare a working solution of the fluorescent glucocorticoid tracer in the assay buffer at a concentration at or below its Kd for the GR.

  • Prepare GR solution: Prepare a working solution of the GR protein in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay setup:

    • To the wells of the 384-well microplate, add the serially diluted this compound or a reference compound.

    • Include control wells:

      • "No competitor" controls (assay buffer only).

      • "Maximum competition" controls (a saturating concentration of a known unlabeled GR ligand).

    • Add the fluorescent glucocorticoid tracer solution to all wells.

    • Initiate the binding reaction by adding the GR solution to all wells.

    • Mix the contents of the plate gently (e.g., on a plate shaker for 1 minute).

  • Incubation: Incubate the plate in the dark at room temperature for 2-4 hours.

  • Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the raw fluorescence polarization data against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent tracer).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Glucocorticoid Receptor (GR) Reporter Gene Assay

This protocol is a general guideline for a luciferase-based reporter gene assay to measure the antagonist activity of this compound.

Materials:

  • A suitable mammalian cell line that expresses GR (e.g., A549, HEK293T).

  • A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • This compound.

  • A GR agonist (e.g., dexamethasone).

  • Cell culture medium (consider using charcoal-stripped serum).

  • 96-well, white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare a solution of the GR agonist (e.g., dexamethasone) at a concentration that gives a submaximal response (e.g., EC80).

    • Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

    • Add the GR agonist to the wells (except for the vehicle control and this compound-only wells).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of dexamethasone-induced reporter gene expression.

Visualizations

Caption: this compound Signaling Pathway

start Inconsistent/No Effect Observed check_solubility Is the compound fully dissolved in the final assay medium? start->check_solubility solubility_issue Troubleshoot Solubility: - Use DMSO stock - Minimize final DMSO % - Sonication check_solubility->solubility_issue No check_cell_line Does the cell line express sufficient GR levels? check_solubility->check_cell_line Yes solubility_issue->start cell_line_issue Validate GR Expression: - Western Blot - qPCR - Select a different cell line check_cell_line->cell_line_issue No/Unsure check_assay_conditions Are assay conditions optimal? check_cell_line->check_assay_conditions Yes cell_line_issue->start assay_condition_issue Optimize Assay Conditions: - Titrate incubation time - Use charcoal-stripped serum - Check for plate edge effects check_assay_conditions->assay_condition_issue No/Unsure check_compound_stability Is the compound stock stable? check_assay_conditions->check_compound_stability Yes assay_condition_issue->start compound_stability_issue Ensure Compound Integrity: - Use fresh stock - Aliquot to avoid freeze-thaw - Confirm storage at -20°C check_compound_stability->compound_stability_issue No/Unsure re_evaluate Re-evaluate Experiment check_compound_stability->re_evaluate Yes compound_stability_issue->start

Caption: Troubleshooting In Vitro Assays

cluster_preclinical_dev Preclinical Development start Start: Evaluate this compound in vivo animal_model Select Appropriate Animal Model start->animal_model formulation Develop Stable and Tolerable Formulation animal_model->formulation dose_ranging Conduct Dose-Ranging Study formulation->dose_ranging pk_pd_study Perform Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_ranging->pk_pd_study efficacy_study Conduct Efficacy Study pk_pd_study->efficacy_study data_analysis Analyze Data and Report Findings efficacy_study->data_analysis

Caption: In Vivo Experimental Workflow

References

Interpreting unexpected results in Dazucorilant experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dazucorilant (also known as CORT125281). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this selective Glucocorticoid Receptor (GR) modulator.

Frequently Asked Questions (FAQs)

Category 1: General Pharmacology & Mechanism of Action

Q1: What is the precise mechanism of action for this compound?

A1: this compound is a selective cortisol modulator that competitively and reversibly binds to the glucocorticoid receptor (GR).[1] Unlike some other GR antagonists, it does not have significant affinity for other hormone receptors, such as the progesterone or androgen receptors.[2][3][4] Its primary function is to block the binding of cortisol to the GR, thereby inhibiting the downstream signaling effects of excessive cortisol activity.[5] This selective action is crucial for its therapeutic potential in various disorders, including those affecting the neurological and endocrine systems.

Q2: I'm seeing different effects of this compound compared to mifepristone (RU486) in my experiments. Is this expected?

A2: Yes, this is expected. While both are GR antagonists, mifepristone also exhibits significant cross-reactivity with the progesterone and androgen receptors. This compound is highly selective for the GR. This difference in receptor binding profile can lead to distinct biological outcomes. For example, in some preclinical models, mifepristone was observed to induce adrenal atrophy, whereas this compound did not, suggesting a different impact on the Hypothalamic-Pituitary-Adrenal (HPA) axis negative feedback loop.

Category 2: Interpreting In Vitro Experimental Results

Q3: Why am I observing weak or no GR antagonism in my specific cell line or tissue model?

A3: This is a key finding from preclinical research. This compound exhibits tissue-specific GR antagonism. Studies in mice have shown that it can completely inhibit GR-induced gene expression in the liver, but it provides only a partial blockade in muscle and brown adipose tissue (BAT), and shows no significant antagonism in white adipose tissue (WAT) and the hippocampus. Therefore, the lack of effect could be due to the inherent tissue-specific properties of the compound rather than an experimental flaw. You should first verify the GR expression levels in your model system and compare your results to published data on tissue specificity.

Q4: My dose-response curve for this compound is inconsistent or shows poor reproducibility. What are the common causes?

A4: Several factors can contribute to poor reproducibility in in vitro assays:

  • Compound Solubility and Stability: Ensure this compound is fully dissolved in the appropriate vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). Prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered receptor expression or signaling.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in serum concentration in the media can all impact results. For GR-dependent assays, using charcoal-stripped serum to remove endogenous glucocorticoids is critical.

  • Agonist Concentration: The apparent inhibitory potency of an antagonist is dependent on the concentration of the agonist (e.g., dexamethasone) used. Ensure you are using a consistent concentration of the agonist, typically at its EC80, to achieve a robust and reproducible inhibition curve.

Category 3: Interpreting In Vivo Animal Model Results

A5: Not necessarily. Unlike some non-selective GR antagonists that can disrupt the HPA axis negative feedback loop and lead to a compensatory rise in ACTH and cortisol, this compound has been shown in some studies to not disinhibit the HPA neuroendocrine axis. This suggests it may modulate peripheral GR activity without causing significant central feedback disruption. The lack of change in HPA axis hormones could be an expected outcome, reflecting its specific mechanism of action. Efficacy should be determined by measuring downstream pharmacodynamic markers of GR activity in target tissues (e.g., GR-responsive gene expression) rather than relying solely on circulating hormone levels.

Q6: My study's primary functional endpoint (e.g., motor performance) did not improve with this compound, but I observed a positive effect on a secondary endpoint (e.g., survival or a specific biomarker). How should this be interpreted?

A6: This type of result is not without precedent and can be highly significant. For instance, the Phase 2 DAZALS clinical trial in patients with ALS did not meet its primary endpoint of slowing functional decline, but it demonstrated a statistically significant improvement in the secondary endpoint of overall survival at the 300 mg dose. This suggests the drug's mechanism may impact disease progression in ways not captured by the primary functional scale, potentially through neuroprotective or other systemic effects. Such findings warrant further investigation to understand the underlying biological mechanisms that are driving the positive secondary outcomes.

Quantitative Data Summary

Table 1: Summary of this compound (DAZALS) Phase 2 Clinical Trial Results in ALS

Parameter150 mg this compound300 mg this compoundPlacebop-value (300mg vs Placebo)
Primary Endpoint
Change in ALSFRS-R ScoreNo significant difference from placeboNo significant difference from placeboBaseline declineNot Met
Secondary Endpoint
Mortality at 24 Weeks2 deaths0 deaths5 deaths0.02
Safety & Tolerability
Most Common Adverse EventMild-to-moderate gastrointestinal upsetMild-to-moderate gastrointestinal upsetLower incidence of GI upsetN/A

Table 2: Preclinical Tissue-Specific GR Antagonism of this compound in Mice

TissueGR Antagonism LevelReference
Liver Complete Inhibition
Muscle Partial Blockade
Brown Adipose Tissue (BAT) Partial Blockade
White Adipose Tissue (WAT) No Antagonism
Hippocampus No Antagonism

Experimental Protocols

Protocol 1: In Vitro GR Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to antagonize dexamethasone-induced GR transcriptional activity.

Materials:

  • HEK293 cells (or other suitable cell line)

  • GR expression plasmid

  • Glucocorticoid Response Element (GRE)-driven luciferase reporter plasmid

  • Transfection reagent

  • DMEM with 10% charcoal-stripped fetal bovine serum (FBS)

  • Dexamethasone (agonist)

  • This compound (antagonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Prepare a fixed concentration of dexamethasone (e.g., EC80 concentration, predetermined) in the same medium.

  • Treatment:

    • Remove transfection media from cells.

    • Add this compound dilutions to the appropriate wells and incubate for 1 hour at 37°C.

    • Add the fixed concentration of dexamethasone to all wells except the vehicle control.

    • Incubate the plate for an additional 18-24 hours at 37°C.

  • Luciferase Measurement:

    • Remove the treatment media and lyse the cells.

    • Add the luciferase assay reagent to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a cell viability assay). Plot the normalized luminescence against the log concentration of this compound to determine the IC50 value.

Protocol 2: In Vivo Acute Corticosterone Challenge Model in Mice

This model assesses the ability of this compound to block the effects of a pharmacological glucocorticoid challenge on gene expression in a target tissue.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Corticosterone

  • Vehicle for Corticosterone (e.g., sesame oil)

  • RNA extraction kits, RT-PCR reagents

Methodology:

  • Acclimation: Acclimate mice to handling and housing conditions for at least one week.

  • Grouping: Randomize mice into four treatment groups (n=8-10 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Corticosterone

    • Group 3: this compound + Corticosterone

    • Group 4: this compound + Vehicle

  • Dosing:

    • Administer this compound (e.g., 20 mg/kg) or its vehicle by oral gavage (p.o.).

    • After 1 hour, administer corticosterone (e.g., 5 mg/kg) or its vehicle by subcutaneous (s.c.) injection.

  • Tissue Collection: At a predetermined time point post-corticosterone injection (e.g., 2-4 hours), euthanize the mice. Promptly collect the target tissue (e.g., liver, for which this compound shows high activity) and snap-freeze in liquid nitrogen.

  • Gene Expression Analysis:

    • Extract total RNA from the collected tissue samples.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (RT-qPCR) to measure the expression of known GR-responsive genes (e.g., Sgk1, Fkbp5) and a housekeeping gene for normalization (e.g., Gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels between the treatment groups to determine if this compound pretreatment blocked the corticosterone-induced upregulation of GR target genes.

Visualizations

Caption: this compound's mechanism of action on the GR signaling pathway.

G start Start: Seed Cells in 96-well Plate transfect Transfect cells with GR and GRE-Luciferase Plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 prepare Prepare serial dilutions of this compound & Dexamethasone incubate1->prepare add_antagonist Add this compound dilutions to cells (1 hr incubation) prepare->add_antagonist add_agonist Add Dexamethasone (agonist) to cells add_antagonist->add_agonist incubate2 Incubate for 18-24 hours add_agonist->incubate2 measure Lyse cells and measure luciferase activity incubate2->measure analyze Analyze Data: Normalize & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a GR luciferase reporter gene assay.

G start Unexpected Result: Weak or No GR Antagonism In Vitro q1 Is the cell line/tissue model known to be responsive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were assay controls (vehicle, max stimulation) behaving as expected? a1_yes->q2 res_tissue Potential Cause: Tissue-Specific Activity. Verify GR expression and consult literature. a1_no->res_tissue a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was charcoal-stripped serum used? Was agonist concentration optimal? a2_yes->q3 res_assay Potential Cause: General Assay Failure. Check cell health, reagents, and instrument. a2_no->res_assay a3_yes Yes q3->a3_yes a3_no No q3->a3_no res_compound Potential Cause: Compound Degradation/Solubility. Verify stock concentration and prepare fresh dilutions. a3_yes->res_compound res_conditions Potential Cause: Suboptimal Assay Conditions. Optimize serum and agonist levels. a3_no->res_conditions

Caption: Troubleshooting logic for weak in vitro GR antagonism.

References

Dazucorilant stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving dazucorilant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator. It is a non-steroidal compound that binds to the glucocorticoid receptor, thereby modulating its activity.[1][2] In preclinical studies, it has been investigated for its potential therapeutic effects in neurodegenerative diseases by attenuating neuroinflammation and neurodegeneration.[3][4] this compound is being explored for its potential to offer the anti-inflammatory benefits of corticosteroids with a more favorable side-effect profile.

Q2: What is the known formulation of this compound for in vivo studies?

In published preclinical studies, this compound has been administered to mice subcutaneously after being dissolved in sesame oil.[4] For clinical trials, this compound has been formulated in softgel capsules for oral administration. The use of an oil-based vehicle for injection and softgel capsules for oral delivery may suggest that this compound has low aqueous solubility.

Q3: Are there any specific storage recommendations for this compound?

While specific long-term storage conditions for this compound powder are not publicly available, as a general practice for investigational compounds, it should be stored in a cool, dry, and dark place. For solutions, especially in organic solvents, storage at -20°C or -80°C is recommended to minimize degradation. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound in Experimental Buffers

Researchers may encounter challenges with this compound's stability and solubility in aqueous buffers commonly used for in vitro and in cellulo experiments. This guide provides a systematic approach to addressing these issues.

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitate formation upon addition of this compound stock solution to the aqueous buffer.

  • Inconsistent or lower-than-expected results in bioassays.

  • Cloudiness or haziness in the final experimental solution.

Root Causes:

  • This compound, like many small molecule inhibitors, may have limited aqueous solubility.

  • The final concentration of the organic solvent from the stock solution may not be sufficient to maintain solubility in the aqueous buffer.

  • The pH of the buffer may not be optimal for this compound's solubility.

Solutions:

  • Optimize the solvent content:

    • Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. However, it is crucial to first determine the tolerance of your experimental system (e.g., cells, enzymes) to the solvent.

  • Test a range of pH values:

    • The solubility of a compound can be significantly influenced by pH if it has ionizable groups. Perform a solubility test across a range of physiologically relevant pH values (e.g., 6.0 to 8.0) to identify the optimal pH for your experiment.

  • Utilize solubility enhancers:

    • In some cases, non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically below their critical micelle concentration) can improve the solubility of hydrophobic compounds. Compatibility with your assay system must be verified.

Issue 2: Suspected Degradation in Experimental Buffer

Symptoms:

  • Loss of biological activity over the time course of the experiment.

  • Appearance of new peaks or disappearance of the parent compound peak in analytical chromatography (e.g., HPLC).

  • Inconsistent results between freshly prepared solutions and those used after some time.

Root Causes:

  • Hydrolysis of labile functional groups at certain pH values.

  • Oxidation, especially in the presence of dissolved oxygen or metal ions.

  • Adsorption to plasticware.

Solutions:

  • Perform a preliminary stability study:

    • Incubate this compound in your chosen experimental buffer under the same conditions as your experiment (time, temperature, light exposure).

    • Analyze samples at different time points using a suitable analytical method (e.g., HPLC-UV) to quantify the amount of intact this compound remaining.

  • Control experimental conditions:

    • pH: As determined from your stability study, use a buffer at a pH where this compound is most stable.

    • Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.

    • Light: Protect solutions from light, as some compounds are light-sensitive.

    • Oxygen: If oxidation is suspected, consider de-gassing your buffers.

  • Use of Additives:

    • If oxidation is a concern, the inclusion of antioxidants might be considered, but their compatibility with the experimental system is a critical prerequisite.

  • Minimize Adsorption:

    • Use low-protein-binding plasticware or glass vials for preparing and storing this compound solutions.

Data Presentation

Table 1: Common Laboratory Buffers and Their Properties

BufferpKa (at 25°C)pH RangeNotes
Phosphate-Buffered Saline (PBS)7.27.0 - 7.4Widely used, physiologically relevant.
Tris-HCl8.17.0 - 9.0pH is temperature-dependent. Can interfere with some enzymatic assays.
HEPES7.56.8 - 8.2Good buffering capacity in the physiological range.
MOPS7.26.5 - 7.9Often used in cell culture media.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Solubility

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

  • Serially dilute the stock solution into the test buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours).

  • Visually inspect for any precipitate formation.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV.

Protocol 2: General Procedure for a Preliminary Stability Assessment

  • Prepare a solution of this compound in the experimental buffer at the final working concentration.

  • Divide the solution into several aliquots in separate, sealed vials.

  • Place the vials under the intended experimental conditions (e.g., 37°C incubator).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately analyze the concentration of this compound using a stability-indicating analytical method (e.g., HPLC-UV).

  • Plot the concentration of this compound as a function of time to determine its stability profile under those conditions.

Visualizations

Dazucorilant_Troubleshooting_Workflow Troubleshooting this compound Stability Issues start Experiment Start issue Inconsistent Results or Precipitate? start->issue solubility_check Assess Solubility issue->solubility_check Yes stability_check Assess Stability issue->stability_check No optimize_solvent Optimize Co-Solvent % solubility_check->optimize_solvent optimize_ph Test Different pH solubility_check->optimize_ph use_enhancers Consider Solubility Enhancers solubility_check->use_enhancers control_conditions Control Temp, Light, O2 stability_check->control_conditions change_buffer Select More Stable Buffer stability_check->change_buffer proceed Proceed with Optimized Protocol optimize_solvent->proceed optimize_ph->proceed use_enhancers->proceed control_conditions->proceed change_buffer->proceed end Experiment Complete proceed->end

Caption: A flowchart for troubleshooting common issues with this compound stability.

Glucocorticoid_Receptor_Signaling Simplified Glucocorticoid Receptor Signaling This compound This compound GR_complex Inactive GR Complex (in cytoplasm) This compound->GR_complex Binds to Active_GR Active GR Complex GR_complex->Active_GR Conformational Change Nucleus Nucleus Active_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Active_GR->GRE Binds to Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

References

Troubleshooting inconsistent Dazucorilant efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dazucorilant. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for inconsistent efficacy observed in preclinical models.

Frequently Asked Questions (FAQs)

General Compound Information

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator.[1][2] Its primary mechanism is to bind to the GR, preventing the body's natural glucocorticoids (like cortisol or corticosterone in rodents) from activating the receptor.[3][4] This action is intended to block the downstream signaling cascades that are triggered by excessive glucocorticoid levels, which are associated with pathologies in various diseases.[3] Unlike older antagonists like mifepristone, this compound is highly selective and does not bind to other hormone receptors, such as the progesterone receptor.

Troubleshooting Efficacy

Q2: We are observing high variability in efficacy between animals in the same cohort. What are the potential causes?

High inter-animal variability can stem from several factors:

  • Stress and HPA Axis Activation: The Hypothalamic-Pituitary-Adrenal (HPA) axis, which this compound modulates, is highly sensitive to environmental stressors. Inconsistent handling, housing conditions, or procedural stress can lead to variable baseline corticosterone levels, affecting how the antagonist performs.

  • Pharmacokinetics (PK): Differences in drug absorption and metabolism among animals can lead to variable plasma and tissue exposure. A study in healthy volunteers showed that food has a modest positive effect on this compound exposure, so inconsistent feeding schedules relative to dosing could be a factor.

  • Model-Specific Pathophysiology: The underlying pathology in your preclinical model may progress at different rates in individual animals, leading to varied responses to the treatment. This is particularly relevant in models of neurodegenerative diseases like ALS and Alzheimer's.

  • Dosing Accuracy: Ensure precise oral gavage or other administration techniques. Inaccurate dosing will lead directly to variable exposure and efficacy.

Q3: Why might we be seeing efficacy in one tissue or endpoint but not another?

This is a known phenomenon with glucocorticoid receptor antagonists, which can exhibit tissue-specific activity.

  • Tissue-Specific GR Signaling: The function of the GR and its downstream effects are highly context-dependent, varying significantly between different cell types and tissues (e.g., liver, brain, adipose tissue). An antagonist might effectively block GR in the liver but show little to no effect in the brain or white adipose tissue at the same dose.

  • Differential Drug Penetration: this compound is known to cross the blood-brain barrier, but its concentration and retention can differ between the central nervous system and peripheral tissues.

  • Endpoint Sensitivity: Some biological endpoints are more sensitive to GR modulation than others. For example, in the DAZALS clinical trial for ALS, this compound did not meet its primary endpoint of slowing functional decline but did show a significant improvement in the secondary endpoint of overall survival. This suggests that the drug may impact pathways critical for survival without measurably affecting functional rating scales over the same time period.

Q4: We are not observing the expected level of target engagement. How can we confirm this compound is active at the receptor level?

Confirming target engagement in vivo is critical. Consider the following approaches:

  • Pharmacodynamic (PD) Biomarkers: Measure the expression of GR-responsive genes in a relevant tissue. For example, in liver tissue, genes like Fkbp5, Gilz, and Sgk1 are known to be regulated by glucocorticoids. A successful antagonism by this compound would block the corticosterone-induced upregulation of these genes.

  • HPA Axis Feedback: Assess for changes in HPA axis hormones. Blocking GR can sometimes lead to a compensatory increase in ACTH and corticosterone levels due to the disruption of the negative feedback loop.

  • Ex Vivo Assays: After in vivo dosing, isolate cells or tissues and challenge them ex vivo with a GR agonist (like dexamethasone) to measure the extent of receptor blockade.

Data Summary Tables

Table 1: Summary of this compound Preclinical and Clinical Observations

Model/StudyKey FindingsPotential Source of InconsistencyCitation(s)
ALS Animal Models Improved motor performance, reduced neuroinflammation and muscular atrophy.N/A (Positive preclinical data)
Alzheimer's Animal Models (J20 & 5xFAD) Improved working and long-term spatial memory; reduction in tau hyperphosphorylation and amyloid production.N/A (Positive preclinical data)
Phase 2 DAZALS Trial (Human ALS) Primary Endpoint (ALSFRS-R): Not met. No significant slowing of functional decline.Discrepancy between functional and survival outcomes.
Secondary Endpoint (Survival): Met. Significant survival benefit observed, particularly at the 300 mg dose.Endpoint sensitivity; drug may affect survival pathways differently than functional ones.
Safety: Most common adverse event was mild to moderate, transient abdominal pain.Side effects could potentially impact behavioral readouts in sensitive preclinical models.

Table 2: Factors Influencing Glucocorticoid Receptor Antagonist Efficacy

FactorDescriptionTroubleshooting ConsiderationCitation(s)
Tissue Specificity GR signaling and co-regulator proteins vary by cell type, leading to different antagonist effects in different tissues.Profile efficacy across multiple tissues (e.g., brain, liver, muscle, fat). Do not assume global efficacy.
Pharmacokinetics (PK) Drug absorption, distribution, metabolism, and excretion determine exposure at the target site.Perform PK studies to correlate plasma/tissue concentration with efficacy. Monitor feeding schedules.
Partial Agonism Some GR antagonists can act as partial agonists, weakly activating the receptor under certain conditions.Characterize this compound's activity in your specific assay system; it is generally considered a pure antagonist.
Baseline Cortisol/Corticosterone Efficacy depends on the level of endogenous GR activation. High stress or circadian rhythm can alter baseline hormone levels.Acclimatize animals properly, standardize handling procedures, and dose at a consistent time of day.
Model Selection The chosen preclinical model must have a pathology driven by or sensitive to GR signaling.Validate that the GR pathway is dysregulated in your model before initiating efficacy studies.

Visual Guides and Workflows

Signaling Pathway and Mechanism of Action

dazucorilant_moa cluster_hpa Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_target Target Cell Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH Cortisol Cortisol / Corticosterone Adrenal->Cortisol releases GR Glucocorticoid Receptor (GR) Cortisol->GR binds & activates Nucleus Nucleus GR->Nucleus translocates to This compound This compound This compound->GR binds & blocks Transcription Gene Transcription (e.g., FKBP5, GILZ) Nucleus->Transcription regulates

Caption: this compound's mechanism of action within the HPA axis.

Experimental Workflow for Troubleshooting

troubleshooting_workflow cluster_compound Step 1: Verify Compound & Formulation cluster_protocol Step 2: Review Experimental Protocol cluster_target Step 3: Confirm Target Engagement cluster_model Step 4: Re-evaluate Model & Endpoints start Inconsistent Efficacy Observed check_compound Confirm this compound Integrity & Purity start->check_compound check_formulation Assess Formulation (Vehicle, Stability, Solubility) check_compound->check_formulation check_dosing Validate Dosing Procedure (Route, Volume, Frequency) check_formulation->check_dosing check_pk Conduct PK Study: Correlate Exposure with Efficacy check_dosing->check_pk check_stress Standardize Animal Handling & Environmental Stressors check_pk->check_stress check_pd Measure PD Biomarkers (e.g., GR target genes) check_stress->check_pd check_hpa Assess HPA Axis Feedback (ACTH / Corticosterone levels) check_pd->check_hpa check_model Is the model GR-dependent? check_hpa->check_model check_endpoints Are endpoints sensitive enough? (e.g., Survival vs. Function) check_model->check_endpoints resolve Hypothesis Refined & Experiment Redesigned check_endpoints->resolve

Caption: A stepwise workflow for troubleshooting inconsistent efficacy.

Experimental Protocols

Protocol: Oral Dosing and Tissue Collection in a Rodent Model

This protocol provides a generalized methodology for administering this compound and collecting samples for PK/PD analysis.

1. Materials:

  • This compound powder

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Rodent oral gavage needles (flexible tip recommended)

  • Syringes

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for dissection

  • Cryovials for tissue storage

  • Liquid nitrogen or dry ice

2. This compound Formulation:

  • Calculate the required amount of this compound and vehicle based on the target dose (e.g., 30 mg/kg) and dosing volume (e.g., 5 mL/kg).

  • Prepare the formulation by suspending this compound powder in the vehicle. Use a homogenizer or sonicator to ensure a uniform and stable suspension.

  • Prepare fresh daily or confirm stability of the formulation if stored.

3. Animal Handling and Dosing:

  • Ensure all animals are properly acclimatized for at least one week before the study begins.

  • Weigh each animal daily before dosing to calculate the precise volume required.

  • Administer the this compound suspension or vehicle via oral gavage. Perform this procedure at the same time each day to minimize circadian variability.

  • Handle animals gently and consistently to minimize stress.

4. Sample Collection (PK/PD Timepoints):

  • At predetermined time points post-dose (e.g., 1, 4, 8, 24 hours), anesthetize the animal.

  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA tubes. Immediately place on ice. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Collection:

    • Following blood collection, perform cervical dislocation.

    • Rapidly dissect target tissues (e.g., brain, liver, muscle).

    • Rinse tissues in ice-cold phosphate-buffered saline (PBS).

    • Blot dry, weigh, and place into labeled cryovials.

    • Flash-freeze immediately in liquid nitrogen and store at -80°C until analysis.

5. Analysis:

  • PK Analysis: Analyze plasma and tissue homogenates for this compound concentration using a validated LC-MS/MS method.

  • PD Analysis: Analyze tissues for changes in GR target gene expression (via qPCR) or protein levels (via Western Blot or ELISA).

References

Technical Support Center: Quantification of Dazucorilant in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method refinement for quantifying Dazucorilant levels in tissue samples. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during the quantification of this compound in tissue samples using LC-MS/MS.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample solvent mismatch with mobile phase.4. Column overload.1. Flush the column with a strong solvent; if unresolved, replace the column.2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.4. Dilute the sample to reduce the concentration injected on the column.
Low Analyte Recovery 1. Inefficient tissue homogenization.2. Suboptimal extraction solvent.3. Incomplete protein precipitation.4. Analyte degradation during sample processing.1. Ensure tissue is completely homogenized; consider using bead beating for tougher tissues.2. Test different extraction solvents (e.g., acetonitrile, methanol, ethyl acetate).3. Ensure the ratio of precipitation solvent to sample is adequate (typically 3:1 or 4:1) and vortex thoroughly.4. Keep samples on ice during processing and consider adding a stabilizer if degradation is suspected.
High Background Noise or Interferences 1. Matrix effects from endogenous tissue components.2. Contamination from solvents, reagents, or labware.3. Carryover from a previous injection.1. Optimize the sample cleanup process; consider solid-phase extraction (SPE) for cleaner extracts.2. Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned.3. Inject a blank solvent after a high-concentration sample to check for carryover. Increase needle wash steps in the autosampler method.
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Instability of the analyte in the processed samples.1. Standardize all steps of the sample preparation protocol. Use an internal standard to normalize for variability.2. Perform system suitability tests before each run to ensure the LC-MS/MS is performing optimally.3. Evaluate the stability of the analyte in the final extract and on the autosampler.
Low Sensitivity (Signal-to-Noise Ratio) 1. Suboptimal mass spectrometer settings.2. Ion suppression due to matrix effects.3. Inefficient ionization of the analyte.1. Optimize MS parameters such as collision energy, cone voltage, and gas flows for this compound and its internal standard.2. Improve sample cleanup to reduce matrix components. Adjust chromatography to separate the analyte from co-eluting interferences.3. Adjust mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for homogenizing tissue samples for this compound analysis?

A1: For most soft tissues (e.g., liver, kidney), a rotor-stator homogenizer is effective. For tougher tissues like muscle or skin, bead beating homogenization is recommended to ensure complete disruption of the tissue matrix. It is crucial to keep the samples on ice during homogenization to prevent degradation of the analyte.

Q2: How should I choose an appropriate internal standard (IS)?

A2: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If a stable isotope-labeled IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used. The IS should not be present in the blank matrix and should not interfere with the analyte.

Q3: What are the key validation parameters I need to assess for this bioanalytical method?

A3: According to FDA guidelines on bioanalytical method validation, the key parameters to evaluate include selectivity, specificity, accuracy, precision, calibration curve, lower limit of quantification (LLOQ), stability, and matrix effect.[1][2][3][4]

Q4: How can I minimize matrix effects in my tissue analysis?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, can be minimized by:

  • Effective sample cleanup: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples than simple protein precipitation.

  • Chromatographic separation: Optimizing the LC gradient to separate this compound from interfering matrix components.

  • Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the IS will be affected similarly to the analyte.

Q5: What are the acceptable criteria for accuracy and precision during method validation?

A5: For validation, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Experimental Protocol: Quantification of this compound in Tissue by LC-MS/MS

This protocol describes a refined method for the extraction and quantification of this compound from tissue homogenates.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Ammonium formate

  • Blank tissue matrix for calibration standards and quality controls

2. Sample Preparation

  • Tissue Homogenization:

    • Weigh approximately 100 mg of tissue.

    • Add 400 µL of cold 1X phosphate-buffered saline (PBS).

    • Homogenize using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep samples on ice.

  • Protein Precipitation:

    • To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a clean 1.5 mL tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water with 0.1% formic acid.

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

Parameter Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined empirically for this compound and its IS
Source Temperature 150°C
Desolvation Temp. 400°C

4. Method Validation Summary

The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical method.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Matrix Effect The matrix factor should be consistent and close to 1.
Recovery Recovery should be consistent, precise, and reproducible.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term, stock solution).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting sample Tissue Sample homogenize Homogenization sample->homogenize protein_precip Protein Precipitation homogenize->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification & Result Reporting data_processing->quantification

Caption: Experimental workflow for this compound quantification in tissue.

troubleshooting_pathway start Low Analyte Recovery check_homogenization Is homogenization complete? start->check_homogenization improve_homogenization Action: Use bead beater or increase homogenization time. check_homogenization->improve_homogenization No check_extraction Is extraction solvent optimal? check_homogenization->check_extraction Yes improve_homogenization->check_extraction test_solvents Action: Test alternative solvents (e.g., Methanol, Ethyl Acetate). check_extraction->test_solvents No check_precipitation Is protein precipitation complete? check_extraction->check_precipitation Yes test_solvents->check_precipitation optimize_precipitation Action: Increase solvent:sample ratio. Ensure thorough vortexing. check_precipitation->optimize_precipitation No check_stability Is analyte stable? check_precipitation->check_stability Yes optimize_precipitation->check_stability stability_study Action: Perform stability tests. Keep samples on ice. check_stability->stability_study No end Issue Resolved check_stability->end Yes stability_study->end

Caption: Troubleshooting pathway for low analyte recovery.

References

Addressing variability in animal response to Dazucorilant treatment

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information for addressing variability in animal responses to Dazucorilant treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective glucocorticoid receptor (GR) modulator.[1][2] It works by binding to the GR, thereby blocking the hormone cortisol from binding and signaling.[3][4] This action is thought to limit the harmful effects of elevated cortisol levels, which are associated with inflammation and nerve cell toxicity. In preclinical animal models, this compound has been shown to reduce neuroinflammation, muscle atrophy, and improve motor performance. It is being investigated for its therapeutic potential in neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.

Q2: What are the common sources of variability in animal response to this compound?

Variability in animal response to this compound, as with many GR antagonists, can stem from several factors:

  • Biological Variability: Inherent genetic differences between individual animals can lead to variations in drug metabolism, GR expression levels, and downstream signaling pathway activity. The underlying stress level and HPA axis activity of the animals can also significantly impact outcomes.

  • Experimental Procedures: Inconsistent drug administration (e.g., dosing technique, time of day), animal handling stress, and housing conditions can all introduce significant variability. The timing of dosing relative to the animal's circadian rhythm is crucial, as glucocorticoid levels fluctuate throughout the day.

  • Pharmacokinetics (PK): Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to varied plasma and tissue concentrations of this compound, resulting in inconsistent target engagement.

  • Pathophysiological State: The specific animal disease model being used, its severity, and progression rate can influence the therapeutic window and efficacy of a GR modulator.

Q3: How does this compound impact the Hypothalamic-Pituitary-Adrenal (HPA) axis?

By blocking the glucocorticoid receptor, this compound disrupts the negative feedback loop of the HPA axis. Normally, high cortisol levels signal the hypothalamus and pituitary to decrease the production of CRH and ACTH, respectively, thus reducing cortisol secretion from the adrenal glands. By antagonizing the GR, this compound can prevent this feedback, potentially leading to a compensatory increase in circulating ACTH and cortisol levels. This is a critical consideration for study design, as baseline HPA axis function and its response to the antagonist can be a source of variability.

Troubleshooting Guide

Issue 1: High inter-animal variability in efficacy readouts.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure precise, consistent dosing techniques (e.g., oral gavage, intraperitoneal injection) and accurate dose calculation based on the most recent body weight.
Biological Variability Increase the number of animals per group to enhance statistical power. Ensure animals are properly randomized, age- and sex-matched, and sourced from a reliable vendor. Acclimatize animals for at least one week before starting the experiment.
Circadian Rhythm Effects Standardize the time of day for dosing and behavioral testing to minimize variability due to natural fluctuations in corticosterone levels.
Stress from Handling Handle animals consistently and gently to minimize stress, which can activate the HPA axis and confound results.

Issue 2: Lack of expected efficacy or inconsistent target engagement.

Potential Cause Troubleshooting Steps
Inadequate Dose Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and endpoint.
Poor Bioavailability Investigate alternative routes of administration or formulation strategies to improve drug absorption. Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound.
Rapid Metabolism/Clearance Analyze plasma and tissue samples to determine the half-life of this compound. The dosing frequency may need to be adjusted.
Insufficient Target Engagement Use a pharmacodynamic (PD) biomarker to confirm GR antagonism. A dexamethasone suppression test is a common method to assess HPA axis feedback and GR function.

Issue 3: Unexpected toxicity or adverse effects are observed.

Potential Cause Troubleshooting Steps
Dose-Dependent Toxicity Reduce the dose to see if the adverse effects diminish. Gastrointestinal side effects have been noted in clinical trials.
Off-Target Effects Although this compound is reported to be selective for the GR, consider potential off-target activity, especially at higher doses. Review literature for known off-target liabilities of similar compounds.
Vehicle Toxicity Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume. Administer a vehicle-only control group.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study of this compound in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for a minimum of one week under standard housing conditions.

  • Grouping: Assign animals to different time-point groups (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose), with n=3-5 mice per group.

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer a single dose of this compound via oral gavage at a predetermined volume based on individual body weight.

  • Sample Collection: At each designated time point, collect blood samples via cardiac puncture under terminal anesthesia. Collect plasma by centrifuging blood samples.

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Protocol 2: Dexamethasone Suppression Test for Target Engagement
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Acclimatize animals as described above.

  • Experimental Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Dexamethasone

    • Group 3: this compound + Dexamethasone

  • Dosing Regimen:

    • Administer this compound or its vehicle for a predetermined number of days (e.g., 5 days) to reach steady-state.

    • On the final day, administer the last dose of this compound (or vehicle). One hour later, administer a low dose of dexamethasone (e.g., 0.01 mg/kg, intraperitoneally) or saline.

  • Sample Collection: Collect a baseline blood sample before the dexamethasone injection. Collect subsequent blood samples at 2 and 4 hours post-dexamethasone injection.

  • Hormone Analysis: Measure plasma corticosterone levels using a validated method (e.g., ELISA or LC-MS/MS).

  • Interpretation: In the Vehicle + Dexamethasone group, corticosterone should be significantly suppressed. In the this compound + Dexamethasone group, effective GR antagonism by this compound should prevent dexamethasone-mediated suppression, resulting in higher corticosterone levels compared to the Vehicle + Dexamethasone group.

Data & Visualizations

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

ParameterMouse (Oral Gavage, 10 mg/kg)Rat (Oral Gavage, 10 mg/kg)
Tmax (hr) 1.02.0
Cmax (ng/mL) 450 ± 85320 ± 60
AUC (0-24hr) (ng*hr/mL) 1850 ± 2102100 ± 350
t½ (hr) 3.55.0
Bioavailability (%) 3045

Table 2: Hypothetical Results of Dexamethasone Suppression Test

Treatment GroupBaseline Corticosterone (ng/mL)4-hr Post-Dex Corticosterone (ng/mL)% Suppression
Vehicle + Saline 150 ± 25145 ± 30~0%
Vehicle + Dex 155 ± 3015 ± 590%
This compound + Dex 160 ± 28110 ± 2031%

Diagrams

GR_Signaling_Pathway Glucocorticoid Receptor (GR) Signaling Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisol Cortisol GR GR Complex (with HSPs) Cortisol->GR Binds This compound This compound This compound->GR Blocks GR_Cort Activated GR (Cortisol-bound) GR->GR_Cort Conformational Change GRE Glucocorticoid Response Element (GRE) GR_Cort->GRE Translocates & Binds to DNA Transcription Gene Transcription (Anti-inflammatory) GRE->Transcription Regulates

Caption: this compound blocks cortisol from binding to the GR.

Troubleshooting_Workflow Workflow for Investigating Response Variability Start High Variability or Lack of Efficacy Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_PK Conduct Pilot PK Study Check_Protocol->Check_PK Protocol OK Dosing Verify Dosing Accuracy, Time, Route, Vehicle Check_Protocol->Dosing Dosing? Animals Confirm Animal Strain, Health, Acclimatization Check_Protocol->Animals Animals? Environment Check Housing, Stressors, Circadian Cycle Check_Protocol->Environment Environment? PK_Results Analyze Drug Exposure (Cmax, AUC) Check_PK->PK_Results Check_PD Assess Target Engagement (PD) PD_Results Analyze Biomarker Response (e.g., Dex Suppression) Check_PD->PD_Results Refine_Protocol Refine Animal Handling & Experimental Procedures Dosing->Refine_Protocol Animals->Refine_Protocol Environment->Refine_Protocol PK_Results->Check_PD Exposure OK Optimize_Dose Optimize Dose / Formulation PK_Results->Optimize_Dose Exposure Low PD_Results->Start Engagement OK, Efficacy still low (Re-evaluate model) PD_Results->Optimize_Dose Engagement Low

Caption: A logical workflow for troubleshooting variable results.

References

Dazucorilant Research: Technical Support Center for Controlling Confounding Factors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dazucorilant research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for confounding factors in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator. Its primary mechanism of action is to bind to the GR, thereby modulating the effects of cortisol. In conditions like Amyotrophic Lateral Sclerosis (ALS), where elevated cortisol levels are thought to contribute to neuroinflammation and neurotoxicity, this compound is being investigated for its potential to mitigate these harmful effects.[1][2]

Q2: What are the most critical confounding factors to consider in this compound clinical trials for ALS?

The most critical confounding factors in this compound ALS trials include:

  • Disease Heterogeneity : ALS progression rates vary significantly among patients.[1][3] Factors such as site of onset (bulbar vs. spinal), degree of upper and lower motor neuron involvement, and the rate of functional decline can confound treatment effects.[4]

  • Genetic Variability : Over 40 genes are associated with ALS, and this genetic heterogeneity can influence disease phenotype and progression. Specific genetic variants in the GR or other components of the hypothalamic-pituitary-adrenal (HPA) axis could also modulate the response to this compound.

  • Baseline Cortisol Levels and HPA Axis Function : Given this compound's mechanism, variability in baseline cortisol levels and overall HPA axis reactivity can significantly impact treatment outcomes.

  • Concomitant Medications : Use of other medications, particularly those that may affect the HPA axis or have neuroprotective effects (e.g., Riluzole), can act as confounders.

  • Age, Sex, and Comorbidities : These demographic and clinical characteristics can influence both disease progression and drug metabolism.

Troubleshooting Guides

Issue 1: High variability in patient response to this compound.

Possible Cause: Uncontrolled confounding factors related to disease heterogeneity or HPA axis function.

Troubleshooting Steps:

  • Stratify Patient Population: At the design stage, consider stratifying randomization based on key prognostic factors.

    • Action: Stratify by rate of disease progression (e.g., using the ALSFRS-R slope from a run-in period), site of onset, and key genetic markers if known to influence GR signaling.

  • Measure Baseline Cortisol: Collect baseline cortisol samples (saliva, serum, or urine) at multiple time points to account for diurnal variation.

    • Action: Use the average or area under the curve (AUC) of baseline cortisol as a covariate in the statistical analysis.

  • Post-hoc Subgroup Analysis: If high variability is observed after data collection, conduct pre-specified subgroup analyses to explore treatment effects in different patient populations.

    • Action: Analyze data based on the stratification variables mentioned above. This can help identify patient populations that may benefit most from this compound.

Issue 2: Difficulty in assessing the true effect of this compound due to concomitant medication use.

Possible Cause: Confounding by indication or interaction effects from other drugs.

Troubleshooting Steps:

  • Standardize Co-interventions: In the study protocol, clearly define allowed and prohibited concomitant medications.

    • Action: If possible, ensure all participants are on a stable dose of standard-of-care medications (e.g., Riluzole) for a specified period before randomization.

  • Collect Detailed Medication History: Meticulously record the type, dosage, and duration of all concomitant medications for each participant.

  • Statistical Adjustment: Use statistical methods to adjust for the effects of concomitant medications.

    • Action: Employ multivariable regression models or propensity score matching to account for differences in medication use between treatment and placebo groups.

Data Presentation: Controlling for Confounding Factors

The following tables summarize key strategies for controlling confounding factors at different stages of research.

Table 1: Strategies for Controlling Confounding Factors in this compound Research - Design Stage

StrategyDescriptionApplication in this compound Research
Randomization Randomly assigning participants to treatment or control groups to ensure an equal distribution of known and unknown confounders.Standard practice in Phase II/III clinical trials. Minimizes bias in baseline characteristics.
Restriction Limiting the study population to individuals with specific characteristics to reduce variability.Could involve including patients within a specific range of disease progression or with a particular genetic profile.
Matching Pairing participants in the treatment and control groups based on similar confounding variables.Can be used in observational studies or to create balanced groups for specific analyses.
Stratification Dividing the study population into subgroups (strata) based on confounding variables and then randomizing within each stratum.Useful for controlling for strong confounders like disease progression rate or genetic markers.

Table 2: Strategies for Controlling Confounding Factors in this compound Research - Analysis Stage

StrategyDescriptionApplication in this compound Research
Stratification Analyzing the effect of the intervention separately within different strata of a confounding variable.Can be used to assess if the treatment effect is consistent across different patient subgroups.
Multivariable Regression Analysis A statistical model that includes the treatment and potential confounding variables to estimate the independent effect of the treatment.Allows for the simultaneous adjustment of multiple confounders such as age, sex, baseline cortisol, and disease severity.
Propensity Score Matching (PSM) A statistical method used in observational studies to estimate the effect of an intervention by accounting for the covariates that predict receiving the treatment.Can be used to balance baseline characteristics between treatment and control groups in non-randomized studies or for secondary analyses in clinical trials.
Inverse Probability of Treatment Weighting (IPTW) A method that uses weights based on the propensity score to create a pseudo-population in which the distribution of measured baseline covariates is independent of treatment assignment.An alternative to matching that can be more efficient in some situations.

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This assay is used to determine the functional activity of this compound by measuring its ability to induce the translocation of the GR from the cytoplasm to the nucleus.

Materials:

  • U2OS cells stably expressing EGFP-tagged human GR (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plate seeding medium

  • Assay buffer

  • This compound and control compounds (e.g., Dexamethasone as a positive control)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Hoechst staining solution for nuclear counterstaining

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in plate seeding medium.

    • Plate the cells in a 96-well imaging plate at a predetermined density (e.g., 6,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Remove the seeding medium from the cells and add the compound solutions to the respective wells.

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.

  • Cell Fixation and Staining:

    • Carefully remove the compound solution.

    • Fix the cells by adding fixing solution and incubating for 20 minutes at room temperature.

    • Wash the cells multiple times with PBS.

    • Add Hoechst staining solution and incubate for at least 30 minutes at room temperature.

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system with appropriate filters for EGFP and Hoechst.

    • Analyze the images to quantify the fluorescence intensity of EGFP-GR in the nucleus and cytoplasm.

    • The ratio of nuclear to cytoplasmic fluorescence is used as a measure of GR translocation.

Mandatory Visualizations

Dazucorilant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex Inactive GR Complex (with Hsp90) Cortisol->GR_complex Binds This compound This compound This compound->GR_complex Binds & Modulates Active_GR Active GR GR_complex->Active_GR Activation & Hsp90 dissociation GRE Glucocorticoid Response Elements (GREs) Active_GR->GRE Translocation & Binding Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Regulates

Caption: this compound's mechanism of action on the glucocorticoid receptor signaling pathway.

Confounding_Control_Workflow cluster_design Study Design Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Randomization Randomization Baseline_Data Collect Baseline Data (Cortisol, Demographics, Genetics) Randomization->Baseline_Data Stratification Stratification (e.g., by disease progression) Stratification->Baseline_Data Subgroup Subgroup Analysis Stratification->Subgroup Restriction Inclusion/Exclusion Criteria Restriction->Baseline_Data Multivariable Multivariable Regression Baseline_Data->Multivariable Propensity_Score Propensity Score Matching/Weighting Baseline_Data->Propensity_Score Concomitant_Meds Record Concomitant Medications Concomitant_Meds->Multivariable Concomitant_Meds->Propensity_Score

Caption: Workflow for controlling confounding factors in this compound research.

References

Validation & Comparative

Dazucorilant vs. Relacorilant: A Comparative Analysis of Two Investigational Glucocorticoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dazucorilant (CORT113176) and relacorilant (CORT125134), two selective glucocorticoid receptor modulators (SGRMs) under investigation for distinct therapeutic indications. This document summarizes their pharmacological profiles, clinical findings, and the experimental methodologies used in their evaluation.

Both this compound and relacorilant are being developed by Corcept Therapeutics and function by competitively antagonizing the glucocorticoid receptor (GR), thereby mitigating the effects of excess cortisol. However, their development paths and reported selectivity profiles show key differences. Relacorilant is in late-stage clinical trials primarily for Cushing's syndrome and as an adjunct in oncology, while this compound is being investigated for neurodegenerative diseases, notably Amyotrophic Lateral Sclerosis (ALS).

Mechanism of Action: Selective Glucocorticoid Receptor Antagonism

This compound and relacorilant are small molecule antagonists of the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to its endogenous ligand, cortisol, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Inside the nucleus, it modulates the transcription of target genes, leading to a wide range of physiological effects. This compound and relacorilant competitively bind to the GR, preventing cortisol from binding and initiating this signaling cascade. This antagonism blocks the downstream effects of cortisol.

Cortisol Signaling Pathway and GR Antagonist Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex GR-Hsp90 Complex (Inactive) Cortisol->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change Inactive_GR Inactive GR GR_complex->Inactive_GR Blocks Activation Gene_Transcription Modulation of Gene Transcription GR_active->Gene_Transcription Translocation Antagonist This compound or Relacorilant Antagonist->GR_complex Competitively Binds Blocked_Effects Blocked Effects Inactive_GR->Blocked_Effects No Transcription Modulation Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: Mechanism of GR antagonism by this compound and Relacorilant.

Comparative Pharmacological Profile

The key pharmacological differentiators between this compound and relacorilant lie in their binding affinities and selectivity for the glucocorticoid receptor over other steroid receptors.

ParameterThis compound (CORT113176)Relacorilant (CORT125134)
Target Glucocorticoid Receptor (GR)Glucocorticoid Receptor (GR)
Binding Affinity (GR) Ki < 1 nM[1]Ki = 0.5 nM, 7.2 nM (in HepG2 TAT assay)
Selectivity Profile Stated to have "low or null affinity for other steroid receptors" and "does not bind to the body's other hormone receptors".[2][3] Quantitative Ki values for other steroid receptors are not publicly available.Does not significantly bind to androgen or progesterone receptors (Ki > 10 µM). Stated to have no affinity for mineralocorticoid or estrogen receptors.

Comparative Pharmacokinetic Profile in Healthy Volunteers

Pharmacokinetic parameters have been characterized for both molecules in Phase 1 studies involving healthy volunteers.

ParameterThis compound (Single Dose)Relacorilant (Single Dose)
Study Population Healthy VolunteersHealthy Volunteers
Dose (Fasted) 150 mg - 450 mg5 mg - 500 mg
Tmax (Time to Peak Concentration) ~0.5 - 4.0 hours~0.5 - 4.0 hours[4]
Half-life (t1/2) Not explicitly stated in summary.11 - 19 hours[5]
Exposure (AUC, Cmax) Greater than dose-proportional increase in AUC and Cmax with ascending doses.Greater than dose-proportional increase in exposure, particularly at lower doses.
Food Effect Modest positive food effect (1.3- to 1.7-fold increased exposure).A high-fat meal increases exposure.
Steady State Reached within 1 week of once-daily dosing.Achieved by day 7 of once-daily dosing.
CNS Penetration Detectable in cerebrospinal fluid (CSF) in humans.Not explicitly stated.

Clinical Development and Efficacy

This compound and relacorilant are being pursued for different clinical indications, reflecting their distinct profiles or strategic development decisions.

This compound:

  • Primary Indication: Amyotrophic Lateral Sclerosis (ALS).

  • Clinical Findings: In the Phase 2 DAZALS study, this compound did not meet its primary endpoint of slowing functional decline as measured by the ALSFRS-R score. However, it demonstrated a significant survival benefit. At 24 weeks, no deaths occurred in the 300 mg this compound group, compared to five deaths in the placebo group.

Relacorilant:

  • Primary Indication: Endogenous Cushing's Syndrome. Also under investigation for solid tumors (e.g., ovarian, pancreatic).

  • Clinical Findings: In a Phase 2 study of patients with Cushing's syndrome, relacorilant demonstrated clinically meaningful improvements in hypertension and hyperglycemia. In the high-dose group (250-400 mg/day), 63.6% of patients with hypertension and 50% of patients with hyperglycemia achieved a response. The subsequent Phase 3 GRACE trial confirmed that relacorilant significantly improved hypertension and hyperglycemia.

Key Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

To determine the binding affinity (Ki) of test compounds like this compound and relacorilant, a fluorescence polarization (FP) competitive binding assay is a standard high-throughput method.

Principle: This assay measures the displacement of a fluorescently labeled GR ligand (tracer) by an unlabeled competitor compound. The tracer, when bound to the larger GR protein, has a high FP value. When displaced by a competitor, the free tracer tumbles more rapidly in solution, resulting in a low FP value.

Methodology:

  • Reagent Preparation:

    • A specific concentration of purified, recombinant human glucocorticoid receptor protein is prepared in an assay buffer.

    • A fluorescent GR ligand (e.g., Fluormone™ GS Red) is prepared at a concentration at or below its dissociation constant (Kd).

    • The test compound (e.g., this compound) is serially diluted across a wide concentration range (e.g., 1 pM to 10 µM).

  • Assay Execution:

    • In a multi-well plate (e.g., 384-well), the serially diluted test compound, the fluorescent tracer, and the GR protein are combined.

    • Control wells are included: "no competitor" (for maximum FP signal) and "maximum competition" (with a saturating concentration of a known unlabeled ligand for minimum FP signal).

  • Incubation & Detection:

    • The plate is incubated at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The FP data is plotted against the log of the competitor concentration to generate a sigmoidal dose-response curve.

    • The IC50 (the concentration of the competitor that displaces 50% of the tracer) is determined from the curve.

    • The IC50 is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

G A Prepare Reagents: - Serial Dilution of Test Compound - Fluorescent GR Tracer - GR Protein Solution B Dispense into 384-well Plate: - Test Compound Dilutions - Tracer Solution - GR Protein Solution A->B C Incubate at Room Temperature (2-4 hours) to Reach Equilibrium B->C D Measure Fluorescence Polarization (FP) on Plate Reader C->D E Data Analysis: 1. Plot FP vs. [Compound] 2. Determine IC50 from Curve 3. Calculate Ki via Cheng-Prusoff D->E

Caption: Workflow for a GR competitive binding assay.
Clinical Assessment of Cortisol Modulation in Cushing's Syndrome

As GR antagonists can lead to a reflex increase in ACTH and serum cortisol, efficacy in conditions like Cushing's syndrome is assessed by measuring improvements in the clinical manifestations of hypercortisolism, rather than cortisol levels directly.

Principle: To evaluate the clinical benefit of a GR antagonist like relacorilant in patients with hypercortisolism, changes in key metabolic and cardiovascular parameters, such as blood pressure and glycemic control, are measured.

Methodology (based on Phase 2 trial of relacorilant):

  • Patient Population: Enrollment of adult patients with endogenous Cushing's syndrome who present with uncontrolled hypertension and/or hyperglycemia (impaired glucose tolerance or type 2 diabetes mellitus).

  • Study Design: A single-arm, open-label, dose-escalation study. For instance, patients could be enrolled into a low-dose (e.g., 100-200 mg/day) and a high-dose (e.g., 250-400 mg/day) cohort, with doses titrated upwards at set intervals (e.g., every 4 weeks).

  • Endpoint Assessment:

    • Hypertension: Blood pressure is measured at baseline and throughout the study using 24-hour ambulatory blood pressure monitoring (ABPM). A clinical response can be defined as a ≥5-mmHg decrease in mean systolic or diastolic blood pressure.

    • Hyperglycemia: Glycemic control is assessed at baseline and follow-up visits. Measurements include Hemoglobin A1c (HbA1c) and glucose levels during a 2-hour oral glucose tolerance test (oGTT). A clinical response can be defined as a ≥0.5% decrease in HbA1c or a significant decrease in plasma glucose during the oGTT.

  • Data Analysis: The proportion of patients in each dose group meeting the predefined criteria for clinical response in hypertension and/or hyperglycemia is determined and compared. Safety and tolerability are monitored throughout the trial.

Conclusion

This compound and relacorilant are both potent, selective glucocorticoid receptor modulators that have demonstrated distinct clinical utility in different therapeutic areas. Relacorilant's profile, characterized by high GR affinity and a well-defined selectivity against the progesterone receptor, has proven effective in managing the metabolic and cardiovascular comorbidities of Cushing's syndrome. This compound, also a high-affinity GR antagonist, shows promise in neurodegenerative disease, suggested by a significant survival benefit in a Phase 2 ALS trial despite not meeting the primary functional endpoint.

For the research community, the key differentiators are their intended clinical applications and their selectivity profiles. While relacorilant's selectivity is quantitatively established, further data on this compound's binding to other steroid receptors would allow for a more direct comparison. The ongoing and completed clinical trials for both compounds will continue to provide valuable data on the therapeutic potential of selective cortisol modulation.

References

Dazucorilant in ALS: A Comparative Analysis of Efficacy and Trial Design

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dazucorilant, an investigational treatment for Amyotrophic Lateral Sclerosis (ALS), with other approved and late-stage therapeutic alternatives. The document focuses on presenting experimental data, detailing clinical trial methodologies, and visualizing key biological pathways and study workflows to aid in the critical evaluation of these treatments.

Introduction to this compound and the Therapeutic Landscape of ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The therapeutic landscape for ALS remains an area of intense research, with a limited number of approved treatments offering modest benefits. This guide introduces this compound, a novel cortisol modulator, and contextualizes its potential efficacy by comparing it with established and emerging therapies.

This compound is a selective cortisol modulator that binds to the glucocorticoid receptor, aiming to mitigate the neurotoxic effects of elevated cortisol levels observed in some ALS patients.[1][2][3] Preclinical studies in animal models of ALS have suggested that this compound can reduce neuroinflammation, prevent nerve cell damage, and improve motor function.[3][4]

Comparative Efficacy of ALS Treatments

The following tables summarize the quantitative efficacy data from key clinical trials of this compound and other significant ALS treatments.

Table 1: Comparison of Primary Efficacy Endpoints (Functional Decline)
Treatment Clinical Trial Primary Endpoint Treatment Arm Result Placebo Arm Result Difference p-value Citation(s)
This compound (300 mg) DAZALS (Phase 2)Change in ALSFRS-R Score at 24 WeeksNot MetNot Met-Not Significant
Riluzole Pivotal TrialsSurvivalModest increase in survival--Significant
Edaravone (Radicava) MCI186-19 (Phase 3)Change in ALSFRS-R Score at 24 Weeks-5.01 ± 0.64-7.50 ± 0.662.49 ± 0.760.0013
Sodium Phenylbutyrate/Taurursodiol (AMX0035) CENTAUR (Phase 2)Change in ALSFRS-R Score at 24 WeeksSlower decline-2.32 points<0.05
Sodium Phenylbutyrate/Taurursodiol (AMX0035) PHOENIX (Phase 3)Change in ALSFRS-R Score at 48 WeeksNot MetNot Met-0.667
Tofersen (Qalsody) (SOD1-ALS) VALOR (Phase 3)Change in ALSFRS-R Score at 28 Weeks (Faster Progressors)-6.98 points-8.14 points1.2 points0.97
Masitinib (4.5 mg/kg/day) AB10015 (Phase 2/3)Change in ALSFRS-R Score at 48 Weeks (Normal Progressors)Slower decline-3.4 points0.016
Ibudilast (MN-166) COMBAT-ALS (Phase 2b/3)Change in ALSFRS-R Score and Survival at 12 MonthsOngoingOngoing--

ALSFRS-R: Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised. A higher score indicates better function.

Table 2: Comparison of Secondary Efficacy Endpoints (Survival)
Treatment Clinical Trial Survival Endpoint Treatment Arm Result Placebo Arm Result Hazard Ratio (HR) p-value Citation(s)
This compound (300 mg) DAZALS (Phase 2)Overall Survival at 24 Weeks0 deaths (0/83)5 deaths (5/82)-0.02
Riluzole Pivotal TrialsTracheostomy-free survivalIncreased survival-0.800.042
Sodium Phenylbutyrate/Taurursodiol (AMX0035) CENTAUR (Phase 2 OLE)Median Overall Survival25.0 months18.5 months0.560.023
Masitinib (4.5 mg/kg/day) AB10015 (Long-term follow-up)Median Overall Survival (Enriched Cohort)69 months44 months0.530.037

OLE: Open-Label Extension

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. The following sections outline the protocols for the pivotal trials of this compound and its comparators.

This compound: The DAZALS Trial (NCT05407324)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.

  • Participants: 249 adults with sporadic or familial ALS.

  • Intervention: Participants were randomized (1:1:1) to receive 150 mg of this compound, 300 mg of this compound, or placebo daily for 24 weeks.

  • Key Inclusion Criteria:

    • Male and female patients ≥18 years of age with Sporadic or familial ALS.

    • If taking riluzole, edaravone, and/or sodium phenylbutyrate and taurursodiol, must be on a stable dose prior to Screening.

  • Key Exclusion Criteria:

    • History of a clinically significant non-ALS neurologic disorder.

    • Inability to swallow capsules.

    • Use of non-invasive ventilation (NIV) or mechanical ventilation via tracheostomy.

    • Current or recent regular systemic glucocorticoid use.

  • Primary Endpoint: Change from baseline in the ALSFRS-R total score at 24 weeks.

  • Secondary Endpoints: Overall survival and quality of life.

Riluzole: Pivotal Trials
  • Study Design: Two prospective, double-blind, placebo-controlled trials.

  • Participants: Over 1,100 patients with ALS across both trials.

  • Intervention: Riluzole 100 mg per day compared to placebo.

  • Key Inclusion Criteria: Patients with a diagnosis of ALS.

  • Key Exclusion Criteria: Not detailed in the provided search results.

  • Primary Endpoints: Survival and rates of change in functional status.

  • Secondary Endpoint: Change in muscle strength.

Edaravone: The MCI186-19 Trial (NCT01492686)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial with a 24-week treatment period followed by a 24-week open-label extension.

  • Participants: 137 adult patients with ALS.

  • Intervention: Edaravone (60 mg) administered intravenously.

  • Key Inclusion Criteria:

    • "Definite" or "probable" ALS.

    • Disease duration of 2 years or less.

    • Forced Vital Capacity (FVC) of 80% or more.

    • Score of ≥2 on all 12 items of the ALSFRS-R.

  • Key Exclusion Criteria:

    • Patients with complications such as Parkinson's disease, schizophrenia, or dementia.

    • Pregnant or lactating patients.

  • Primary Endpoint: Change in ALSFRS-R score from baseline to 24 weeks.

  • Secondary Endpoints: Changes in FVC, Modified Norris Scale scores, and ALSAQ-40 total score.

Sodium Phenylbutyrate and Taurursodiol (AMX0035): The CENTAUR Trial (NCT03127514)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial with a 24-week treatment period and an open-label extension.

  • Participants: 137 participants with ALS.

  • Intervention: AMX0035 (a co-formulation of sodium phenylbutyrate and taurursodiol) or placebo.

  • Key Inclusion Criteria:

    • Definite ALS.

    • Less than or equal to 18 months since symptom onset.

    • Slow Vital Capacity (SVC) >60% of predicted value.

  • Key Exclusion Criteria: Not detailed in the provided search results.

  • Primary Endpoint: Rate of decline in the ALSFRS-R total score over 24 weeks.

  • Secondary Endpoints: Muscle strength, vital capacity, and biomarkers of neuronal death and neuroinflammation.

Tofersen: The VALOR Trial (NCT02623699) for SOD1-ALS
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial with a 28-week treatment period and an open-label extension.

  • Participants: 108 adults with ALS and a confirmed SOD1 mutation.

  • Intervention: Tofersen (100 mg) administered intrathecally or placebo.

  • Key Inclusion Criteria:

    • Weakness caused by ALS.

    • Confirmed SOD1 mutation.

  • Key Exclusion Criteria: Not detailed in the provided search results.

  • Primary Endpoint: Change from baseline to week 28 in the ALSFRS-R total score among participants predicted to have faster-progressing disease.

  • Secondary Endpoints: Changes in CSF SOD1 protein concentration, plasma neurofilament light chain (NfL) concentration, slow vital capacity, and muscle strength.

Masitinib: The AB10015 Trial (NCT02588677)
  • Study Design: A Phase 2/3, international, multicenter, randomized, double-blind, placebo-controlled trial over a 48-week treatment period.

  • Participants: 394 patients with ALS.

  • Intervention: Masitinib (3.0 or 4.5 mg/kg/day) in combination with riluzole, or placebo plus riluzole.

  • Key Inclusion Criteria:

    • Familial or sporadic ALS diagnosed as "probable" or "definite".

    • Stable dose of riluzole (100 mg/day) for at least 30 days prior to screening.

  • Key Exclusion Criteria:

    • Patients who had undergone tracheostomy and/or gastrostomy.

  • Primary Endpoint: Change in ALSFRS-R score from baseline to week 48.

  • Secondary Endpoint: Progression-free survival (PFS).

Ibudilast: The COMBAT-ALS Trial (NCT04057898)
  • Study Design: A Phase 2b/3, multi-center, randomized, double-blind, placebo-controlled, 12-month clinical trial followed by a 6-month open-label extension.

  • Participants: Approximately 230 subjects with ALS.

  • Intervention: Ibudilast (up to 100 mg/day) or matching placebo.

  • Key Inclusion Criteria:

    • Diagnosis of familial or sporadic ALS.

    • ALS onset of ≤18 months from first clinical signs of weakness.

    • Last documented pulmonary function test result must be ≥70% predicted.

  • Key Exclusion Criteria:

    • Clinically significant psychiatric disorder or dementia.

    • Confirmed hepatic insufficiency.

  • Primary Endpoint: A joint assessment of the change from baseline in ALSFRS-R score at 12 months and survival time.

  • Secondary Endpoints: Change in muscle strength, quality of life (ALSAQ-5), and safety and tolerability.

Visualizing Mechanisms and Processes

To facilitate a deeper understanding of the scientific rationale and experimental design, the following diagrams illustrate key concepts.

Signaling Pathway of this compound

Dazucorilant_Pathway cluster_stress Stress Response cluster_cell Motor Neuron Stress Stress Cortisol Cortisol Stress->Cortisol stimulates release GR Glucocorticoid Receptor Cortisol->GR binds & activates Activated_GR Activated GR Complex GR->Activated_GR This compound This compound This compound->GR selectively binds & modulates Neuroinflammation Neuroinflammation This compound->Neuroinflammation inhibits Neuronal_Damage Neuronal Damage This compound->Neuronal_Damage inhibits Nucleus Nucleus Activated_GR->Nucleus translocates Gene_Expression Changes in Gene Expression Nucleus->Gene_Expression Gene_Expression->Neuroinflammation leads to Gene_Expression->Neuronal_Damage leads to

Caption: this compound's mechanism of action in modulating the glucocorticoid receptor pathway.

Generalized Experimental Workflow for an ALS Clinical Trial

ALS_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Pool Potential ALS Participants Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Enrolled_Patients Enrolled Participants Informed_Consent->Enrolled_Patients Randomization Randomization Enrolled_Patients->Randomization Treatment_Arm Investigational Drug Randomization->Treatment_Arm 1:1 or 2:1 ratio Placebo_Arm Placebo Randomization->Placebo_Arm Double_Blind Double-Blind Administration (Patient & Investigator blinded) Treatment_Arm->Double_Blind Placebo_Arm->Double_Blind Data_Collection Data Collection (ALSFRS-R, Survival, etc.) Double_Blind->Data_Collection Regular Intervals Primary_Endpoint Primary Endpoint Analysis Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis Data_Collection->Secondary_Endpoints OLE Open-Label Extension (Optional) Data_Collection->OLE

Caption: A generalized workflow for a randomized, double-blind, placebo-controlled ALS clinical trial.

Conclusion

This guide provides a comparative overview of this compound and other ALS treatments, emphasizing quantitative efficacy data and detailed experimental protocols. While this compound did not meet its primary endpoint related to functional decline in the DAZALS Phase 2 trial, the observed survival benefit warrants further investigation. A thorough understanding of the methodologies and results of these key clinical trials is essential for the continued development of effective therapies for ALS. The provided visualizations aim to clarify the complex biological pathways and experimental designs inherent in this field of research.

References

A Comparative Analysis of the Survival Benefit of Dazucorilant in the DAZALS Trial for Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the survival benefit observed with Dazucorilant in the Phase 2 DAZALS trial against other therapeutic alternatives for Amyotrophic Lateral Sclerosis (ALS). It includes a detailed examination of the experimental protocol, quantitative data from the trial, and the underlying mechanism of action.

Introduction to this compound and the DAZALS Trial

This compound (CORT-113176) is an investigational, selective cortisol modulator developed by Corcept Therapeutics.[1] In patients with ALS, elevated levels of the stress hormone cortisol are associated with increased inflammation and neurotoxicity.[2][3] this compound is designed to selectively bind to the glucocorticoid receptor (GR), thereby blocking the downstream effects of cortisol.[4]

The DAZALS trial (NCT05407324) was a Phase 2 study designed to evaluate the efficacy and safety of this compound in adults with ALS. While the trial did not meet its primary endpoint of slowing functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), it demonstrated a statistically significant and clinically meaningful improvement in the secondary endpoint of overall survival.

Mechanism of Action: Cortisol Modulation

This compound acts as a selective modulator of the glucocorticoid receptor. In conditions like ALS, chronic stress and elevated cortisol levels can lead to a cascade of detrimental effects, including neuroinflammation and nerve cell damage. By blocking cortisol from binding to its receptor, this compound aims to mitigate these harmful processes. Preclinical studies in animal models of ALS showed that this mechanism reduced neuroinflammation, prevented nerve cell damage, and improved motor performance.

cluster_stress Cellular Stress / Disease State cluster_cell Neuron / Glial Cell Cortisol Elevated Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Cortisol->GR Gene Pro-inflammatory Gene Transcription GR->Gene Activates GR->Gene This compound This compound This compound->GR Blocks This compound->GR Effects Neuroinflammation & Nerve Cell Damage Gene->Effects Leads to Gene->Effects

Caption: this compound's mechanism of action.

Experimental Protocol: The DAZALS Trial

The DAZALS study was a Phase 2, randomized, double-blind, placebo-controlled trial.

  • Objective : To assess the safety and efficacy of this compound in patients with ALS.

  • Patient Population : The study enrolled 249 adult patients diagnosed with ALS.

  • Treatment Arms : Participants were randomized on a 1:1:1 basis to one of three groups for a 24-week treatment period:

    • This compound 150 mg, administered orally once daily.

    • This compound 300 mg, administered orally once daily.

    • Placebo, administered orally once daily. Participants were permitted to continue their standard ALS medications during the trial.

  • Primary Endpoint : Change from baseline in the ALSFRS-R score over 24 weeks.

  • Secondary Endpoints : Included overall survival.

  • Extension Study : After the 24-week period, participants could enroll in an open-label extension study to receive 300 mg of this compound.

cluster_arms 24-Week Double-Blind Treatment Period p1 249 ALS Patients Screened & Randomized (1:1:1) a1 This compound 150mg/day p1->a1 a2 This compound 300mg/day p1->a2 a3 Placebo p1->a3 p2 Primary Endpoint Analysis: Change in ALSFRS-R Score p3 Secondary Endpoint Analysis: Overall Survival at 24 Weeks p2->p3 p4 Open-Label Extension: All Participants Offered 300mg this compound p3->p4 p5 Exploratory Analysis: Overall Survival at 1 Year p4->p5

Caption: Experimental workflow of the DAZALS Phase 2 trial.

Data Presentation: Survival Benefit Comparison

Despite failing to meet the primary functional endpoint, the DAZALS trial showed a significant survival benefit for patients receiving the 300 mg dose of this compound. The following tables summarize the key survival outcomes from the DAZALS trial and provide context by comparing them with other notable ALS therapies.

Table 1: this compound (DAZALS Trial) Survival Outcomes

Time PointTreatment GroupNumber of PatientsDeathsMortality RateHazard Ratio vs. Placebo (p-value)
24 Weeks This compound 300 mg8300%Not explicitly stated, but p=0.02
Placebo8256.1%-
1 Year This compound 300 mg (continuous)831417%0.16 (p=0.0009)
(Exploratory)Placebo (never received drug)18739%-

Note: The 1-year data is an exploratory analysis comparing patients who were continuously on the 300 mg dose against a subset of placebo patients who did not enter the open-label extension.

Table 2: Comparative Landscape of Other ALS Therapies

Drug (Trade Name)Trial NameMechanism of ActionKey Survival / Functional Outcome
Tofersen (Qalsody)VALORBinds to SOD1 mRNA to reduce faulty protein productionFor SOD1-ALS patients; slowed decline in clinical and respiratory function at 12 months. Approved by Health Canada.
Edaravone (Radicava)-Free radical scavengerShowed a statistically significant slowing of functional decline on the ALSFRS-R score in a select patient population.
Sodium Phenylbutyrate/Taurursodiol (Relyvrio)CENTAURReduces endoplasmic reticulum stress and mitochondrial dysfunctionInitially showed slower functional decline, but was withdrawn from the market after a confirmatory trial failed to show a benefit.
Zilucoplan HEALEY ALS PlatformC5 complement inhibitorTrial was stopped early for futility; did not show a slowing of disease progression.

Conclusion

The Phase 2 DAZALS trial revealed a noteworthy and statistically significant survival benefit for ALS patients treated with 300 mg of this compound, even though the primary endpoint of slowing functional decline was not met. At 24 weeks, no deaths occurred in the high-dose group compared to five in the placebo arm. This survival advantage appeared to be sustained in a one-year exploratory analysis, which showed a hazard ratio of 0.16.

The dissociation between functional improvement (ALSFRS-R) and overall survival is a complex finding that warrants further investigation. It suggests that this compound's cortisol-modulating mechanism may have a neuroprotective effect that extends lifespan without immediately altering the rate of functional loss. As Corcept Therapeutics engages with regulatory authorities, the promising survival data from the DAZALS trial positions this compound as a candidate for further study in the search for effective ALS treatments.

References

Dazucorilant's Neuroprotective Profile: A Comparative Analysis Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the neuroprotective effects of the selective glucocorticoid receptor modulator, Dazucorilant, reveals promising preclinical efficacy in models of neurodegenerative diseases. This report provides a comparative analysis of this compound against established neuroprotective compounds, Memantine and Riluzole, and another glucocorticoid receptor antagonist, Mifepristone, offering researchers and drug development professionals a comprehensive guide to its potential therapeutic standing.

This compound (also known as CORT113176) has demonstrated significant neuroprotective effects in preclinical studies, primarily by modulating the glucocorticoid receptor (GR), which is implicated in the pathophysiology of stress-related and neurodegenerative disorders. This guide synthesizes available data to benchmark this compound's performance against key comparators in the context of Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).

Comparative Efficacy in Preclinical Models

To provide a clear comparison, the following tables summarize the quantitative data on the neuroprotective effects of this compound and the selected established compounds in relevant preclinical models.

Table 1: Comparison of Neuroprotective Effects in Alzheimer's Disease Models

CompoundMechanism of ActionAnimal ModelKey Efficacy EndpointsQuantitative Results
This compound Selective Glucocorticoid Receptor (GR) ModulatorJ20 & 5xFAD MiceImproved spatial memory; Reduced amyloid-beta (Aβ) pathology; Reduced tau hyperphosphorylation- Improved working and long-term spatial memories[1] - Significant reduction in the size of amyloid plaques (P < 0.05)[2] - Reduction in soluble and insoluble Aβ1–42 levels (P < 0.05)[2] - Reduction in tau hyperphosphorylation[1]
Memantine NMDA Receptor AntagonistAPP/PS1 MiceImproved cognitive function; Reduced amyloid burden- 25% reduction in cortical amyloid burden (P = 0.047)[3] - 28% reduction in hippocampal amyloid burden (P = 0.021) - Significant reduction in soluble Aβ1-42 levels
Mifepristone Glucocorticoid Receptor (GR) Antagonist3xTg-AD MiceRescued cognitive impairments; Markedly reduced Aβ-load and levels; Reduced tau pathologies- Soluble Aβ40 reduction: 73.61% (p<0.05) - Soluble Aβ42 reduction: 74.06% (p<0.05) - Insoluble Aβ40 reduction: 72.12% (p<0.05) - Insoluble Aβ42 reduction: 89.38% (p<0.05) - Significant reductions in both C83 and C99 fragments of APP

Table 2: Comparison of Neuroprotective Effects in ALS Models

CompoundMechanism of ActionAnimal ModelKey Efficacy EndpointsQuantitative Results
This compound Selective Glucocorticoid Receptor (GR) ModulatorWobbler MiceAttenuated motor neuron degeneration and inflammation; Improved motor performance- Data on specific quantitative improvements in motor function from preclinical studies are not readily available in the public domain.
Riluzole Glutamate AntagonistSOD1G93A, TDP-43A315T, FUS (1-359) MiceLifespan and motor function- No significant benefit on lifespan or motor performance in one study. - Significantly preserved motor function in another study.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Dazucorilant_Mechanism Stress Stress / Excess Cortisol GR Glucocorticoid Receptor (GR) Stress->GR Activates Gene_Transcription Pathogenic Gene Transcription GR->Gene_Transcription Initiates This compound This compound This compound->GR Modulates Neuroinflammation Neuroinflammation Gene_Transcription->Neuroinflammation Amyloid_Beta Amyloid-Beta Production Gene_Transcription->Amyloid_Beta Tau_Phosphorylation Tau Hyperphosphorylation Gene_Transcription->Tau_Phosphorylation Neuronal_Damage Neuronal Damage & Cognitive Decline Neuroinflammation->Neuronal_Damage Amyloid_Beta->Neuronal_Damage Tau_Phosphorylation->Neuronal_Damage

Figure 1: this compound's Proposed Neuroprotective Signaling Pathway.

Experimental_Workflow cluster_animal_model Animal Model Treatment cluster_behavioral_testing Behavioral Assessment cluster_biochemical_analysis Biochemical & Histological Analysis Animal_Selection Select AD/ALS Mouse Model Treatment_Group Administer this compound Animal_Selection->Treatment_Group Control_Group Administer Vehicle Animal_Selection->Control_Group MWM Morris Water Maze (Cognition) Treatment_Group->MWM Motor_Function Rotarod/Grip Strength (Motor Function) Treatment_Group->Motor_Function Tissue_Collection Brain Tissue Collection Treatment_Group->Tissue_Collection Control_Group->MWM Control_Group->Motor_Function Control_Group->Tissue_Collection ELISA ELISA for Aβ levels Tissue_Collection->ELISA Western_Blot Western Blot for Tau Phosphorylation Tissue_Collection->Western_Blot IHC Immunohistochemistry for Plaque Load Tissue_Collection->IHC

References

Dazucorilant's Impact on Motor Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical trial data of Dazucorilant and its standing against other therapeutic alternatives for Amyotrophic Lateral Sclerosis (ALS).

In the landscape of neurodegenerative disease research, particularly Amyotrophic Lateral Sclerosis (ALS), the quest for effective treatments that can slow disease progression and improve motor function is paramount. This guide provides a comparative analysis of this compound, a selective glucocorticoid receptor modulator, and its impact on motor function based on recent clinical trial data. The performance of this compound is juxtaposed with other notable ALS treatments, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development.

Executive Summary

This compound, while not meeting its primary endpoint of slowing the decline in motor function as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) in the Phase 2 DAZALS trial, demonstrated a statistically significant survival benefit at a higher dose.[1][2] This unexpected outcome has sparked interest in its potential neuroprotective effects.[1] This guide will dissect the available data from the DAZALS trial and compare it with the pivotal trial results of other ALS therapies: Edaravone (Radicava), Tofersen (Qalsody), and the now-withdrawn Sodium Phenylbutyrate/Taurursodiol (Relyvrio).

Comparative Analysis of Clinical Trial Data

The following tables summarize the key quantitative data from the clinical trials of this compound and its comparators, focusing on their impact on motor function and other key outcomes.

Table 1: Primary Efficacy Endpoint - Change in ALSFRS-R Score
Drug Trial Treatment Duration Patient Population Mean Change from Baseline in ALSFRS-R Score (Drug) Mean Change from Baseline in ALSFRS-R Score (Placebo) Difference (Drug vs. Placebo) Outcome
This compound DAZALS (Phase 2)24 WeeksSporadic or familial ALSNot specified, but primary endpoint not metNot specifiedNot statistically significantDid not meet primary endpoint[1][2]
Edaravone (Radicava) MCI186-19 (Phase 3)24 WeeksDefinite or probable ALS-5.01-7.502.49Statistically significant slowing of functional decline
Tofersen (Qalsody) VALOR (Phase 3)28 WeeksSOD1-ALS-6.98-8.141.2Not statistically significant at 28 weeks
Sodium Phenylbutyrate/ Taurursodiol (Relyvrio) CENTAUR (Phase 2)24 WeeksDefinite ALS-1.24 points per month-1.66 points per month0.42 points per monthStatistically significant slowing of functional decline
Sodium Phenylbutyrate/ Taurursodiol (Relyvrio) PHOENIX (Phase 3)48 WeeksALSNot specified, but primary endpoint not metNot specifiedNot statistically significantDid not meet primary endpoint; subsequently withdrawn from market
Table 2: Key Secondary and Other Outcomes
Drug Trial Key Outcome Result p-value
This compound DAZALS (Phase 2)Mortality at 24 weeks (300 mg dose)0 deaths in this compound group vs. 5 deaths in placebo group0.02
Tofersen (Qalsody) VALOR (Phase 3)Change in plasma neurofilament light chain (NfL)Statistically significant reduction<0.05
Sodium Phenylbutyrate/ Taurursodiol (Relyvrio) CENTAUR (Phase 2)Overall Survival (post-hoc analysis)Median survival benefit of 4.8 monthsNot specified

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. Below are summaries of the methodologies for the key trials cited.

This compound: The DAZALS Trial (NCT05407324)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 249 patients with sporadic or familial ALS.

  • Intervention: Patients were randomized (1:1:1) to receive either 150 mg of this compound, 300 mg of this compound, or a placebo once daily for 24 weeks.

  • Primary Endpoint: The change from baseline in the ALSFRS-R total score at week 24.

  • Secondary Endpoints: Included overall survival and quality of life.

  • Open-Label Extension: Eligible patients who completed the 24-week treatment period could enroll in a 132-week open-label extension study, receiving 300 mg of this compound daily.

Edaravone: The MCI186-19 Trial (NCT01492686)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: Patients with definite or probable ALS, disease duration ≤2 years, and normal respiratory function.

  • Intervention: Edaravone administered intravenously for 14 days followed by a 14-day drug-free period in the first cycle, and for 10 of the first 14 days in subsequent 28-day cycles.

  • Primary Endpoint: The change in ALSFRS-R score from baseline to week 24.

Tofersen: The VALOR Trial (NCT026223699)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: 108 adults with ALS and a confirmed SOD1 mutation.

  • Intervention: Tofersen 100 mg or placebo administered intrathecally for 8 doses over 24 weeks.

  • Primary Endpoint: The change from baseline to week 28 in the ALSFRS-R total score in participants predicted to have faster-progressing disease.

Sodium Phenylbutyrate/Taurursodiol: The CENTAUR Trial (NCT03127514)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 137 participants with definite ALS who had an onset of symptoms within the previous 18 months.

  • Intervention: Sodium phenylbutyrate-taurursodiol or placebo administered orally.

  • Primary Endpoint: The rate of decline in the total score on the ALSFRS-R through 24 weeks.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.

Caption: this compound's mechanism of action in mitigating cortisol-induced neuroinflammation.

DAZALS_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment & Follow-up Screening Screening of ALS Patients (N=249) Randomization Randomization Screening->Randomization Group_A This compound 150 mg Randomization->Group_A Group_B This compound 300 mg Randomization->Group_B Group_C Placebo Randomization->Group_C Treatment 24-Week Double-Blind Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment OLE 132-Week Open-Label Extension (300 mg this compound) Treatment->OLE Eligible Patients Primary_Endpoint Primary Endpoint Assessment: Change in ALSFRS-R Treatment->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: Overall Survival Treatment->Secondary_Endpoint

Caption: Workflow of the DAZALS Phase 2 clinical trial for this compound.

Discussion and Future Outlook

The clinical trial results for this compound present a nuanced picture. The failure to meet the primary endpoint of slowing motor function decline, as measured by the ALSFRS-R, is a significant setback. However, the observed survival benefit in the high-dose group is a compelling finding that warrants further investigation. This suggests that this compound's mechanism of action, modulating the glucocorticoid receptor to potentially reduce neuroinflammation, may have a more profound impact on disease progression and mortality than on the functional measures captured by the ALSFRS-R over a 24-week period.

In comparison to other ALS therapies, the landscape is mixed. Edaravone demonstrated a modest but statistically significant slowing of functional decline in its pivotal trial. Tofersen, while not meeting its primary functional endpoint in the initial analysis of the VALOR trial, showed favorable trends and a significant effect on a key biomarker of neurodegeneration, leading to its accelerated approval for a specific genetic subpopulation of ALS patients. The story of Relyvrio, with initial promise in a Phase 2 trial followed by a failed confirmatory Phase 3 study and subsequent market withdrawal, underscores the challenges in ALS drug development.

The future of this compound in the treatment of ALS will likely depend on the outcomes of the ongoing open-label extension study, which will provide more mature data on the long-term survival benefit. Further research is also needed to elucidate the precise mechanisms through which glucocorticoid receptor modulation impacts neuronal survival in ALS. The unexpected findings from the DAZALS trial highlight the complexity of ALS pathology and the need for diverse therapeutic strategies that may target different aspects of the disease process beyond motor function decline.

References

Validating Dazucorilant's Mechanism of Action: A Comparative Guide Using Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dazucorilant (CORT113176) is a selective glucocorticoid receptor (GR) modulator under investigation for various neurological disorders, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] Its mechanism of action centers on antagonizing the glucocorticoid receptor, thereby mitigating the pathological effects of elevated cortisol levels.[2][3] This guide provides a comparative analysis of this compound, supported by experimental data from genetic models, and details the methodologies used to validate its mechanism of action.

Comparison with Alternative Glucocorticoid Receptor Antagonists

This compound belongs to a class of drugs that modulate the glucocorticoid receptor. To understand its unique properties, it is essential to compare it with other known GR antagonists, such as mifepristone and relacorilant.

FeatureThis compound (CORT113176)Mifepristone (RU-486)Relacorilant (CORT125134)
Mechanism Selective Glucocorticoid Receptor (GR) ModulatorNon-selective GR and Progesterone Receptor AntagonistSelective Glucocorticoid Receptor (GR) Modulator
Preclinical Models Transgenic mouse models of Alzheimer's (J20, 5xFAD), Wobbler mouse model of ALSWidely used in various preclinical models of diseases with GR involvementPreclinical models of Cushing's syndrome
Key Preclinical Findings Improved memory, reduced amyloid and tau pathology in AD models; Reduced neuroinflammation in ALS and stress modelsBlocks GR-mediated transactivationReduces effects of hypercortisolism
Clinical Development Phase 2 trials for ALS showed a potential survival benefit despite not meeting the primary endpoint of slowing functional decline.Approved for medical termination of pregnancy and treatment of hyperglycemia in Cushing's syndrome.Positive Phase 3 results for the treatment of hypercortisolism in Cushing's syndrome.
Selectivity Does not bind to other steroid receptors.Also a potent progesterone receptor antagonist.High selectivity for GR over other steroid receptors.

Validating the Mechanism of Action in Genetic Models

Genetic models are indispensable tools for validating the mechanism of action of drugs like this compound. These models allow for the precise investigation of the drug's effect on its intended target in a complex biological system.

Glucocorticoid Receptor Knockout Models

To definitively establish that the therapeutic effects of a GR antagonist are mediated through the glucocorticoid receptor, researchers can utilize GR knockout (KO) mouse models. In these models, the gene encoding the glucocorticoid receptor is deleted, rendering the mice unresponsive to glucocorticoids.

A key validation experiment would involve treating wild-type and GR knockout mice with a disease-inducing stimulus (e.g., a neurotoxin or a genetic predisposition to a neurological disease) and then administering this compound. The expected outcome is that this compound would show a therapeutic effect in the wild-type mice but have no effect in the GR knockout mice, thus confirming that its action is dependent on the presence of the glucocorticoid receptor.

Transgenic Disease Models

Transgenic animal models that recapitulate aspects of human diseases are crucial for evaluating the efficacy of therapeutic candidates. For this compound, transgenic mouse models of Alzheimer's disease and ALS have been employed.

  • Alzheimer's Disease Models (J20 and 5xFAD): These mice are genetically engineered to overexpress human amyloid precursor protein with mutations found in familial Alzheimer's disease, leading to the formation of amyloid plaques, a hallmark of the disease. Studies have shown that chronic treatment with this compound in these models improved cognitive function and reduced both amyloid and tau pathologies, indicating an inhibition of GR-dependent pathogenic processes.

  • ALS Models: In animal models of ALS, this compound has been shown to reduce neuroinflammation and muscle atrophy while improving motor performance. The Wobbler mouse, a spontaneous mutant model of motor neuron disease, has been used to demonstrate that this compound can restrain neuroinflammation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of a GR antagonist like this compound.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor. A common method is the fluorescence polarization (FP) competitive binding assay.

Principle: A fluorescently labeled glucocorticoid (tracer) binds to the GR, resulting in a high FP signal. An unlabeled competitor, such as this compound, displaces the tracer, leading to a decrease in the FP signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a fluorescent glucocorticoid tracer solution, and a solution of purified recombinant human glucocorticoid receptor.

  • Compound Dilution: Serially dilute this compound and a reference compound (e.g., dexamethasone) in assay buffer.

  • Assay Plate Setup: Add the diluted compounds to a 384-well microplate. Include wells for "no competitor" and "maximum competition" controls.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Reaction Initiation: Add the GR solution to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the FP values against the log of the competitor concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to either activate or inhibit the transcriptional activity of the glucocorticoid receptor.

Principle: Cells are engineered to express the human GR and a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs). Activation of GR leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Culture: Culture a human cell line (e.g., HeLa or U2OS) stably transfected with a GR expression vector and a GRE-luciferase reporter construct.

  • Compound Treatment: Plate the cells in a 96-well plate and treat with various concentrations of this compound in the presence of a known GR agonist (e.g., dexamethasone). Include appropriate controls (vehicle, agonist alone).

  • Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminometry: Add a luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability. Plot the normalized activity against the concentration of this compound to determine its antagonistic potency (IC50).

GR Nuclear Translocation Assay

This imaging-based assay visualizes the movement of the glucocorticoid receptor from the cytoplasm to the nucleus upon ligand binding.

Principle: In the absence of a ligand, the GR resides primarily in the cytoplasm. Upon binding to an agonist, the GR translocates to the nucleus. Antagonists can also induce or block this translocation. The receptor's location is visualized using immunofluorescence or by expressing a fluorescently tagged GR (e.g., GFP-GR).

Protocol:

  • Cell Culture: Grow cells expressing GFP-GR on glass coverslips or in an imaging-compatible multi-well plate.

  • Compound Treatment: Treat the cells with this compound, a known agonist (dexamethasone), and a vehicle control.

  • Incubation: Incubate for a sufficient time to allow for GR translocation (typically 30-60 minutes).

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of GFP-GR in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio.

Visualizing the Pathways and Processes

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex GR-HSP Complex Cortisol->GR_complex Binds This compound This compound This compound->GR_complex Binds & Blocks GR_Cortisol Activated GR (Cortisol-bound) GR_complex->GR_Cortisol Conformational Change GR_this compound Inactive GR (this compound-bound) GR_complex->GR_this compound No Conformational Change GR_dimer GR Dimer GR_Cortisol->GR_dimer Translocates & Dimerizes No_Transcription No Gene Transcription GR_this compound->No_Transcription Prevents Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene_Transcription Gene Transcription (Inflammation, etc.) GRE->Gene_Transcription Regulates

Caption: Glucocorticoid receptor signaling and this compound's mechanism.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation (Genetic Models) Binding_Assay GR Binding Assay (Determine Affinity - Ki) Reporter_Assay GR Reporter Gene Assay (Determine Potency - IC50) Binding_Assay->Reporter_Assay Transgenic_Model Transgenic Disease Model (e.g., 5xFAD mice) Reporter_Assay->Transgenic_Model Treatment Treat with this compound Transgenic_Model->Treatment KO_Model GR Knockout Model KO_Model->Treatment Behavioral Behavioral Analysis (e.g., Memory Tests) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Amyloid, Tau levels) Treatment->Biochemical KO_Outcome Assess Therapeutic Effect Treatment->KO_Outcome start Start Validation start->Binding_Assay start->KO_Model

Caption: Workflow for validating this compound's mechanism of action.

Logical_Relationship Hypothesis Hypothesis: This compound's therapeutic effect is mediated by GR antagonism. Prediction1 Prediction 1: This compound binds to GR and blocks its activity. Hypothesis->Prediction1 Prediction2 Prediction 2: This compound shows efficacy in disease models with GR pathway involvement. Hypothesis->Prediction2 Prediction3 Prediction 3: The effect of this compound is absent in GR knockout models. Hypothesis->Prediction3 Experiment1 In Vitro Assays: - Binding Assay - Reporter Gene Assay Prediction1->Experiment1 Experiment2 In Vivo Studies: Transgenic Disease Models Prediction2->Experiment2 Experiment3 In Vivo Studies: GR Knockout Models Prediction3->Experiment3 Conclusion Conclusion: Mechanism of action is validated. Experiment1->Conclusion Experiment2->Conclusion Experiment3->Conclusion

Caption: Logical framework for validating this compound's mechanism.

References

A Head-to-Head Comparison of Dazucorilant and Cortisol Synthesis Inhibitors in the Management of Hypercortisolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of conditions characterized by excessive cortisol levels, such as Cushing's syndrome, involves a variety of therapeutic strategies. Among the most prominent are the direct inhibition of cortisol synthesis and the modulation of the glucocorticoid receptor. This guide provides a detailed head-to-head comparison of Dazucorilant, a selective glucocorticoid receptor modulator (SGRM), with a class of drugs known as cortisol synthesis inhibitors. This objective analysis is supported by available clinical and preclinical data to inform research and drug development in this space.

Introduction: Two Distinct Approaches to Cortisol Regulation

Cortisol synthesis inhibitors and glucocorticoid receptor modulators represent two fundamentally different approaches to mitigating the effects of hypercortisolism.

  • Cortisol Synthesis Inhibitors: This class of drugs acts by blocking one or more key enzymes in the cortisol biosynthesis pathway within the adrenal cortex. By inhibiting enzymes such as 11β-hydroxylase (CYP11B1), these agents directly reduce the production and circulating levels of cortisol.[1][2][3] Key examples include osilodrostat, metyrapone, levoketoconazole, and ketoconazole.[4]

  • This compound (CORT113176): In contrast, this compound does not affect cortisol production. Instead, it acts as a selective modulator of the glucocorticoid receptor (GR).[5] By binding to the GR, this compound prevents cortisol from exerting its physiological effects at the tissue level. This approach aims to protect the body from the deleterious consequences of elevated cortisol without altering hormone levels.

Mechanism of Action: A Visualized Comparison

The distinct mechanisms of these drugs are best understood by examining the cortisol signaling pathway. Cortisol synthesis inhibitors target the production cascade, while this compound acts at the final step of signal transduction.

G cluster_0 Adrenal Cortex cluster_inhibitors Cortisol Synthesis Inhibitors cluster_1 Target Tissue Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Cortisol_prod Cortisol Deoxycortisol->Cortisol_prod CYP11B1 Cortisol_circ Circulating Cortisol Cortisol_prod->Cortisol_circ Secretion Osilodrostat Osilodrostat Osilodrostat->Deoxycortisol Inhibit Metyrapone Metyrapone Metyrapone->Deoxycortisol Inhibit Levoketoconazole Levoketoconazole Levoketoconazole->Deoxycortisol Inhibit Ketoconazole Ketoconazole Ketoconazole->Pregnenolone Inhibit Ketoconazole->Deoxycortisol Inhibit GR Glucocorticoid Receptor (GR) Cortisol_circ->GR Response Cellular Response GR->Response This compound This compound This compound->GR Block G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant Human CYP11B1 Enzyme Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Substrate (e.g., 11-Deoxycortisol) Substrate->Incubation Inhibitor Test Inhibitor (e.g., Osilodrostat) Inhibitor->Incubation Quench Stop Reaction (Quenching) Incubation->Quench Analysis Quantify Product (Cortisol) via LC-MS/MS Quench->Analysis IC50 Calculate IC50 Value Analysis->IC50 G Screening Screening & Baseline Assessment (mUFC ≥ 1.5x ULN) Titration Dose Titration Phase (e.g., 12 weeks) Screening->Titration Randomization Randomization Titration->Randomization Maintenance Maintenance Phase (e.g., 24-48 weeks) Randomization->Maintenance Active Drug Randomization->Maintenance Placebo FollowUp Follow-up/ Extension Maintenance->FollowUp

References

Safety Operating Guide

Navigating the Disposal of Dazucorilant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational new drugs like dazucorilant is a critical component of laboratory safety and regulatory compliance. As a selective cortisol modulator under investigation, specific disposal protocols for this compound are not widely available. However, by adhering to established guidelines for pharmaceutical waste management, laboratories can ensure the safe and environmentally responsible disposal of this compound.

This guide provides a procedural framework based on general best practices and regulatory standards for pharmaceutical waste, which should be adapted to comply with local, state, and federal regulations.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1][3]

It is crucial to first determine if the pharmaceutical waste is classified as hazardous or non-hazardous. Hazardous waste pharmaceuticals are subject to stringent "cradle-to-grave" management requirements, including specific handling, labeling, and disposal methods, typically involving incineration at a permitted hazardous waste facility. Non-hazardous pharmaceutical waste should also be disposed of responsibly, with incineration being a common method to prevent environmental contamination.

For investigational drugs used in clinical research, all used and unused materials must be destroyed in accordance with federal guidelines and any standards set by the study sponsor.

Step-by-Step Disposal Procedure for this compound

Given that a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, a conservative approach that aligns with general chemical and pharmaceutical waste disposal is recommended. An SDS for a similar research compound suggests that disposal should be handled by an approved waste disposal plant.

1. Waste Characterization and Segregation:

  • Consult Safety Data Sheet (SDS): If a specific SDS for this compound is available in your institution, it is the primary source for disposal information.

  • Hazard Assessment: In the absence of a specific SDS, a qualified individual, such as an Environmental Health and Safety (EHS) professional, should be consulted to determine if this compound waste should be managed as hazardous waste based on its chemical properties and any available toxicological data.

  • Segregation: this compound waste should be segregated from other laboratory waste streams at the point of generation. This includes unused or expired compounds, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE).

2. Containerization and Labeling:

  • Primary Container: Collect this compound waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical nature of the waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" (if applicable), the name "this compound," and the accumulation start date. Follow all institutional and regulatory labeling requirements.

3. Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Safe Storage: Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Disposal:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of chemical and pharmaceutical waste. They will have established procedures and contracts with licensed hazardous waste vendors.

  • Professional Disposal: The waste will be transported by a certified hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration is the preferred method for the destruction of pharmaceutical waste.

  • Documentation: Maintain all records of waste characterization, container labeling, and disposal manifests. A certificate of destruction should be obtained from the disposal vendor.

Important Considerations:

  • Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound or any other pharmaceutical waste in the regular trash or down the drain. Improper disposal can lead to environmental contamination of soil and water.

  • Empty Containers: Empty containers that held this compound should also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Consult your EHS department for specific procedures on container management.

  • State and Local Regulations: Be aware that state and local regulations for pharmaceutical waste disposal may be more stringent than federal requirements. Always consult your local EHS professionals for guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

G start This compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds improper Improper Disposal: Trash or Sewer start->improper ehs_consult Consult Institutional Environmental Health & Safety (EHS) sds->ehs_consult No Disposal Info characterize Characterize Waste: Hazardous vs. Non-Hazardous sds->characterize Disposal Info Available ehs_consult->characterize segregate Segregate Waste at Point of Generation characterize->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Accumulation Area containerize->store ehs_pickup Arrange for Pickup by EHS/Licensed Vendor store->ehs_pickup transport Transport to Permitted TSDF by Certified Hauler ehs_pickup->transport incinerate Incineration at Approved Facility transport->incinerate document Maintain Disposal Records & Certificate of Destruction incinerate->document consequences Environmental Contamination & Regulatory Non-Compliance improper->consequences

This compound Disposal Decision Workflow

By following these guidelines and working closely with institutional safety professionals, researchers can ensure that the disposal of this compound is managed in a safe, compliant, and environmentally conscious manner.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dazucorilant

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Dazucorilant, a selective glucocorticoid receptor modulator. Due to its potential to damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure, a comprehensive operational and disposal plan is crucial for ensuring laboratory safety.[1] This guide provides essential, step-by-step procedures for the safe handling of this potent pharmaceutical compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. Engineering controls should always be the primary method of containment, with PPE serving as a critical secondary barrier. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust.
Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory.
Disposable Respirators (e.g., N95, FFP2)Suitable only for low-risk activities and should not be the primary respiratory protection when handling the pure compound.
Hand Protection Double GlovingTwo pairs of nitrile gloves are required. The outer glove must be changed immediately if contaminated.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® to provide protection against chemical splashes and dust.
Dedicated Lab CoatShould be worn over personal clothing and be either disposable or professionally laundered.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that create a complete seal around the eyes are necessary. A face shield can be worn for additional protection.
Foot Protection Shoe CoversDisposable shoe covers must be worn within the designated handling area.

Operational Plan for Safe Handling

This compound Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh Weighing and Aliquoting in Containment don_ppe->weigh 3. experiment Conduct Experiment weigh->experiment 4. decontaminate_surfaces Decontaminate Surfaces and Equipment experiment->decontaminate_surfaces 5. doff_ppe Doff PPE Correctly decontaminate_surfaces->doff_ppe 6. segregate_waste Segregate and Dispose of Waste doff_ppe->segregate_waste 7. hand_wash Thoroughly Wash Hands segregate_waste->hand_wash 8.

This compound Handling Workflow Diagram
Experimental Protocols: Step-by-Step Guidance

Preparation Phase:

  • Designate a Handling Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosol generation.

  • Gather Materials and PPE: Before starting any procedure, ensure all necessary equipment, reagents, and the correct PPE are readily available.

  • Don PPE: Put on all required PPE in the correct sequence, ensuring a proper fit, before entering the designated handling area.

Handling Phase:

  • Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. Handle powders with care to minimize dust creation.[2]

  • Conduct Experiment: Perform all experimental procedures within the designated containment area.

  • Decontaminate Surfaces: Upon completion of the experiment, thoroughly decontaminate all work surfaces and equipment with a validated cleaning agent.

Disposal Phase:

  • Doff PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Waste Disposal: All materials that have come into contact with this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[1]

  • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and PPE, must be collected in clearly labeled, sealed, and leak-proof hazardous waste containers.

  • Regulatory Compliance: The disposal of investigational drugs like this compound must adhere to federal, state, and local regulations.[3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance.

  • Method of Disposal: Unused or expired this compound should be disposed of through a licensed hazardous waste disposal company. The primary method of destruction for potent pharmaceutical compounds is typically incineration. Do not dispose of this compound down the drain or in regular trash.

  • Documentation: Maintain meticulous records of the disposal of this compound, including the date, quantity, and method of disposal.

By implementing these rigorous safety and handling protocols, research institutions can create a secure environment for their personnel while advancing critical drug development research.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.